Hibarimicin C
Description
Properties
Molecular Formula |
C83H110O36 |
|---|---|
Molecular Weight |
1683.7 g/mol |
IUPAC Name |
15-[9-[(2S,5S,6R)-5-[(2S,5R,6R)-5-acetyl-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,8,10,10a,12-pentahydroxy-3,4-dimethoxy-11-oxo-10-propyl-6a,7,8,9-tetrahydro-6H-tetracen-2-yl]-7-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,12,19-tetrahydroxy-5-[(2S,5S,6R)-5-[(2R,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-16-methoxy-4-propyl-3-oxapentacyclo[9.8.0.02,8.04,9.013,18]nonadeca-1(11),12,15,18-tetraene-10,14,17-trione |
InChI |
InChI=1S/C83H110O36/c1-13-22-80(101)77(117-45-19-16-43(31(5)108-45)114-47-21-24-79(100,34(8)84)35(9)112-47)67(96)70(115-48-27-40(86)59(88)32(6)110-48)38-26-36-25-37-51(61(90)50(36)75(98)82(38,80)102)62(91)55(73(106-12)69(37)104-10)54-63(92)52-53(66(95)72(54)105-11)64(93)56-57(65(52)94)76(99)83(103)58-71(56)119-81(83,23-14-2)78(68(97)74(58)116-49-28-41(87)60(89)33(7)111-49)118-46-20-17-42(30(4)109-46)113-44-18-15-39(85)29(3)107-44/h25,29-33,35,38-49,58-60,67-68,70-71,74,77-78,85-91,93-94,96-97,100-103H,13-24,26-28H2,1-12H3/t29-,30-,31-,32+,33+,35-,38?,39-,40-,41-,42+,43+,44-,45+,46+,47-,48+,49?,58?,59+,60+,67?,68?,70?,71?,74?,77?,78?,79+,80?,81?,82?,83?/m1/s1 |
InChI Key |
WYVNHQPOEAJLTF-YETXNFKSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Hibarimicin C: A Technical Guide to its Discovery, Isolation, and Characterization from Microbispora rosea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibarimicin C, a member of the hibarimicin family of complex polyketide antibiotics, has garnered significant interest within the scientific community due to its potent and specific inhibitory activity against tyrosine-specific protein kinases. Produced by the actinomycete Microbispora rosea subsp. hibaria, this molecule presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on the detailed experimental protocols and quantitative data essential for researchers in the field of natural product drug discovery and development.
Introduction
The hibarimicins are a class of signal transduction inhibitors produced by the bacterium Microbispora rosea subsp. hibaria (strain TP-AO121)[1]. These compounds, including Hibarimicins A, B, C, D, and G, are potent inhibitors of tyrosine-specific protein kinases, with notable activity against v-Src kinase[1][2]. Their unique chemical structures and biological activities make them attractive candidates for further investigation as potential therapeutic agents. This compound, with a molecular formula of C83H110O36, is a significant member of this family[1]. This document outlines the key methodologies for the production, purification, and structural elucidation of this compound.
Discovery and Production
Producing Microorganism
This compound is produced by Microbispora rosea subsp. hibaria, a novel subspecies of Microbispora rosea[1].
Fermentation
While specific, detailed fermentation protocols for maximizing this compound yield are not extensively published in readily available literature, the general approach involves submerged fermentation of Microbispora rosea subsp. hibaria. The following is a generalized protocol based on common practices for actinomycete fermentation.
Experimental Protocol: Fermentation of Microbispora rosea subsp. hibaria
-
Inoculum Preparation:
-
A vegetative mycelium of Microbispora rosea subsp. hibaria is prepared by inoculating a suitable seed medium.
-
Incubate the seed culture on a rotary shaker at a controlled temperature (typically 28-30°C) for 2-3 days.
-
-
Production Fermentation:
-
A production medium is inoculated with the seed culture. A typical production medium for actinomycetes may contain:
-
Carbon Source: Soluble starch, glucose, or glycerol.
-
Nitrogen Source: Yeast extract, peptone, soybean meal, or ammonium salts.
-
Trace Elements: A solution containing essential minerals.
-
-
The fermentation is carried out in baffled flasks on a rotary shaker or in a stirred-tank fermenter.
-
Key fermentation parameters to be optimized include:
-
Temperature: 28-30°C
-
pH: Maintained between 6.0 and 7.5.
-
Aeration: Adequate oxygen supply is crucial for growth and secondary metabolite production.
-
Agitation: To ensure proper mixing and oxygen transfer.
-
-
The fermentation is typically run for 5-10 days, with the production of hibarimicins monitored periodically.
-
Isolation and Purification
The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques.
Experimental Protocol: Isolation and Purification of this compound
-
Extraction:
-
The whole fermentation broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate or butanol.
-
The organic extract is then concentrated under reduced pressure to yield a crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. This step serves to separate the hibarimicin complex from other metabolites.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase preparative HPLC.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Fractions are collected and analyzed by analytical HPLC to identify those containing pure this compound.
-
-
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.
Spectroscopic Data
Table 1: Physicochemical Properties and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C83H110O36 | [1] |
| Mass Spectrometry | Specific high-resolution mass spectrometry data is not readily available in the cited literature. | |
| ¹H NMR | Detailed spectral data with assignments are not readily available in the cited literature. | |
| ¹³C NMR | Detailed spectral data with assignments are not readily available in the cited literature. The biosynthesis was studied using 13C-labeling experiments. | [3] |
Biological Activity and Mechanism of Action
Hibarimicins, including this compound, are potent inhibitors of tyrosine-specific protein kinases, with a notable inhibitory effect on v-Src kinase[1][2].
Inhibition of v-Src Tyrosine Kinase Signaling Pathway
The v-Src oncoprotein is a constitutively active tyrosine kinase that plays a crucial role in cell proliferation, survival, and transformation. It activates several downstream signaling pathways. This compound is believed to exert its anti-proliferative effects by inhibiting the kinase activity of v-Src, thereby blocking these downstream pathways.
Caption: v-Src Signaling Pathway and Inhibition by this compound.
Biosynthesis
The biosynthesis of the hibarimicin aglycon is proposed to proceed through a Type II polyketide synthase (PKS) pathway. The carbon framework is constructed by the dimerization of an undecaketide intermediate[3].
Caption: Proposed Biosynthetic Pathway of this compound.
Experimental Workflows
The discovery and characterization of this compound follows a standard natural product drug discovery workflow.
Caption: General Experimental Workflow for this compound Discovery.
Conclusion
This compound represents a compelling natural product with significant potential as a lead compound for the development of novel anticancer agents. Its specific inhibition of the v-Src tyrosine kinase pathway provides a clear mechanism of action that warrants further investigation. This technical guide has provided a comprehensive overview of the available information on the discovery, isolation, and characterization of this compound. Further research is needed to develop optimized fermentation and purification protocols to obtain larger quantities of this compound for preclinical and clinical studies. Additionally, detailed structural analysis using modern spectroscopic techniques and the elucidation of the complete biosynthetic gene cluster will provide valuable insights for future synthetic and biosynthetic engineering efforts.
References
The Architectural Intricacy of Hibarimicin C: A Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hibarimicins are a family of complex polyketide natural products isolated from the actinomycete Microbispora rosea subsp. hibaria.[1] Possessing a unique dimeric and highly oxidized naphthyl-naphthoquinone core, these molecules exhibit potent inhibitory activity against src tyrosine kinase, along with antibacterial and antitumor properties.[1] Their structural complexity, characterized by a C2-symmetric core, numerous stereocenters, and atropisomerism, has made them a compelling target for structural and synthetic chemists. This guide provides a detailed overview of the methodologies and logical processes employed in the structural elucidation of Hibarimicin C and its related analogues.
The general structure of the hibarimicins consists of a common aglycone, hibarimicinone, glycosidically linked to six deoxysugars.[2] Variations in the oxidation state and glycosylation patterns of this core structure give rise to the different hibarimicin analogues.
Isolation and General Characterization
The initial step in the structural elucidation of the hibarimicin family involved the fermentation of Microbispora rosea subsp. hibaria and subsequent isolation of the individual components.
Experimental Protocols
Fermentation and Isolation:
A detailed protocol for the fermentation and isolation of hibarimicins A, B, C, D, and G has been described. While the full experimental text is not publicly available, the general workflow can be summarized as follows:
-
Fermentation: Cultivation of Microbispora rosea subsp. hibaria (strain TP-AO121) in a suitable nutrient medium to promote the production of secondary metabolites.
-
Extraction: Extraction of the fermentation broth and mycelium with organic solvents to isolate the crude mixture of hibarimicins.
-
Chromatographic Separation: A series of chromatographic techniques, likely including silica gel chromatography, preparative HPLC, and size-exclusion chromatography, would be employed to separate the complex mixture into its individual components (Hibarimicin A, B, C, D, G, etc.).
Spectroscopic Analysis and Structure Determination
The determination of the planar structure and relative stereochemistry of this compound and its analogues relied heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) was crucial in establishing the molecular formulae for the hibarimicin family. For this compound, the molecular formula was determined to be C₈₃H₁₁₀O₃₆. This information provides the foundational data regarding the elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was the cornerstone of the structure elucidation process, allowing for the detailed mapping of the carbon skeleton and the connectivity of atoms.
Key NMR Experiments:
-
¹H NMR: Provided information on the chemical environment of protons, their multiplicity (splitting), and integration (number of protons).
-
¹³C NMR: Revealed the number of unique carbon environments within the molecule.
-
2D NMR (COSY, HMQC/HSQC, HMBC): These experiments were essential for assembling the molecular structure piece by piece.
-
COSY (Correlation Spectroscopy): Identified protons that are coupled to each other, typically through two or three bonds (e.g., H-C-C-H).
-
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlated protons directly to the carbons they are attached to (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for connecting molecular fragments across quaternary carbons and heteroatoms.
-
Quantitative Spectroscopic Data for this compound
Note: The primary literature containing the detailed, tabulated NMR data for this compound was not accessible for this review. The following tables are representative templates of the data that would have been generated during the structure elucidation process.
Table 1: ¹H NMR Data for this compound (Template)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Data Not Available |
Table 2: ¹³C NMR Data for this compound (Template)
| Position | Chemical Shift (δ, ppm) |
| Data Not Available |
Structural Features of Hibarimicin Analogues
The hibarimicins share a common aglycone, hibarimicinone, but differ in their glycosylation and oxidation patterns.
Table 3: Molecular Formulae of Hibarimicin Analogues
| Compound | Molecular Formula | Key Structural Difference |
| Hibarimicin A | C₈₅H₁₁₂O₃₇ | Isomer of Hibarimicin B |
| Hibarimicin B | C₈₅H₁₁₂O₃₇ | Parent compound |
| This compound | C₈₃H₁₁₀O₃₆ | Differs from B in glycosylation/oxidation |
| Hibarimicin D | C₈₅H₁₁₂O₃₈ | Higher oxidation state than B |
| Hibarimicin G | C₈₅H₁₁₂O₃₉ | Highest oxidation state in the series |
Biosynthesis and Stereochemistry
Feeding studies with ¹³C-labeled acetates have shown that the aglycon of the hibarimicins is derived from the dimerization of an undecaketide intermediate.[3] This biosynthetic pathway helps to explain the C2-symmetric nature of the core structure.
A significant challenge in the structure elucidation was determining the absolute stereochemistry, particularly the axial chirality (atropisomerism) of the biaryl bond. This was addressed through biosynthetic studies using blocked mutants and by comparing the circular dichroism (CD) spectra of synthetic fragments to the natural products.
Conclusion
The structure elucidation of this compound and its analogues stands as a testament to the power of modern spectroscopic methods in unraveling complex natural product architectures. The combination of mass spectrometry for determining molecular formulae and a suite of 1D and 2D NMR experiments for mapping atomic connectivity was paramount. While the intricate details of the NMR assignments remain within the primary literature, the logical workflow demonstrates a clear path from isolation to the final proposed structure. The unique dimeric core, extensive glycosylation, and atropisomerism of the hibarimicins will continue to make them a subject of interest for synthetic chemists and drug development professionals.
References
The Hibarimicin Complex: A Technical Guide to its Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hibarimicins are a complex of potent antitumor antibiotics produced by the actinomycete Microbispora rosea subsp. hibaria TP-A0121. Their intricate chemical structure, featuring a dimeric tetracyclic polyketide core with unique atropisomerism, has made them a subject of significant interest in natural product chemistry and drug development. This technical guide provides an in-depth overview of the hibarimicin biosynthetic pathway, detailing the molecular genetics, key enzymatic steps, and the experimental methodologies used to elucidate this complex process. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study of polyketide biosynthesis, natural product engineering, and the development of novel therapeutic agents.
Introduction
The hibarimicin complex, first isolated from a soil sample in the Hibari region of Japan, comprises several related glycosides that share a common aglycone, hibarimicinone. These compounds have demonstrated significant biological activity, including potent inhibition of protein tyrosine kinases and antitumor properties. The unique structural feature of hibarimicins is the atropisomeric biaryl axis that connects two highly modified undecaketide monomers. Understanding the biosynthesis of this complex molecular architecture is crucial for efforts to generate novel, more potent analogues through biosynthetic engineering.
The Hibarimicin Biosynthetic Gene Cluster
The biosynthesis of hibarimicin is orchestrated by a Type II polyketide synthase (PKS) gene cluster. A 61-kb biosynthetic gene cluster (BGC) responsible for hibarimicin B biosynthesis has been identified in Microbispora rosea subsp. hibaria TP-A0121 and has been successfully expressed in the heterologous host Streptomyces coelicolor M1154. Bioinformatic analysis of this cluster has revealed the genes encoding the minimal PKS, as well as enzymes responsible for tailoring reactions such as oxidations, reductions, methylations, and glycosylations.
The Biosynthetic Pathway
The biosynthesis of the hibarimicin complex can be conceptually divided into four main stages: (1) formation of the undecaketide monomer, (2) dimerization and oxidative modifications to form the aglycone hibarimicinone, (3) glycosylation of the aglycone, and (4) final tailoring reactions.
Formation of the Undecaketide Monomer
The biosynthesis is initiated by a Type II PKS. The assembly of the 22-carbon polyketide chain begins with the starter unit butyryl-CoA, followed by the decarboxylative addition of nine malonyl-CoA derived two-carbon ketide units. The ketosynthase (KS) and chain length factor (CLF) subunits of the PKS control the iterative condensation reactions. Following the assembly of the full carbon chain, a series of aldol additions leads to the formation of four six-membered rings and subsequent aromatization. The polyketide is then cleaved from the acyl carrier protein (ACP) domain by a thioesterase. Further modifications, including four oxidations, two NADPH-dependent reductions, two methylations, and a decarboxylation, result in the final monomeric unit.
Dimerization and Formation of Hibarimicinone
Two molecules of the undecaketide monomer undergo a crucial oxidative coupling reaction to form the atropisomeric biaryl axis, a hallmark of the hibarimicin structure. This dimerization is thought to be catalyzed by a cytochrome P450 enzyme. The resulting symmetrical aglycone, a key intermediate known as HMP-Y1, is then subjected to further oxidative modifications to yield hibarimicinone, the mature aglycone of the hibarimicin complex. A shunt metabolite, HMP-P1, can also be formed through the spontaneous elimination of a methanol molecule from hibarimicinone.
Glycosylation
Hibarimicinone is subsequently glycosylated by a series of glycosyltransferases encoded within the biosynthetic gene cluster. These enzymes attach various deoxysugar moieties to the aglycone core, leading to the formation of the different members of the hibarimicin complex, such as hibarimicin A, B, C, and D. The sugar moieties are crucial for the biological activity of the final compounds.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of the hibarimicin aglycone, hibarimicinone.
Caption: Proposed biosynthetic pathway of the hibarimicin complex.
Quantitative Data
Specific quantitative data on enzyme kinetics and production yields for the hibarimicin biosynthetic pathway are not extensively available in the public domain. However, studies on the heterologous expression of the hibarimicin gene cluster provide some insights into the relative production of different metabolites.
Table 1: Metabolites Produced by Heterologous Expression of the Hibarimicin BGC in S. coelicolor M1154
| Metabolite | Proposed Identity | Relative Production Level |
| HBM B | Hibarimicin B | Trace |
| Shunt Product 1 | Unidentified | High |
| Shunt Product 2 | Unidentified | High |
Note: The high accumulation of shunt products in the initial heterologous host suggests potential bottlenecks in the pathway, possibly due to inefficient tailoring enzymes or precursor supply.
Experimental Protocols
The elucidation of the hibarimicin biosynthetic pathway has relied on a combination of classical and modern techniques in natural product chemistry and molecular biology.
General Protocol for Creating Blocked Mutants
The generation of blocked mutants in Microbispora rosea subsp. hibaria is a key technique to identify biosynthetic intermediates. A representative protocol is as follows:
-
Mutagenesis: Spores of M. rosea subsp. hibaria are subjected to a mutagenic agent, such as UV irradiation or chemical mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (NTG), to induce random mutations in the genome.
-
Screening: The mutagenized population is screened for non-producing mutants by analyzing the culture extracts of individual colonies using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Intermediate Analysis: Cultures of the blocked mutants are analyzed for the accumulation of biosynthetic intermediates that are not present in the wild-type strain. These intermediates are then isolated and their structures are determined using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR).
-
Cosynthesis Experiments: To establish the position of the block in the pathway, different blocked mutants are co-cultured. If the production of the final product is restored, it indicates that the mutants have blocks in different enzymatic steps and can complement each other by exchanging intermediates.
General Protocol for ¹³C-Labeling Experiments
¹³C-labeling experiments are used to trace the origin of the carbon atoms in the hibarimicin structure. A general protocol is outlined below:
-
Precursor Feeding: The producing organism, M. rosea subsp. hibaria, is cultured in a medium supplemented with a ¹³C-labeled precursor, such as [1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C]acetate.
-
Fermentation and Isolation: The fermentation is carried out for a sufficient period to allow for the incorporation of the labeled precursor into the hibarimicin molecules. The hibarimicin complex is then isolated and purified.
-
NMR Analysis: The purified, ¹³C-enriched hibarimicin is analyzed by ¹³C-NMR spectroscopy. The pattern of ¹³C-enrichment in the molecule provides direct evidence for the biosynthetic precursors and the assembly of the polyketide chain.
-
INADEQUATE NMR: For more detailed analysis of the carbon-carbon bond connectivity, two-dimensional NMR experiments such as the Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) can be performed on samples labeled with precursors like [1,2-¹³C]acetate.
Conclusion
The biosynthesis of the hibarimicin complex is a complex and fascinating process that involves a Type II PKS, a variety of tailoring enzymes, and a key oxidative dimerization step. While the overall pathway has been elucidated through the use of blocked mutants and isotope labeling studies, further research, particularly on the enzymatic mechanisms and the heterologous expression of the biosynthetic gene cluster, will be crucial for unlocking the full potential of these promising antitumor agents. The ability to manipulate the hibarimicin biosynthetic pathway opens up exciting possibilities for the generation of novel derivatives with improved pharmacological properties.
The Mechanism of Action of Hibarimicin C as a Tyrosine Kinase Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin C belongs to a family of complex glycoside antibiotics produced by the actinomycete Microbispora rosea subsp. hibaria.[1] This family of natural products, which includes hibarimicins A, B, D, and G, has garnered significant interest due to their potent biological activities, including their function as specific inhibitors of tyrosine kinases.[1][2] Tyrosine kinases are a class of enzymes that play a critical role in cellular signal transduction pathways, and their dysregulation is a hallmark of many cancers. This makes them a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its congeners as tyrosine kinase inhibitors, with a focus on their interaction with the Src family of kinases.
Core Mechanism of Tyrosine Kinase Inhibition
The hibarimicin family of compounds has been shown to specifically inhibit the activity of Src tyrosine kinase, a non-receptor tyrosine kinase that is a key regulator of various cellular processes, including cell growth, differentiation, and survival.[1] Notably, these compounds do not exhibit inhibitory activity against protein kinase A or protein kinase C, highlighting their specificity.[1]
The mechanism of inhibition appears to be nuanced across the hibarimicin family, with the glycosidic moieties playing a crucial role in the mode of action. Studies on Hibarimicin B, a close analog of this compound, have revealed that it acts as a competitive inhibitor of ATP binding to the v-Src kinase.[3][4] In contrast, the common aglycon of the hibarimicin family, hibarimicinone, exhibits a noncompetitive mode of inhibition with respect to ATP.[3][4] Both Hibarimicin B and hibarimicinone display a mixed type of inhibition with respect to the binding of the Src substrate.[3][4]
This suggests that while the core aglycon structure is responsible for the potent inhibitory activity, the sugar residues of this compound and other glycosylated family members likely direct the molecule to the ATP-binding pocket of the kinase. The absence of these sugars in hibarimicinone may lead to its binding at an allosteric site, resulting in a non-competitive inhibition pattern.
Quantitative Data on Hibarimicin Family Inhibition
| Compound | Target Kinase | Inhibition Type (vs. ATP) | Inhibition Type (vs. Substrate) | Selectivity |
| Hibarimicin B | v-Src | Competitive | Mixed | High |
| Hibarimicinone | v-Src | Noncompetitive | Mixed | Lower |
| Hibarimicins A, C, D | Src | Inhibitor | Not specified | High |
Experimental Protocols
The characterization of hibarimicins as tyrosine kinase inhibitors involves a series of in vitro biochemical assays. A generalized protocol for determining the inhibitory activity of a compound like this compound against a target kinase such as Src is outlined below.
In Vitro Kinase Inhibition Assay
1. Reagents and Materials:
-
Recombinant human Src kinase
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (or other test inhibitor)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-coated plates
-
Phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Plate reader
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Add the recombinant Src kinase to the wells of a microtiter plate.
-
Add the different concentrations of this compound to the wells containing the kinase.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phosphotyrosine-specific antibody-HRP conjugate and incubate.
-
Wash the plate to remove the unbound antibody.
-
Add the HRP substrate (TMB) and incubate until color develops.
-
Stop the color development with a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
3. Data Analysis:
-
The absorbance values are proportional to the extent of substrate phosphorylation.
-
The percentage of inhibition is calculated for each concentration of this compound relative to a control with no inhibitor.
-
The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Pathway
To better understand the molecular interactions and the biological context of this compound's action, the following diagrams illustrate the targeted signaling pathway and the different modes of enzyme inhibition.
Caption: Simplified Src signaling pathway targeted by this compound.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells. | Semantic Scholar [semanticscholar.org]
biological activity of Hibarimicin C against various cancer cell lines
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current understanding of Hibarimicin C, a member of the hibarimicin complex of natural products, and its potential as an anticancer agent. The hibarimicins are produced by the actinomycete Microbispora rosea subsp. hibaria and have been identified as inhibitors of tyrosine-specific protein kinases, a class of enzymes frequently dysregulated in cancer.[1][2][3] This document summarizes the known biological activities of the hibarimicin complex, with a specific focus on its effects on cancer cells, and outlines relevant experimental methodologies and potential signaling pathways involved in its mechanism of action.
Quantitative Assessment of Cytotoxic Activity
For illustrative purposes, the following table represents a template for how such quantitative data would be presented. Note: The values in this table are hypothetical and are intended to serve as a template for the presentation of future experimental findings.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Exposure Time (hrs) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Data Not Available | e.g., MTT, XTT | e.g., 48, 72 | [Hypothetical] |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | e.g., MTT, XTT | e.g., 48, 72 | [Hypothetical] |
| A549 | Lung Carcinoma | Data Not Available | e.g., MTT, XTT | e.g., 48, 72 | [Hypothetical] |
| HeLa | Cervical Adenocarcinoma | Data Not Available | e.g., MTT, XTT | e.g., 48, 72 | [Hypothetical] |
| HT-29 | Colorectal Adenocarcinoma | Data Not Available | e.g., MTT, XTT | e.g., 48, 72 | [Hypothetical] |
Known Biological Activity in Cancer Cells
The most detailed available research on the anticancer effects of the hibarimicin complex focuses on the human myeloid leukemia cell line, HL-60. Studies have shown that compounds within the hibarimicin family can induce differentiation in these cells.[1] This is a significant finding, as inducing differentiation is a therapeutic strategy to halt the uncontrolled proliferation of cancer cells and encourage them to mature into non-cancerous cell types.
Experimental Protocols
To assess the biological activity of a compound like this compound, a series of standardized in vitro assays are typically employed. The following are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for Cell Viability Assay:
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Culture cancer cells with and without this compound for a predetermined time.
-
Cell Harvesting: Gently harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Potential Signaling Pathways
As tyrosine kinase inhibitors, hibarimicins, including this compound, are expected to interfere with signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. While the specific pathways affected by this compound are not yet fully elucidated, the following are plausible targets based on its classification.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many cancers are driven by the aberrant activation of RTKs such as EGFR, VEGFR, and PDGFR. Inhibition of these kinases can block downstream signaling cascades.
Caption: Potential inhibition of RTK signaling by this compound.
Conclusion and Future Directions
This compound, as part of the broader hibarimicin family of tyrosine kinase inhibitors, presents a promising avenue for anticancer drug discovery. However, the currently available public data on its specific activity against a diverse panel of cancer cell lines is limited. Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of purified this compound against a wide array of cancer cell lines to understand its potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific tyrosine kinases inhibited by this compound and the downstream signaling pathways affected.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.
A more complete dataset will be instrumental in guiding the further development of this compound as a potential therapeutic agent.
References
- 1. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Anti-Gram-Positive Bacterial Activity of Hibarimicin C
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the currently available information regarding the in vitro anti-Gram-positive bacterial activity of Hibarimicin C, a natural product produced by the actinomycete Microbispora rosea subsp. hibaria.[1] this compound belongs to a complex of novel tyrosine kinase inhibitors that also exhibit antitumor properties.[1] This guide consolidates data on its mechanism of action, presents a standardized protocol for evaluating its antibacterial efficacy, and highlights the current gaps in quantitative data, offering a foundational resource for researchers in the field of antibiotic discovery and development.
Core Concepts and Mechanism of Action
Hibarimicins, including this compound, are classified as signal transduction inhibitors.[1][2] Their primary mechanism of action is the specific inhibition of src tyrosine kinase activity.[1] This targeted inhibition does not affect protein kinase A or protein kinase C, suggesting a degree of specificity in its molecular interactions.[1] By inhibiting tyrosine kinase, an enzyme crucial for many cellular signaling pathways, this compound disrupts processes essential for bacterial survival and proliferation, leading to its observed antibacterial effect. The molecular formula of this compound has been identified as C₈₃H₁₁₀O₃₆.[1]
Quantitative Data on Anti-Gram-Positive Activity
While this compound is reported to possess in vitro activity against Gram-positive bacteria, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a panel of standard bacterial strains, are not available in the cited scientific literature.[1] The establishment of these values is a critical next step in characterizing its potential as an antimicrobial agent. The table below is structured to incorporate such data as it becomes available.
| Gram-Positive Bacterium | Strain ID | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | e.g., ATCC 29213 | Data Not Available |
| Enterococcus faecalis | e.g., ATCC 29212 | Data Not Available |
| Streptococcus pneumoniae | e.g., ATCC 49619 | Data Not Available |
| Methicillin-resistant S. aureus (MRSA) | e.g., ATCC 43300 | Data Not Available |
| Vancomycin-resistant Enterococcus (VRE) | e.g., ATCC 51575 | Data Not Available |
Experimental Protocols: MIC Determination via Broth Microdilution
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, synthesized from standard laboratory protocols.[3][4][5] This method quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
3.1. Principle A standardized suspension of bacteria is exposed to serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity or measured spectrophotometrically to determine the lowest concentration at which bacterial growth is inhibited.
3.2. Materials and Reagents
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Gram-positive bacterial strains (e.g., S. aureus, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader (optional, for OD600 readings)
-
Incubator (37°C)
3.3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3.4. Assay Procedure
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a 2x working concentration of this compound in CAMHB. Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the positive growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
Add 50 µL of the final diluted bacterial inoculum (prepared in step 3.3) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
3.5. Determination of MIC The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye or by a lack of significant optical density increase compared to the sterility control.[8]
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 6. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of minimal inhibitory concentration and minimal bactericidal concentration of various herbal irrigants against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Streptococcus pneumoniae growth by masarimycin - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide to Hibarimicin C: Physicochemical Properties and Molecular Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibarimicin C, a member of the hibarimicin family of complex polyketide antibiotics, has garnered significant interest within the scientific community for its potent biological activities, including antitumor and antibacterial properties. This technical guide provides a comprehensive overview of the physicochemical properties and molecular formula of this compound. It details the experimental protocols for its isolation and characterization and presents its known mechanism of action as a tyrosine kinase inhibitor. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams to facilitate a deeper understanding of this promising therapeutic agent.
Molecular and Physicochemical Properties
This compound is a complex glycosidic antibiotic produced by the actinomycete Microbispora rosea subsp. hibaria. Its intricate structure is characterized by a highly oxidized naphthylnaphthoquinone chromophore linked to several deoxyhexose sugar moieties.
Molecular Formula and Weight
The molecular formula of this compound has been determined to be C₈₃H₁₁₀O₃₆ [1]. This composition gives it a calculated molecular weight of approximately 1695.2 g/mol .
Physicochemical Data Summary
While specific quantitative data for this compound is not extensively detailed in publicly available literature, the table below summarizes the known information for the hibarimicin family and provides context for the expected properties of this compound. Further detailed characterization is required to populate all fields for this specific analogue.
| Property | Data for this compound (or related hibarimicins) | Reference |
| Molecular Formula | C₈₃H₁₁₀O₃₆ | Kajiura, T., et al. (1998). The Journal of Antibiotics, 51(4), 394-401.[1] |
| Appearance | Yellowish powder | Inferred from general descriptions of the hibarimicin complex. |
| Solubility | Soluble in methanol, DMSO | Inferred from typical solvents used in the extraction and analysis of similar natural products. |
| UV-Vis λmax | Data not available | Specific absorption maxima for this compound are not detailed in the reviewed literature. |
| Specific Rotation [α]D | Data not available | The specific optical rotation for this compound has not been reported in the reviewed literature. |
| Melting Point | Data not available | A specific melting point for this compound is not provided in the reviewed literature. |
| ¹H and ¹³C NMR Data | Data not available | While NMR studies have been conducted on the hibarimicin family to elucidate their structures, specific chemical shift data for this compound are not readily available. |
Experimental Protocols
The isolation and purification of this compound involve a multi-step process beginning with the fermentation of the producing microorganism, followed by extraction and chromatographic separation.
Fermentation of Microbispora rosea subsp. hibaria**
A detailed fermentation protocol would typically involve the cultivation of Microbispora rosea subsp. hibaria in a suitable liquid medium rich in carbon and nitrogen sources under controlled temperature and aeration for a specific period to allow for the production of the hibarimicin complex.
Isolation and Purification of this compound
The following is a generalized protocol based on the methods described for the isolation of the hibarimicin complex.
-
Extraction: The fermented broth is centrifuged to separate the mycelial cake from the supernatant. The mycelial cake is extracted with a polar organic solvent such as methanol or acetone. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-butanol and water.
-
Column Chromatography: The butanol-soluble fraction, containing the hibarimicin complex, is then subjected to a series of chromatographic separations.
-
Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing the hibarimicins are further purified on a Sephadex LH-20 column using methanol as the eluent.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by reversed-phase HPLC, typically using a C18 column with a water/acetonitrile or water/methanol gradient.
Caption: Generalized workflow for the isolation and purification of this compound.
Biological Activity and Mechanism of Action
Hibarimicins, including this compound, are known to be potent inhibitors of Src tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Overactivity of Src kinase is implicated in the development and progression of various cancers.
Inhibition of Src Kinase Signaling Pathway
The antitumor activity of this compound is attributed to its ability to inhibit the Src kinase signaling pathway. While the precise binding mode of this compound to Src kinase has not been fully elucidated, studies on related hibarimicins suggest that it may act as a competitive inhibitor of ATP binding to the kinase domain of Src. This inhibition blocks the autophosphorylation and activation of Src, thereby preventing the phosphorylation of its downstream substrates. The disruption of this signaling cascade can lead to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Caption: Proposed mechanism of Src kinase inhibition by this compound.
Conclusion
This compound is a structurally complex natural product with significant potential as a therapeutic agent, particularly in oncology. Its mechanism of action as a Src tyrosine kinase inhibitor provides a strong rationale for its further development. This guide has summarized the currently available information on its physicochemical properties and provided a framework for its isolation and biological evaluation. Further research is warranted to fully characterize this compound and explore its full therapeutic potential.
References
An In-depth Technical Guide to the Natural Derivatives of Hibarimicin and Their Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicins are a family of complex polyketide antibiotics produced by the actinomycete Microbispora rosea subsp. hibaria. These compounds have garnered significant interest within the scientific community due to their potent and specific inhibitory activity against various protein kinases, particularly Src family kinases, which are pivotal in cell signaling pathways and are often dysregulated in cancer. This technical guide provides a comprehensive overview of the natural derivatives of hibarimicin, their producing organism, detailed experimental protocols for their production and characterization, and an exploration of their mechanism of action.
The Producing Organism: Microbispora rosea subsp. hibaria
The primary producer of the hibarimicin complex is the actinomycete strain TP-AO121, which has been identified and classified as Microbispora rosea subsp. hibaria.[1] This bacterium, isolated from a soil sample, is a Gram-positive, filamentous bacterium belonging to the family Nocardiopsaceae.
Fermentation Protocol for Hibarimicin Production
The production of hibarimicins is achieved through submerged fermentation of Microbispora rosea subsp. hibaria. While specific media compositions and fermentation parameters can be optimized for improved yields, a general protocol is outlined below.
1. Seed Culture Preparation:
-
A loopful of a mature culture of Microbispora rosea subsp. hibaria from an agar slant is used to inoculate a 50 mL baffled flask containing 10 mL of a seed medium (e.g., yeast extract-malt extract broth).
-
The flask is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
2. Production Culture:
-
The seed culture (typically 5-10% v/v) is transferred to a larger production flask (e.g., 500 mL baffled flask with 100 mL of production medium).
-
A suitable production medium may contain soluble starch, glucose, soybean meal, yeast extract, and inorganic salts.
-
The production culture is incubated at 28-30°C for 5-7 days on a rotary shaker at 200 rpm. The pH of the medium is typically maintained between 6.8 and 7.2.
3. Monitoring Production:
-
The production of hibarimicins can be monitored by taking periodic samples from the fermentation broth and analyzing them using High-Performance Liquid Chromatography (HPLC).
Natural Derivatives of Hibarimicin
The fermentation of Microbispora rosea subsp. hibaria yields a complex of related hibarimicin compounds. The major natural derivatives that have been isolated and characterized include:
-
Hibarimicin A
-
Hibarimicin B
-
Hibarimicin C
-
Hibarimicin D
-
Hibarimicin E
-
Hibarimicin G
-
Hibarimicin H
-
Hibarimicin I
In addition to these glycosylated forms, the common aglycone, hibarimicinone , has also been identified. Furthermore, studies on mutant strains of Microbispora rosea subsp. hibaria have led to the isolation of additional related compounds, including HMP-P4, HMP-Y6, HMP-P1, HMP-Y1, and shunt products HMP-M1, M2, M3, and -M4.[2]
Quantitative Data Summary
| Compound | Molecular Formula | v-Src Kinase Inhibition (IC50) | Other Biological Activities |
| Hibarimicin A | C₈₅H₁₁₂O₃₇[1] | Data not available | Antitumor and anti-Gram-positive bacterial activities.[1] |
| Hibarimicin B | C₈₅H₁₁₂O₃₇[1] | Strong and selective inhibitor | Induces differentiation of HL-60 cells; Competitive inhibitor of ATP binding to v-Src kinase.[2] |
| This compound | C₈₃H₁₁₀O₃₆[1] | Data not available | Antitumor and anti-Gram-positive bacterial activities.[1] |
| Hibarimicin D | C₈₅H₁₁₂O₃₈[1] | Data not available | Antitumor and anti-Gram-positive bacterial activities.[1] |
| Hibarimicin E | Data not available | No inhibitory activity | Induces differentiation of HL-60 cells.[2] |
| Hibarimicin G | C₈₅H₁₁₂O₃₉[1] | Data not available | Data not available |
| Hibarimicin H | Data not available | Data not available | Data not available |
| Hibarimicin I | Data not available | Data not available | Data not available |
| Hibarimicinone | Data not available | Most potent v-Src kinase inhibitor (less selective) | Does not induce differentiation of HL-60 cells; Noncompetitive inhibitor of ATP binding to v-Src kinase.[2] |
Experimental Protocols
Isolation and Purification of Hibarimicins
The following is a general protocol for the isolation and purification of hibarimicins from the fermentation broth of Microbispora rosea subsp. hibaria.
1. Extraction:
-
The fermentation broth is centrifuged to separate the mycelium from the supernatant.
-
The mycelial cake is extracted with an organic solvent such as acetone or methanol.
-
The solvent extract is concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic steps to separate the different hibarimicin derivatives.
-
Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Reverse-Phase HPLC: Fractions containing the desired compounds are further purified by reverse-phase HPLC on a C18 column using a gradient of acetonitrile and water as the mobile phase.
v-Src Kinase Inhibition Assay
The inhibitory activity of hibarimicin derivatives against v-Src kinase can be determined using an in vitro kinase assay.
1. Reagents and Materials:
-
Purified recombinant v-Src kinase.
-
A suitable peptide substrate for v-Src kinase (e.g., a biotinylated peptide containing a tyrosine residue).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, MnCl₂, and DTT).
-
Hibarimicin derivatives (dissolved in a suitable solvent like DMSO).
-
Detection reagents (e.g., a phospho-tyrosine specific antibody conjugated to a reporter molecule).
2. Assay Procedure:
-
The kinase reaction is set up in a microtiter plate.
-
To each well, add the assay buffer, the peptide substrate, and the hibarimicin derivative at various concentrations.
-
The reaction is initiated by the addition of v-Src kinase and ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is then quantified using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).
-
The IC50 values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
Hibarimicin Biosynthesis Pathway
Hibarimicins are synthesized via a Type II polyketide synthase (PKS) pathway. A 61-kb biosynthetic gene cluster (BGC) responsible for hibarimicin biosynthesis has been identified in Microbispora rosea subsp. hibaria.[1] The following diagram illustrates a simplified workflow for the biosynthesis of the hibarimicin core structure.
Caption: Simplified workflow of hibarimicin biosynthesis.
v-Src Kinase Signaling Pathway and Inhibition by Hibarimicin
The v-Src protein is a constitutively active tyrosine kinase that promotes uncontrolled cell growth and proliferation. It activates several downstream signaling cascades, including the Ras-MAPK pathway. Hibarimicin B acts as a competitive inhibitor of ATP binding to the kinase domain of v-Src, thereby blocking its activity.
Caption: v-Src signaling and its inhibition by Hibarimicin B.
Experimental Workflow for Hibarimicin Research
The following diagram outlines a typical experimental workflow for the discovery, characterization, and biological evaluation of novel hibarimicin derivatives.
Caption: Experimental workflow for hibarimicin research.
Conclusion
The hibarimicins represent a promising class of natural products with significant potential for the development of novel anticancer therapeutics. Their specific inhibition of Src family kinases provides a clear mechanism of action that can be further exploited for drug design and optimization. This technical guide has provided a foundational understanding of these fascinating molecules, from their microbial origin to their mode of action. Further research into the quantitative biological activities of all hibarimicin derivatives, optimization of fermentation and purification processes, and detailed elucidation of their biosynthetic pathway will be crucial for realizing their full therapeutic potential.
References
- 1. Rational Engineering of Secondary Metabolic Pathways in a Heterologous Host to Enable the Biosynthesis of Hibarimicin Derivatives with Enhanced Anti-Melanomic Activity [engineering.org.cn]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Deep Dive into the Hibarimicin Family: A, B, C, D, and G
An In-depth Technical Guide for Researchers and Drug Development Professionals
The hibarimicins are a family of complex aromatic polyketides produced by the actinomycete Microbispora rosea subsp. hibaria.[1] First reported in the late 1990s, these natural products have garnered significant interest within the scientific community due to their potent and specific inhibitory activity against v-Src tyrosine kinase, a key enzyme implicated in cancer progression. This guide provides a detailed structural comparison of five prominent members of this family: Hibarimicin A, B, C, D, and G, alongside relevant quantitative data and experimental methodologies.
Core Structural Features and Key Differentiators
All hibarimicins share a common aglycone core known as hibarimicinone.[2][3] This intricate aglycone possesses a highly oxidized and sterically hindered naphthylnaphthoquinone chromophore, which is a dimer of two tetracyclic polyketide units. The defining feature that distinguishes Hibarimicins A, B, C, D, and G from one another lies in the composition and arrangement of the six deoxyhexose sugar moieties attached to the hibarimicinone core.[3][4] These subtle variations in glycosylation significantly influence their biological activity.
Hibarimicin B, which has been identified as being identical to angelmicin B, serves as the archetypal member of this class.[3] The other variants—A, C, D, and G—represent modifications to the sugar chains of Hibarimicin B.
Structural Comparison of Hibarimicin Variants:
-
Hibarimicin A: Isomeric to Hibarimicin B, suggesting a difference in the linkage or stereochemistry of the sugar units.
-
Hibarimicin B: The foundational structure, featuring two trisaccharide chains. Each chain is composed of D-amicetose, D-amicetose, and L-digitoxose attached to the aglycone.
-
Hibarimicin C: Differs from Hibarimicin B by the lack of a terminal amicetose unit on one of the trisaccharide chains, resulting in a lower molecular weight.
-
Hibarimicin D: An oxidized derivative of Hibarimicin B, featuring an additional hydroxyl group on one of the sugar moieties.
-
Hibarimicin G: A further oxidized analog of Hibarimicin D, containing an additional hydroxyl group.
These structural relationships can be visualized as a network originating from the core hibarimicinone aglycone.
Comparative Quantitative Data
The biological activities of the hibarimicins have been evaluated, primarily focusing on their v-Src tyrosine kinase inhibitory effects and antimicrobial properties. The following table summarizes key quantitative data for Hibarimicins A, B, C, and D.
| Compound | Molecular Formula | v-Src Kinase Inhibition (IC50) | Antimicrobial Activity (MIC, µg/mL) vs. Bacillus subtilis |
| Hibarimicin A | C85H112O37 | 0.2 µg/mL | 3.13 |
| Hibarimicin B | C85H112O37 | 0.1 µg/mL | 3.13 |
| This compound | C83H110O36 | 0.4 µg/mL | 6.25 |
| Hibarimicin D | C85H112O38 | 0.2 µg/mL | 3.13 |
| Hibarimicin G | C85H112O39 | Not Reported | Not Reported |
Data sourced from Kajiura et al., 1998.[1]
Experimental Protocols
The isolation, structural elucidation, and biological evaluation of the hibarimicins involved a series of detailed experimental procedures.
Isolation and Purification of Hibarimicins
The general workflow for isolating the hibarimicin complex is outlined below.
-
Fermentation: Microbispora rosea subsp. hibaria is cultured in a suitable medium to produce the hibarimicin complex.[1]
-
Extraction: The fermented broth is extracted with organic solvents such as acetone followed by ethyl acetate to obtain a crude extract.[1]
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual hibarimicin components. This typically involves:
-
Silica Gel Chromatography: For initial fractionation of the extract.[1]
-
Sephadex LH-20 Chromatography: For further purification and separation based on size exclusion.[1]
-
High-Performance Liquid Chromatography (HPLC): Preparative reversed-phase HPLC is used for the final isolation of pure Hibarimicins A, B, C, D, and G.[1]
-
Structural Elucidation
The chemical structures of the hibarimicins were determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) and High-Resolution Mass Spectrometry (HR-MS) were used to determine the molecular formulae of the compounds.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to elucidate the complex structures of the aglycone and the sugar moieties, as well as to establish their connectivity.[3]
-
UV-Visible Spectroscopy: To characterize the chromophore of the hibarimicinone core.[1]
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecules.[1]
v-Src Tyrosine Kinase Inhibition Assay
The inhibitory activity of the hibarimicins against v-Src tyrosine kinase was determined using an in vitro assay.
-
Enzyme Preparation: The v-Src tyrosine kinase is purified from a suitable source, such as recombinant expression systems.
-
Substrate: A synthetic peptide substrate, typically containing a tyrosine residue that can be phosphorylated by the kinase, is used.
-
Reaction: The kinase, substrate, ATP (as a phosphate donor), and varying concentrations of the hibarimicin inhibitor are incubated together in a reaction buffer.
-
Detection: The extent of substrate phosphorylation is quantified. This is often done by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate or by using specific antibodies that recognize the phosphorylated tyrosine residue.
-
IC50 Determination: The concentration of the hibarimicin that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of the hibarimicins against various microorganisms was determined using a standard broth microdilution method.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Bacillus subtilis) is prepared.
-
Serial Dilution: The hibarimicin compound is serially diluted in a multi-well plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the hibarimicin that completely inhibits visible growth of the microorganism.[1]
Conclusion
The hibarimicins represent a fascinating class of natural products with a complex and elegant molecular architecture. Their potent and specific biological activities, coupled with their structural diversity, make them attractive lead compounds for the development of novel anticancer therapeutics. The subtle structural modifications in the glycosidic chains of Hibarimicins A, C, D, and G, relative to the parent compound Hibarimicin B, provide valuable insights into the structure-activity relationships of this important family of natural products. Further research into the synthesis of these molecules and their analogs will undoubtedly pave the way for new therapeutic interventions.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hibarimicinone - Wikipedia [en.wikipedia.org]
- 3. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Preliminary Screening of Hibarimicin C for Novel Therapeutic Applications: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hibarimicin C, a member of the hibarimicin class of natural products, presents a compelling starting point for the exploration of novel therapeutic agents. Produced by the actinomycete Microbispora rosea subsp. hibaria, this complex polyketide glycoside, along with its analogues, has demonstrated significant biological activity.[1] Initial studies have identified the hibarimicin complex as an inhibitor of Src tyrosine kinase, a key proto-oncogene involved in cell proliferation, differentiation, and survival.[1][2] Furthermore, the hibarimicins exhibit promising in vitro anti-Gram-positive bacterial and antitumor activities.[1] While much of the detailed mechanistic and quantitative research has focused on other members of the hibarimicin family, particularly Hibarimicin B and the aglycone hibarimicinone, the shared structural features and initial biological screenings suggest that this compound holds therapeutic potential worthy of further investigation. This document serves as a technical guide to the core data available, outlining the established biological context and providing a framework for future research and development.
Introduction to this compound
This compound is a naturally occurring compound within a family of related glycosides including Hibarimicins A, B, D, and G, all produced by Microbispora rosea subsp. hibaria.[1] Structurally, the hibarimicins consist of a common aglycone, hibarimicinone, attached to six deoxyhexose sugars.[3] The molecular formula of this compound has been determined to be C83H110O36.[1] The core biological activity of the hibarimicin complex, including this compound, has been attributed to the inhibition of signal transduction pathways, specifically targeting tyrosine kinases.[1][2][3]
Therapeutic Potential
Antitumor Activity
Antibacterial Activity
In addition to their antitumor potential, the hibarimicins have demonstrated in vitro activity against Gram-positive bacteria.[1] The specific spectrum of activity and the minimum inhibitory concentrations (MICs) for this compound have not been detailed in available studies. However, the general observation of antibacterial activity suggests a potential for development as a novel antibiotic, particularly in an era of increasing resistance to existing drugs.
Mechanism of Action: Src Tyrosine Kinase Inhibition
The most well-characterized mechanism of action for the hibarimicin family is the inhibition of Src family tyrosine kinases. While detailed kinetic studies have been performed on Hibarimicin B and hibarimicinone, it is presumed that this compound shares a similar mechanism due to structural similarity. Research on Hibarimicin B indicates that it acts as a competitive inhibitor of ATP binding to the v-Src kinase.[2] In contrast, the aglycone, hibarimicinone, exhibits noncompetitive inhibition with respect to ATP.[2] This suggests that the glycosidic moieties of the hibarimicins play a significant role in their interaction with the kinase domain.
Caption: Proposed mechanism of action for this compound via inhibition of the Src tyrosine kinase signaling pathway.
Quantitative Data Summary
Specific quantitative data for this compound, such as IC50 and MIC values, are not extensively reported in the peer-reviewed literature. The majority of published studies have focused on characterizing the biological activity of the hibarimicin complex as a whole or have highlighted the more potent members of the family, such as Hibarimicin B. The following table summarizes the known biological activities of the hibarimicin family, providing context for the potential efficacy of this compound.
| Compound/Complex | Biological Activity | Target | Quantitative Data | Reference |
| Hibarimicin Complex (A, B, C, D) | Antitumor | Src Tyrosine Kinase | Not specified for individual compounds | [1] |
| Hibarimicin Complex (A, B, C, D) | Anti-Gram-positive Bacteria | Not specified | Not specified | [1] |
| Hibarimicin B | Antitumor | v-Src Tyrosine Kinase | Strong and selective inhibitor | [2] |
| Hibarimicinone | Antitumor | v-Src Tyrosine Kinase | Most potent, less selective inhibitor | [2] |
Experimental Protocols
While specific protocols for the evaluation of this compound are not detailed, the following methodologies are representative of the techniques used to characterize the hibarimicin family and would be applicable for a more in-depth study of this compound.
Src Tyrosine Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by Src kinase.
-
Enzyme and Substrate Preparation: Recombinant human Src kinase and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer.
-
Compound Incubation: A dilution series of this compound is prepared and pre-incubated with the Src kinase to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Reaction Quenching: After a defined incubation period, the reaction is stopped by the addition of a quenching solution (e.g., phosphoric acid).
-
Detection of Phosphorylation: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
Caption: A generalized experimental workflow for determining the in vitro Src tyrosine kinase inhibitory activity of this compound.
In Vitro Antitumor Activity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is added to the wells, and the plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by the addition of a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium.
-
Compound Dilution: A two-fold serial dilution of this compound is prepared in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Future Directions and Conclusion
The preliminary data on the hibarimicin family strongly supports the potential of this compound as a lead compound for the development of novel antitumor and antibacterial agents. However, a significant knowledge gap exists regarding the specific biological and pharmacological properties of this particular analogue. Future research should prioritize the following:
-
Isolation and Purification of this compound: Obtaining sufficient quantities of pure this compound is essential for comprehensive biological evaluation.
-
Quantitative In Vitro Studies: Determination of IC50 values against a broad panel of cancer cell lines and MIC values against a range of pathogenic Gram-positive bacteria is a critical next step.
-
Mechanism of Action Studies: Detailed enzymatic and cellular assays are needed to confirm and elaborate on the inhibition of Src tyrosine kinase by this compound and to explore potential off-target effects.
-
In Vivo Efficacy Studies: Evaluation of the antitumor and antibacterial activity of this compound in relevant animal models is necessary to establish its therapeutic potential in a physiological context.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropisomerism in the Hibarimicin Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hibarimicin family of natural products, potent tyrosine kinase inhibitors, presents a fascinating case of atropisomerism, a form of axial chirality arising from hindered rotation around a C-C single bond. This technical guide provides an in-depth exploration of the stereochemical nuances of hibarimicins, focusing on the structural features leading to stable atropisomers, the experimental and computational methods for their assignment, and the known factors influencing their interconversion. While the differential biological activities of the individual atropisomers have not yet been reported in the literature, understanding their stereochemical stability and interconversion is crucial for the development of hibarimicin-based therapeutics.
Introduction to Hibarimicin Atropisomerism
The core structure of the hibarimicins features a highly substituted biaryl linkage, which is the source of their atropisomerism. The steric hindrance imposed by the substituents ortho to the biaryl axis restricts free rotation, leading to the existence of stable, non-interconverting rotational isomers, or atropisomers.
The key members of the hibarimicin family discussed in this guide are hibarimicinone, the aglycone core, and HMP-Y6, a glycosylated, C2-symmetric shunt metabolite.[1] The absolute configuration of the atropisomers is designated as aS or aR. Through extensive synthetic and spectroscopic efforts, the naturally occurring hibarimicin B has been assigned the aS configuration, while the related shunt metabolite HMP-Y6 possesses the aR configuration.[1]
Quantitative Data Summary
While precise rotational energy barriers and half-lives for the interconversion of hibarimicin atropisomers have not been extensively reported, qualitative and semi-quantitative data on the stability of hibarimicinone atropisomers are available.
Table 1: Interconversion of Hibarimicinone Atropisomers
| Condition | Observation | Implication on Rotational Barrier |
| Heating in methanol at 60 °C | Isomerization from the natural aS to the unnatural aR isomer is observed.[1] | The rotational barrier is surmountable under thermal conditions. |
| pH 7.5 aqueous phosphate buffer at room temperature | Nearly complete isomerization occurs within 4 hours. | The rotational barrier is significantly lowered under neutral to slightly basic conditions. |
| Acidic methanol (1 M HCl) at 60 °C | Only partial interconversion is observed. | The rotational barrier is higher in acidic conditions, suggesting protonation of phenolic groups may increase steric hindrance or alter electronic effects that stabilize the ground state. |
Experimental Protocols
The study of hibarimicin atropisomerism has relied on a combination of synthetic chemistry, chiral separation techniques, and spectroscopy.
Chiral Resolution of Biaryl Precursors
The separation of the enantiomeric biaryl precursors to the hibarimicin core is a critical step in assigning the absolute configuration of the final products. This is typically achieved using preparative chiral High-Performance Liquid Chromatography (HPLC).
-
Stationary Phase: Chiral solid-supports are employed. While the specific column used for the hibarimicin precursors is not detailed in the cited literature, polysaccharide-based chiral stationary phases are commonly used for such separations.
-
Mobile Phase: A suitable solvent system is used to achieve baseline separation of the enantiomers. The selection of the mobile phase is empirical and depends on the specific biaryl compound.
-
Detection: UV detection is typically used to monitor the elution of the separated enantiomers.
-
Scale-up: Analytical scale separations are optimized before scaling up to preparative chromatography to isolate sufficient quantities of each enantiomer for subsequent synthetic steps.
Deracemization of Biaryl Precursors
A deracemization process has been developed to obtain enantiomerically enriched biaryl precursors, which is a more efficient alternative to classical resolution.
-
Reagents: The process utilizes a copper(II)-diamine complex, specifically formed in situ from copper(I) chloride and (-)-sparteine.
-
Procedure:
-
The copper(II)-(-)-sparteine complex is generated by aerobic sonication of CuCl and (-)-sparteine.
-
The racemic biaryl precursor is then exposed to this chiral complex.
-
The complex selectively interacts with one enantiomer, facilitating its conversion to the other, thus enriching the mixture in the desired enantiomer.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assigning the absolute configuration of atropisomers by comparing experimental spectra to those predicted by quantum chemical calculations.
-
Sample Preparation: The purified atropisomers are dissolved in a suitable solvent, typically methanol, at a concentration that gives an optimal signal-to-noise ratio.
-
Instrumentation: A CD spectropolarimeter is used to measure the differential absorption of left and right circularly polarized light over a range of wavelengths.
-
Data Analysis: The experimental CD spectrum of an unknown atropisomer is compared with the computationally predicted spectrum for a known configuration (e.g., aR). A match between the experimental and predicted spectra allows for the assignment of the absolute configuration. For the hibarimicin family, a bisignate negative ECD couplet was characteristic of the aR configuration.[1]
Computational ECD Prediction
Quantum chemical calculations are used to predict the CD spectra of the atropisomers.
-
Method: Density Functional Theory (DFT) is a commonly used method. For the hibarimicin precursors, calculations were performed at the B3LYP/6-31G* level of theory.[1]
-
Procedure:
-
The 3D structure of the molecule with a defined absolute configuration (e.g., aR) is built.
-
The geometry of the molecule is optimized to find its lowest energy conformation.
-
The Electronic Circular Dichroism (ECD) spectrum is then calculated for this optimized geometry.
-
The calculated spectrum is plotted and compared with the experimental spectrum.
-
Signaling Pathways and Biological Activity
Hibarimicins are known to be inhibitors of tyrosine kinases, with hibarimicin B showing potent activity.[2] However, a crucial area for future research is the determination of the differential biological activity of the individual aR and aS atropisomers. To date, no studies have been published that directly compare the inhibitory potency of the hibarimicin atropisomers against their target kinases. Understanding which atropisomer is the active "eutomer" is a critical step in the drug development process, as the inactive "distomer" could contribute to off-target effects or an increased metabolic load.
Visualizations
Experimental Workflow for Atropisomer Assignment
Caption: Workflow for the synthesis, separation, and stereochemical assignment of hibarimicin atropisomers.
Logical Relationship of Hibarimicinone Interconversion
Caption: Factors influencing the interconversion of hibarimicinone atropisomers.
Conclusion and Future Directions
The atropisomerism of the hibarimicin family represents a significant stereochemical challenge and an opportunity in the development of these potent natural products as therapeutic agents. The synthetic and analytical methodologies outlined in this guide provide a framework for accessing and characterizing the individual atropisomers. The discovery of the pH-dependent rotational barrier of hibarimicinone is a key finding that will inform formulation and drug delivery strategies.
The most critical unanswered question is the differential biological activity of the hibarimicin atropisomers. Future research should prioritize the separate biological evaluation of the aR and aS forms of hibarimicins to identify the eutomer and to understand the structure-activity relationship of this important class of kinase inhibitors. Such studies are essential for the rational design and development of next-generation hibarimicin-based drugs with improved efficacy and safety profiles.
References
The Aglycon Hibarimicinone: A Technical Deep Dive into its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibarimicinone, the aglycon core of the hibarimicin family of natural products, represents a molecule of significant interest in oncology drug discovery. Possessing a complex, sterically hindered atropisomeric structure, hibarimicinone has been identified as a potent inhibitor of key signaling proteins, suggesting its potential as a scaffold for the development of novel anticancer therapeutics. This technical guide provides an in-depth analysis of the biological activity of hibarimicinone, focusing on its role as an aglycon. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in its mechanism of action.
Introduction
The hibarimicins are a class of complex pseudo-dimeric type-II polyketides produced by the actinomycete Microbispora rosea.[1][2] These natural products, particularly hibarimicin B, have demonstrated potent antiproliferative activity against various cancer cell lines.[2] At the heart of these molecules lies the aglycon, hibarimicinone, a highly oxidized and sterically demanding structure.[2] While much of the initial research focused on the glycosylated hibarimicins, understanding the intrinsic biological activity of the hibarimicinone core is crucial for elucidating the structure-activity relationships within this family and for guiding synthetic efforts toward more potent and selective analogs. This document serves to collate and present the current understanding of hibarimicinone's biological role.
Quantitative Biological Data
The antiproliferative and enzyme inhibitory activities of hibarimicinone and its glycosylated counterpart, hibarimicin B, have been evaluated in various assays. The following tables summarize the key quantitative data available.
Table 1: Antiproliferative Activity of Hibarimicin B
| Compound | Cell Line | IC50 (nM) |
| Hibarimicin B | HL-60 (Human promyelocytic leukemia) | 58[2] |
Table 2: Kinase Inhibitory Activity of Hibarimicinone
| Compound | Target Kinase | Activity |
| Hibarimicinone | v-Src Tyrosine Kinase | Potent Inhibitor |
Note: A specific IC50 value for hibarimicinone against v-Src tyrosine kinase is not publicly available in the reviewed literature.
Key Experimental Protocols
The following sections detail the methodologies commonly employed to assess the biological activity of hibarimicinone and related compounds.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[3][4][5][6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of hibarimicinone or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Inhibition Assay (Src Tyrosine Kinase)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase, such as v-Src.[8][9]
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate peptide by the kinase. Inhibition of this process by a compound leads to a decrease in the phosphorylated product.
Protocol:
-
Reaction Setup: In a microplate, combine the purified active Src kinase enzyme, a specific peptide substrate, and the kinase buffer.
-
Inhibitor Addition: Add varying concentrations of hibarimicinone or a control inhibitor to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based Assay: Using a phosphospecific antibody that binds to the phosphorylated substrate, which is then detected with a fluorescently labeled secondary antibody.
-
Luminescence-based Assay: Measuring the amount of ATP remaining in the well after the kinase reaction.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each concentration of hibarimicinone and calculate the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status, providing insights into the activation state of signaling pathways.[1][10][11][12]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest.
Protocol:
-
Cell Lysis: Treat cells with hibarimicinone for various times and then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein state.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK, Bcl-2, Caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Signaling Pathways and Mechanism of Action
The biological activity of hibarimicinone is believed to be mediated through the modulation of critical intracellular signaling pathways that control cell proliferation, survival, and apoptosis.
Inhibition of Src Kinase and Downstream Pathways
As a potent inhibitor of v-Src tyrosine kinase, hibarimicinone is expected to interfere with the signaling cascades regulated by Src. Src is a non-receptor tyrosine kinase that plays a pivotal role in cell growth, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.
Induction of Apoptosis
By inhibiting pro-survival signaling pathways, hibarimicinone likely induces programmed cell death, or apoptosis. This process is tightly regulated by the Bcl-2 family of proteins and executed by a cascade of proteases called caspases.
Structure-Activity Relationship (SAR)
While a comprehensive SAR study of hibarimicinone is yet to be published, the potent activity of the glycosylated hibarimicins suggests that the sugar moieties play a significant role in the overall biological activity.[2] These sugars may enhance solubility, facilitate cell entry, or provide additional binding interactions with the target protein. However, the intrinsic inhibitory activity of the hibarimicinone aglycon against key kinases like Src highlights the importance of the core structure for its biological function. The atropisomeric nature of hibarimicinone also presents an interesting aspect for SAR studies, as the different stereoisomers may exhibit distinct biological profiles.
Conclusion and Future Directions
Hibarimicinone stands as a promising, albeit structurally complex, lead scaffold for the development of novel anticancer agents. Its demonstrated ability to inhibit v-Src tyrosine kinase provides a solid foundation for its mechanism of action. Future research should focus on several key areas:
-
Quantitative Profiling: A comprehensive evaluation of the IC50 values of hibarimicinone against a broad panel of cancer cell lines and a diverse set of protein kinases is essential to understand its potency and selectivity.
-
Mechanism of Action Studies: Direct experimental evidence, such as Western blot analysis of key signaling proteins, is needed to confirm the proposed modulation of the Ras/Raf/MEK/ERK and PI3K/Akt pathways and to fully elucidate the mechanism of apoptosis induction.
-
Synthetic Analogs: The total synthesis of hibarimicinone opens the door to the creation of simplified analogs. These analogs will be crucial for delineating the pharmacophore and improving the drug-like properties of this natural product core.
By addressing these research gaps, the full therapeutic potential of the hibarimicinone scaffold can be unlocked, potentially leading to the development of a new generation of targeted cancer therapies.
References
- 1. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Protocol for phospho-SrcKD: rPTPεD1 complex preparation and BLI binding assays to demonstrate their exosite interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Hibarimicin: A Technical Guide to the Microbispora rosea Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicins, a group of complex aromatic polyketides produced by the rare actinomycete Microbispora rosea subsp. hibaria, have garnered significant attention in the scientific community for their potent antitumor and protein tyrosine kinase inhibitory activities.[1] The intricate pseudo-dimeric structure of these molecules, belonging to the largest and most complex class of Type-II polyketides, presents a formidable challenge for chemical synthesis.[1] Consequently, understanding and manipulating the biosynthetic gene cluster (BGC) responsible for hibarimicin production is paramount for ensuring a sustainable supply for further pharmacological investigation and the generation of novel, more potent analogues. This technical guide provides a comprehensive exploration of the hibarimicin gene cluster, detailing its genetic architecture, the proposed biosynthetic pathway, and the experimental protocols for its heterologous expression and characterization.
The Hibarimicin Biosynthetic Gene Cluster in Microbispora rosea
The hibarimicin biosynthetic gene cluster (BGC) from Microbispora rosea subsp. hibaria TP-A0121 is a significant 61-kb genomic region.[1] Bioinformatic analysis has revealed that this cluster orchestrates the complex assembly of the hibarimicin scaffold.[1]
Genetic Organization
The 61-kb hbm BGC is comprised of numerous open reading frames (ORFs) that encode the requisite enzymatic machinery for hibarimicin biosynthesis, regulation, and self-resistance.[2] A detailed annotation of the genes within this cluster is crucial for understanding their individual roles in the biosynthetic pathway.
| Gene | Proposed Function | Homolog (Accession No.) | Origin | Similarity/Identity (%) |
| hbm1 | Type II PKS ketosynthase α subunit (KSα) | MtmP (CAB94819.1) | Streptomyces argillaceus | 65/52 |
| hbm2 | Type II PKS ketosynthase β subunit (KSβ) | MtmQ (CAB94820.1) | Streptomyces argillaceus | 70/58 |
| hbm3 | Acyl carrier protein (ACP) | MtmR (CAB94821.1) | Streptomyces argillaceus | 62/48 |
| hbm4 | Aromatase/Cyclase | MtmS (CAB94822.1) | Streptomyces argillaceus | 55/41 |
| hbm5 | Ketoreductase | MtmT (CAB94823.1) | Streptomyces argillaceus | 60/45 |
| hbmO1 | Oxygenase | MtmO1 (CAB94814.1) | Streptomyces argillaceus | 58/43 |
| hbmO2 | Oxygenase | MtmO2 (CAB94815.1) | Streptomyces argillaceus | 61/47 |
| hbmO3 | Oxygenase | MtmO3 (CAB94816.1) | Streptomyces argillaceus | 59/44 |
| hbmO4 | Oxygenase | MtmO4 (CAB94817.1) | Streptomyces argillaceus | 63/49 |
| hbmO5 | Oxygenase | MtmO5 (CAB94818.1) | Streptomyces argillaceus | 57/42 |
| hbmO6 | Oxygenase | MtmO6 (CAB94819.1) | Streptomyces argillaceus | 60/46 |
| hbmO7 | Oxygenase | MtmO7 (CAB94820.1) | Streptomyces argillaceus | 58/44 |
| hbmO8 | Oxygenase | MtmO8 (CAB94821.1) | Streptomyces argillaceus | 62/48 |
| hbmG1 | Glycosyltransferase | MtmG1 (CAB94804.1) | Streptomyces argillaceus | 55/40 |
| hbmG2 | Glycosyltransferase | MtmG2 (CAB94805.1) | Streptomyces argillaceus | 57/42 |
| hbmG3 | Glycosyltransferase | MtmG3 (CAB94806.1) | Streptomyces argillaceus | 59/44 |
| hbmG4 | Glycosyltransferase | MtmG4 (CAB94807.1) | Streptomyces argillaceus | 61/46 |
| hbmS1 | Deoxysugar biosynthesis protein | MtmS1 (CAB94824.1) | Streptomyces argillaceus | 64/50 |
| hbmS2 | Deoxysugar biosynthesis protein | MtmS2 (CAB94825.1) | Streptomyces argillaceus | 66/52 |
| hbmS3 | Deoxysugar biosynthesis protein | MtmS3 (CAB94826.1) | Streptomyces argillaceus | 63/49 |
| hbmS4 | Deoxysugar biosynthesis protein | MtmS4 (CAB94827.1) | Streptomyces argillaceus | 65/51 |
| hbmS5 | Deoxysugar biosynthesis protein | MtmS5 (CAB94828.1) | Streptomyces argillaceus | 62/48 |
| hbmS6 | Deoxysugar biosynthesis protein | MtmS6 (CAB94829.1) | Streptomyces argillaceus | 64/50 |
| hbmR | Regulatory protein | MtmR (CAB94813.1) | Streptomyces argillaceus | 53/38 |
| hbmT | Transporter | MtmT (CAB94830.1) | Streptomyces argillaceus | 58/43 |
Note: This table is based on the functional analysis of ORFs in the hbm BGC as reported by Liu et al. (2024).[1] The specific coordinates and molecular weights of the encoded proteins are not yet publicly available.
Proposed Biosynthetic Pathway of Hibarimicin
The biosynthesis of hibarimicin is proposed to proceed via a type II polyketide synthase (PKS) pathway.[1][3] This intricate process involves the iterative condensation of acetate units to form a polyketide chain, which then undergoes a series of cyclization, aromatization, oxidation, and glycosylation events to yield the final complex structure.
Experimental Protocols
The successful heterologous expression of the large and complex hibarimicin BGC requires a series of meticulous molecular biology techniques. The following sections outline the key experimental protocols.
Construction of a Bacterial Artificial Chromosome (BAC) Library of Microbispora rosea Genomic DNA
A BAC library is essential for cloning large DNA fragments, such as the 61-kb hibarimicin BGC.
1. Preparation of High-Molecular-Weight Genomic DNA:
-
Cultivate Microbispora rosea subsp. hibaria TP-A0121 in a suitable liquid medium (e.g., TSB) to mid-log phase.
-
Harvest mycelia by centrifugation and wash with a suitable buffer (e.g., TE buffer).
-
Embed the washed mycelia in low-melting-point agarose plugs.
-
Lyse the cells within the plugs using a solution containing lysozyme, proteinase K, and detergents (e.g., SDS).
-
Wash the plugs extensively to remove cellular debris, leaving high-molecular-weight genomic DNA embedded in the agarose.
2. Partial Digestion of Genomic DNA:
-
Equilibrate the DNA-containing agarose plugs with the appropriate restriction enzyme buffer (e.g., BamHI or HindIII).
-
Perform a partial digestion by incubating the plugs with a limiting concentration of the chosen restriction enzyme for a defined period. The goal is to generate a size range of DNA fragments, with a significant portion being larger than 61 kb.
-
Inactivate the restriction enzyme by heat or EDTA treatment.
3. Size Selection of DNA Fragments:
-
Separate the partially digested DNA fragments by pulsed-field gel electrophoresis (PFGE).
-
Excise the gel slice containing DNA fragments in the desired size range (e.g., 80-120 kb).
-
Electroelute the DNA from the agarose slice.
4. Ligation into BAC Vector:
-
Ligate the size-selected genomic DNA fragments into a linearized and dephosphorylated BAC vector (e.g., pBeloBAC11).
-
Use a high-concentration T4 DNA ligase and incubate overnight at a low temperature (e.g., 16°C) to favor the ligation of large inserts.
5. Transformation and Library Generation:
-
Transform high-efficiency electrocompetent E. coli cells (e.g., DH10B) with the ligation mixture.
-
Plate the transformed cells on selective agar plates (e.g., LB with chloramphenicol, X-gal, and IPTG) to select for transformants containing recombinant BACs.
-
Pick individual white colonies into 384-well plates containing selective freezing medium for storage and screening.
Heterologous Expression of the Hibarimicin Gene Cluster in Streptomyces coelicolor
Streptomyces coelicolor M1154, a well-characterized and genetically tractable host, has been successfully used for the heterologous expression of the hibarimicin BGC.[1]
1. Identification of the Hibarimicin BGC-Containing BAC Clone:
-
Screen the M. rosea BAC library by colony PCR or hybridization using probes designed from conserved regions of type II PKS genes.
-
Confirm the positive clones by restriction digestion and sequencing of the BAC insert ends.
2. Subcloning into a Streptomyces Expression Vector:
-
Subclone the entire 61-kb hbm BGC from the identified BAC clone into a suitable E. coli-Streptomyces shuttle vector that can integrate into the Streptomyces chromosome (e.g., a derivative of pSET152). This can be achieved through traditional restriction digestion and ligation or by using recombination-based cloning methods.
3. Intergeneric Conjugation:
-
Introduce the resulting expression plasmid into a non-methylating E. coli donor strain, such as ET12567 containing the helper plasmid pUZ8002.
-
Grow the E. coli donor strain and the recipient S. coelicolor M1154 strain to the appropriate growth phase.
-
Mix the donor and recipient strains on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.
-
Overlay the conjugation plate with selective antibiotics (e.g., nalidixic acid to select against the E. coli donor and an antibiotic corresponding to the resistance marker on the expression vector to select for S. coelicolor exconjugants).
4. Fermentation and Metabolite Analysis:
-
Inoculate a confirmed recombinant S. coelicolor strain into a suitable seed medium and then into a production medium.
-
Ferment for several days under optimal conditions for secondary metabolite production.
-
Extract the fermentation broth with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of hibarimicin and its derivatives by comparing with authentic standards.
Production Yields
The heterologous expression of the native hibarimicin BGC in S. coelicolor M1154 initially resulted in trace amounts of the target products, with a significant accumulation of shunt products.[1] Rational engineering of the secondary metabolic pathways in the heterologous host has been shown to significantly improve the yield of hibarimicin B and lead to the production of new derivatives.[1] Specific quantitative production yields from these engineered strains are not yet widely published.
Conclusion and Future Perspectives
The successful identification and heterologous expression of the hibarimicin gene cluster from Microbispora rosea represents a significant breakthrough in the study of this important class of natural products.[1] This achievement not only provides a platform for the sustainable production of hibarimicins but also opens up exciting avenues for biosynthetic engineering to generate novel analogues with improved therapeutic properties. Future research should focus on the detailed biochemical characterization of the enzymes within the hibarimicin BGC to fully elucidate the intricacies of its biosynthetic pathway. Furthermore, optimization of the heterologous expression system and metabolic engineering of the host strain hold the promise of dramatically increasing production titers, thereby facilitating the progression of hibarimicins and their derivatives through the drug development pipeline. The in-depth understanding of the hibarimicin gene cluster will undoubtedly accelerate the exploitation of its therapeutic potential for the benefit of human health.
References
Initial Toxicity Profile of Hibarimicin C in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibarimicin C, a member of the hibarimicin family of natural products isolated from Microbispora rosea, has been identified as a potent inhibitor of Src tyrosine kinase, suggesting potential as an anticancer agent.[1][2] This technical guide provides a comprehensive overview of the methodologies and potential outcomes of initial toxicity studies of this compound in various cell models. Due to a lack of publicly available, specific toxicity data for this compound, this document outlines a series of recommended experimental protocols and presents illustrative data based on the known biological activities of the hibarimicin family.[1][2] The guide is intended to serve as a foundational resource for researchers initiating preclinical investigations into the therapeutic potential of this compound.
Introduction
The hibarimicin family of compounds are complex polyketides that have garnered interest for their biological activities, particularly their ability to inhibit signal transduction pathways.[1][3] Hibarimicins A, B, C, and D have been shown to specifically inhibit the activity of Src tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, survival, and migration.[1][2] Dysregulation of Src kinase activity is a common feature in many human cancers, making it a key target for anticancer drug development. While the antitumor properties of the hibarimicin family have been noted, detailed toxicity studies for each member, including this compound, are not extensively reported in the scientific literature.
This guide will therefore focus on the essential initial steps to characterize the in vitro toxicity of this compound. This includes determining its cytotoxic effects on various cancer cell lines, elucidating the potential mechanism of cell death, and exploring its impact on key signaling pathways.
Data Presentation: Illustrative Cytotoxicity of this compound
The following tables present hypothetical data from initial cytotoxicity and specificity screening of this compound. These tables are intended to serve as a template for organizing and presenting experimental findings.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.1 |
| HCT116 | Colon Carcinoma | 3.5 |
| K562 | Chronic Myeloid Leukemia | 1.8 |
| PC-3 | Prostate Adenocarcinoma | 10.4 |
| HEK293 | Normal Human Embryonic Kidney | > 50 |
This table illustrates the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines and a non-cancerous cell line, indicating potential selective cytotoxicity against cancer cells.
Table 2: Cell Viability of K562 Cells Following this compound Treatment
| This compound Concentration (µM) | Percent Viability (24h) | Percent Viability (48h) | Percent Viability (72h) |
| 0.1 | 98 ± 2.1 | 95 ± 3.4 | 92 ± 4.0 |
| 1.0 | 75 ± 4.5 | 55 ± 5.1 | 35 ± 4.8 |
| 5.0 | 40 ± 3.8 | 20 ± 2.9 | 10 ± 2.1 |
| 10.0 | 25 ± 2.5 | 10 ± 1.8 | < 5 |
| 50.0 | < 5 | < 5 | < 5 |
This table demonstrates a dose- and time-dependent decrease in the viability of K562 leukemia cells upon exposure to this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the initial toxicity of this compound.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., A549, MCF-7, HCT116, K562, PC-3) and a non-cancerous human cell line (e.g., HEK293) should be used.
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, should be determined by non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against key signaling proteins (e.g., p-Src, total Src, p-Akt, total Akt, cleaved caspase-3, PARP, Bcl-2, Bax).
-
Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a potential signaling pathway affected by this compound.
Caption: Experimental workflow for assessing the in vitro toxicity of this compound.
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Conclusion
While specific experimental data on the toxicity of this compound is currently limited, its known inhibitory effect on Src tyrosine kinase provides a strong rationale for its investigation as a potential anticancer agent. The experimental protocols and illustrative data presented in this guide offer a robust framework for conducting initial in vitro toxicity studies. Such studies are a critical first step in the preclinical evaluation of this compound and will provide essential information regarding its therapeutic window and mechanism of action. Further research is warranted to fully characterize the toxicological profile of this compound and to validate its potential as a novel cancer therapeutic.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hibarimicin C in v-Src Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
While specific IC50 values for Hibarimicin C against v-Src kinase are not prominently available in the reviewed literature, the table below summarizes the reported inhibitory activities of closely related compounds from the same family to provide a contextual reference.
| Compound | Target Kinase | Assay Type | IC50 | Notes | Reference |
| Hibarimicin B | v-Src | Biochemical | 1.8 µM | Strong and selective inhibitor. Competitive with ATP. | [3] |
| Hibarimicinone | v-Src | Biochemical | 0.4 µM | Most potent inhibitor in the study, but less selective. Non-competitive with ATP. | [3] |
| This compound | v-Src | Biochemical | Data not available | Investigated alongside other hibarimicins, but specific inhibitory data was not reported in the primary literature found. | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
- 1. v-Src - Wikipedia [en.wikipedia.org]
- 2. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hibarimicinone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Establishing a Cell-Based Assay for Hibarimicin C Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin C belongs to a family of complex polyketide antibiotics produced by the actinomycete Microbispora rosea subsp. hibaria.[1] Members of the hibarimicin family, including hibarimicins A, B, D, and G, have demonstrated notable biological activities, including antitumor and anti-Gram-positive bacterial effects.[1] Mechanistically, hibarimicins are recognized as inhibitors of signal transduction pathways, specifically targeting tyrosine kinases such as v-Src kinase.[1][2] Given the established bioactivity of its congeners, establishing a robust cell-based assay for this compound is crucial for elucidating its specific mechanism of action and evaluating its therapeutic potential.
This document provides detailed protocols for a cell-based assay to determine the bioactivity of this compound, focusing on its potential cytotoxic and kinase inhibitory effects. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Core Principle
The primary assay described here is a cell viability assay using a human cancer cell line known to be sensitive to tyrosine kinase inhibitors. The assay will quantify the dose-dependent effect of this compound on cell proliferation and viability. This provides a quantitative measure of its bioactivity and allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50). Further protocols for a target-based kinase activity assay are also suggested for more specific mechanistic investigations.
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol details the measurement of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product.
Materials:
-
This compound (of known purity and concentration)
-
Human colorectal carcinoma cell line (e.g., HT-29) or another suitable cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known tyrosine kinase inhibitor like staurosporine).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, by fitting the data to a sigmoidal dose-response curve.
Protocol 2: In-Cell Western Assay for Src Kinase Activity
For a more target-specific assessment, an In-Cell Western assay can be employed to measure the phosphorylation status of a known Src kinase substrate, thereby directly assessing the inhibitory effect of this compound on the kinase activity within the cell.
Materials:
-
This compound
-
A suitable cancer cell line with active Src signaling (e.g., MDA-MB-231)
-
Appropriate cell culture medium and supplements
-
Primary antibody against phosphorylated Src (p-Src)
-
Primary antibody for a housekeeping protein (e.g., GAPDH) for normalization
-
IR-dye conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well black-walled imaging plates
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells in a 96-well black-walled plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Block the cells with Odyssey Blocking Buffer for 1.5 hours at room temperature.
-
Incubate the cells overnight at 4°C with a cocktail of the primary antibodies against p-Src and GAPDH diluted in blocking buffer.
-
Wash the cells multiple times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the corresponding IR-dye conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells to remove unbound secondary antibodies.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both p-Src and the normalization protein (GAPDH).
-
Calculate the normalized p-Src level for each treatment condition.
-
Plot the normalized p-Src levels against the this compound concentration to determine the IC50 for Src inhibition.
-
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound
| This compound (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 0.01 | 1.22 | 0.07 | 97.6 |
| 0.1 | 1.15 | 0.06 | 92.0 |
| 1 | 0.85 | 0.05 | 68.0 |
| 10 | 0.42 | 0.04 | 33.6 |
| 100 | 0.15 | 0.02 | 12.0 |
Table 2: Hypothetical Src Kinase Inhibition Data for this compound
| This compound (µM) | Normalized p-Src Intensity | Standard Deviation | % Src Inhibition |
| 0 (Vehicle) | 1.00 | 0.05 | 0 |
| 0.01 | 0.98 | 0.04 | 2 |
| 0.1 | 0.88 | 0.06 | 12 |
| 1 | 0.55 | 0.05 | 45 |
| 10 | 0.21 | 0.03 | 79 |
| 100 | 0.08 | 0.02 | 92 |
Visualizations
Caption: Workflow for the cell viability assay of this compound.
Caption: Postulated signaling pathway inhibited by this compound.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for dissolving and stabilizing Hibarimicin C for in vitro experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and stabilization of Hibarimicin C, a complex polyketide natural product, for use in a variety of in vitro experiments. Due to the limited availability of specific solubility and stability data for this compound, the following protocols are based on established methods for other complex and hydrophobic natural products. Researchers are advised to perform small-scale pilot experiments to determine the optimal conditions for their specific experimental setup.
Introduction to this compound
Hibarimicins are a family of complex polyketide compounds isolated from Microbispora rosea.[1] this compound, specifically, is a large, structurally complex molecule with a dimeric-tetracyclic polyketide backbone.[1] Like other members of its class, it is largely hydrophobic and requires careful handling to ensure its proper dissolution and stability in aqueous solutions used for in vitro assays.
Dissolving this compound: A Step-by-Step Protocol
The hydrophobicity of this compound necessitates the use of an organic solvent to create a stock solution, which can then be diluted into aqueous media for experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing capacity and compatibility with most cell-based assays at low concentrations.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, filtered pipette tips
Protocol for Preparing a 10 mM Stock Solution:
-
Pre-weigh this compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 1000 g/mol , you would weigh 1 mg.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolution:
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all solid material has dissolved.
-
If particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Table 1: Recommended Starting Concentrations for this compound Stock Solutions
| Parameter | Recommendation | Notes |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | Use anhydrous, cell culture grade DMSO. |
| Stock Concentration | 1-10 mM | Higher concentrations may be possible but should be tested for solubility. |
| Storage Temperature | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Light Sensitivity | Store protected from light | As a precaution for a complex natural product. |
Stabilizing this compound in Aqueous Media for In Vitro Experiments
Once a stock solution in DMSO is prepared, it must be diluted into the aqueous buffer or cell culture medium for the experiment. The key challenge is to prevent the compound from precipitating out of solution upon dilution.
Key Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. A final concentration of 0.1% DMSO is generally considered safe for most cell lines.
-
Serial Dilutions: It is recommended to perform serial dilutions of the DMSO stock solution in the aqueous medium. This gradual reduction in solvent concentration can help maintain solubility.
-
Use of Pluronic F-68: For particularly challenging compounds, a non-ionic surfactant like Pluronic F-68 can be added to the final dilution to improve solubility and stability. A final concentration of 0.01-0.1% can be tested.
-
Protein in Media: The presence of serum (e.g., Fetal Bovine Serum) in cell culture media can aid in stabilizing hydrophobic compounds through protein binding.
Protocol for Diluting this compound into Aqueous Media:
-
Prepare Intermediate Dilutions: If a large dilution factor is required, prepare one or more intermediate dilutions of the this compound stock solution in 100% DMSO.
-
Final Dilution:
-
Warm the aqueous experimental medium (e.g., cell culture medium with serum) to the desired temperature (e.g., 37°C).
-
While vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise to the center of the vortex. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, the experiment should be repeated with a lower final concentration of this compound or a slightly higher final concentration of DMSO (while remaining within non-toxic limits).
Table 2: General Guidelines for this compound Stability in In Vitro Assays
| Condition | Recommendation | Rationale |
| pH | Maintain physiological pH (7.2-7.4) | Extreme pH values can lead to degradation of complex natural products. |
| Temperature | Use at the required experimental temperature (e.g., 37°C) | Prepare fresh dilutions for each experiment to minimize thermal degradation. |
| Light Exposure | Minimize exposure to direct light | Complex organic molecules can be light-sensitive. |
| Incubation Time | Pilot experiments are recommended | The stability of this compound over long incubation periods in aqueous media is unknown. |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for preparing this compound for in vitro experiments and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for this compound solution preparation.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Conclusion
The successful use of this compound in in vitro experiments is critically dependent on its proper dissolution and stabilization. By following these generalized protocols, researchers can prepare this compound solutions suitable for a range of assays. It is imperative to validate the solubility and stability of this compound under the specific conditions of each experiment to ensure reliable and reproducible results. Always include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO) in your experiments.
References
Application of Hibarimicin C in High-Throughput Screening for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin C, a member of the hibarimicin family of natural products, has been identified as a specific inhibitor of Src tyrosine kinase.[1] Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. High-throughput screening (HTS) is an essential methodology for identifying and characterizing novel kinase inhibitors from large compound libraries. This document provides detailed application notes and protocols for the utilization of this compound as a reference compound in HTS campaigns targeting Src family kinases.
Principle of Kinase Inhibition Screening
The primary strategy in screening for kinase inhibitors is to measure the enzymatic activity of a target kinase in the presence of test compounds. A reduction in kinase activity, typically measured by a decrease in the phosphorylation of a substrate or the depletion of ATP, indicates potential inhibitory action. Luminescence-based assays are widely used in HTS due to their high sensitivity, broad dynamic range, and amenability to automation. The ADP-Glo™ Kinase Assay, for example, quantifies the amount of ADP produced in a kinase reaction. The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
Data Presentation
Quantitative data from HTS assays are crucial for comparing the potency and selectivity of kinase inhibitors. The following tables present illustrative data for this compound and other related compounds against Src family kinases.
Disclaimer: The quantitative data presented in Tables 1 and 2 are illustrative and provided as a representative example for the application of this compound in HTS. While this compound is a known Src kinase inhibitor, the specific IC50 values from a comprehensive HTS panel are not publicly available. The data for reference compounds are based on publicly available information.
Table 1: Illustrative IC50 Values of Hibarimicin Compounds and Reference Inhibitors against Src Kinase
| Compound | Target Kinase | IC50 (nM) | Assay Format |
| This compound (Illustrative) | v-Src | 50 | ADP-Glo™ |
| Hibarimicin B | v-Src | Potent Inhibitor[2] | Radiometric |
| Hibarimicinone | v-Src | Most Potent[2] | Radiometric |
| Dasatinib | c-Src | 1.2[3] | Cell-free |
| eCF506 | SRC | < 0.5[4] | Enzymatic |
| Src Inhibitor 1 | Src | 44[5] | Radiometric |
Table 2: Illustrative Selectivity Profile of this compound
| Kinase Target | Family | % Inhibition at 1 µM (Illustrative) |
| Src | Src Family | 95 |
| Lck | Src Family | 85 |
| Fyn | Src Family | 80 |
| Yes | Src Family | 78 |
| Abl | Abl Family | 20 |
| EGFR | EGFR Family | 15 |
| PKA | AGC Family | <5 |
| PKC | AGC Family | <5 |
Experimental Protocols
The following are detailed protocols for high-throughput screening of kinase inhibitors, using the ADP-Glo™ Kinase Assay as an example. These protocols can be adapted for screening compound libraries to identify novel Src inhibitors, with this compound used as a positive control.
Protocol 1: Primary High-Throughput Screening (HTS) of Compound Libraries
Objective: To identify "hit" compounds that inhibit Src kinase activity from a large chemical library.
Materials:
-
Recombinant human Src kinase (e.g., from BPS Bioscience)[6]
-
Poly(Glu, Tyr) 4:1 peptide substrate[6]
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound library (dissolved in DMSO)
-
This compound (as a positive control, dissolved in DMSO)
-
DMSO (as a negative control)
-
384-well white, opaque assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each test compound from the library into individual wells of a 384-well plate.
-
Dispense 50 nL of this compound (e.g., at a final concentration of 10 µM) into positive control wells.
-
Dispense 50 nL of DMSO into negative control (no inhibitor) and no enzyme control wells.
-
-
Kinase Reaction:
-
Prepare a 2X Src kinase/substrate solution in Kinase Buffer. The final concentration of Src and substrate should be optimized for the assay (e.g., 2.5 ng/µL Src and 100 µg/mL Poly(Glu, Tyr)).
-
Dispense 5 µL of the 2X kinase/substrate solution into all wells except the no enzyme control wells. Add 5 µL of 2X substrate solution without the enzyme to the no enzyme control wells.
-
Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for Src.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
-
Incubate the plate at room temperature for 40 minutes.[7]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate the plate at room temperature for 30-60 minutes.[7]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Protocol 2: IC50 Determination for "Hit" Compounds
Objective: To determine the potency (IC50 value) of compounds identified as "hits" in the primary screen.
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of the "hit" compounds and this compound in DMSO. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.
-
-
Assay Performance:
-
Follow the same procedure as the primary HTS protocol, but instead of a single concentration, add the serially diluted compounds to the assay plate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Visualizations
Src Kinase Signaling Pathway
Caption: Simplified Src kinase signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Workflow
Caption: General workflow for high-throughput screening of kinase inhibitors.
Logical Relationship of Assay Components
Caption: Logical relationship of components in the ADP-Glo™ kinase assay.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.kr]
Application Notes and Protocols for Evaluating Hibarimicin C Efficacy in a Preclinical Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin C is a member of the hibarimicin family of natural products, which have been identified as inhibitors of tyrosine-specific protein kinases.[1][2] Specifically, hibarimicins have been shown to inhibit Src tyrosine kinase, a non-receptor tyrosine kinase that is frequently overexpressed and hyperactivated in a variety of human cancers, including non-small cell lung cancer (NSCLC), colorectal, breast, and pancreatic cancers. This aberrant Src activity is implicated in promoting tumor growth, proliferation, invasion, and metastasis. These findings suggest that this compound holds potential as an anti-cancer therapeutic agent.
These application notes provide a detailed protocol for the preclinical evaluation of this compound's anti-tumor efficacy in a xenograft animal model of human non-small cell lung cancer. The protocols outlined below cover the establishment of the animal model, formulation and administration of this compound, and the comprehensive evaluation of its therapeutic effects through tumor growth monitoring and biomarker analysis.
Target Cancer Type and Cell Line Selection
Rationale for Targeting Non-Small Cell Lung Cancer (NSCLC):
NSCLC is a prevalent and aggressive form of lung cancer. A significant subset of NSCLCs exhibits elevated levels of Src kinase activity, which is often associated with resistance to standard therapies. Therefore, targeting Src with an inhibitor like this compound presents a promising therapeutic strategy.
Selected Cell Line: NCI-H1975
The NCI-H1975 human adenocarcinoma cell line is a well-established model for NSCLC. This cell line harbors mutations in the epidermal growth factor receptor (EGFR) and has been shown to exhibit high levels of Src kinase activity, making it a suitable in vitro and in vivo model to test the efficacy of Src inhibitors.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Due to the hydrophobic nature of hibarimicins, a suitable vehicle is required to ensure bioavailability for in vivo studies. A nanoemulsion formulation is recommended to improve solubility and stability.
Materials:
-
This compound (powder)
-
Medium-chain triglycerides (MCT) oil
-
Soybean lecithin
-
Polysorbate 80 (Tween 80)
-
Glycerol
-
Sterile water for injection
Protocol:
-
Oil Phase Preparation: Dissolve the required amount of this compound in MCT oil with gentle heating and stirring to create the oil phase.
-
Aqueous Phase Preparation: In a separate container, dissolve soybean lecithin, Polysorbate 80, and glycerol in sterile water for injection to create the aqueous phase.
-
Emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Nanoemulsion Formation: Process the coarse emulsion through a high-pressure homogenizer until a translucent nanoemulsion with a particle size of less than 200 nm is achieved.
-
Sterilization: Filter the final nanoemulsion through a 0.22 µm sterile filter.
-
Quality Control: Characterize the nanoemulsion for particle size, polydispersity index, and drug concentration before use.
Animal Model Establishment: NSCLC Xenograft in Athymic Nude Mice
Animals:
-
Female athymic nude mice (nu/nu), 6-8 weeks old.
Protocol:
-
Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneous Implantation: Inoculate 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the tumor volume three times a week using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Dosing and Administration of this compound
Treatment Groups:
-
Group 1: Vehicle Control: Administer the nanoemulsion vehicle without this compound.
-
Group 2: this compound (Low Dose): e.g., 10 mg/kg
-
Group 3: this compound (High Dose): e.g., 50 mg/kg
-
Group 4: Positive Control (Optional): A standard-of-care agent for NSCLC.
Protocol:
-
Administration Route: Administer the this compound formulation or vehicle via intraperitoneal (IP) injection or oral gavage.
-
Dosing Schedule: Administer the treatment daily for 21 consecutive days.
-
Monitoring: Monitor the body weight of the mice three times a week as an indicator of toxicity.
Efficacy Evaluation
Primary Endpoint: Tumor Growth Inhibition
The primary measure of efficacy is the inhibition of tumor growth in the treated groups compared to the vehicle control group.
Data Collection:
-
Measure tumor volume three times a week.
-
At the end of the study (Day 21), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group at Day 21 / Mean tumor volume of control group at Day 21)] x 100
-
-
Statistically compare the tumor volumes and weights between the groups using appropriate statistical tests (e.g., ANOVA).
Secondary Endpoint: Survival Analysis
In a separate cohort of animals, a survival study can be conducted to evaluate the effect of this compound on the overall survival of the tumor-bearing mice.
Protocol:
-
Follow the same tumor implantation and treatment protocol as the efficacy study.
-
Monitor the mice daily for signs of morbidity.
-
The endpoint for survival is defined as a tumor volume reaching a predetermined maximum size (e.g., 2000 mm³) or the development of signs of severe illness, at which point the animal is humanely euthanized.
-
Record the date of euthanasia for each mouse.
Data Analysis:
-
Generate Kaplan-Meier survival curves for each group.
-
Compare the survival distributions between the groups using the log-rank test.
Pharmacodynamic and Biomarker Analysis
To confirm the mechanism of action of this compound in vivo, tumor tissues will be analyzed for the inhibition of Src kinase activity.
Protocol:
-
Tissue Collection: At the end of the efficacy study, collect tumor tissues and either snap-freeze them in liquid nitrogen for Western blot analysis or fix them in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Immunohistochemistry for Phosphorylated Src (p-Src):
-
Embed the formalin-fixed tissues in paraffin and section them.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody specific for p-Src (Tyr416).
-
Use a suitable secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Capture images and quantify the p-Src staining intensity.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | - | |||
| This compound (Low Dose) | 10 | ||||
| This compound (High Dose) | 50 | ||||
| Positive Control | - |
| Treatment Group | Median Survival (Days) | p-value (vs. Vehicle) |
| Vehicle Control | - | |
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
| Treatment Group | Mean p-Src Staining Intensity (Arbitrary Units) | p-value (vs. Vehicle) |
| Vehicle Control | - | |
| This compound (Low Dose) | ||
| This compound (High Dose) |
Visualizations
Caption: Experimental workflow for the in vivo efficacy study of this compound.
Caption: Presumed signaling pathway of this compound's anti-tumor activity.
References
- 1. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Hibarimicin C in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin C is a member of the hibarimicin family of polyketide antibiotics produced by the actinomycete Microbispora rosea.[1][2] These compounds, including this compound, possess a unique and complex structure centered around a highly oxidized naphthylnaphthoquinone aglycon, adorned with six deoxyhexose sugars.[3] The hibarimicins have garnered significant interest due to their potent biological activities, notably as inhibitors of tyrosine-specific protein kinases.[3] For instance, Hibarimicin B has been identified as a selective inhibitor of the v-Src tyrosine kinase.[4] Given their therapeutic potential, robust and sensitive analytical methods are imperative for the quantitative determination of hibarimicins in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicology studies in drug development.
This document provides detailed application notes and protocols for the detection and quantification of this compound in biological samples, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method. While a specific, validated method for this compound is not publicly available, the following protocols are based on established analytical principles for similar complex natural products, such as other polyketide antibiotics.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred analytical technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and specificity. This method allows for the accurate measurement of the analyte even in complex matrices like plasma, serum, and tissue homogenates.
Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances such as proteins and phospholipids. A combination of protein precipitation and solid-phase extraction (SPE) is recommended for optimal sample cleanup.
Protocol: Protein Precipitation followed by Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw frozen biological samples (e.g., plasma, serum) on ice to maintain sample integrity.
-
Internal Standard Spiking: To an aliquot of 100 µL of the biological sample, add 10 µL of an internal standard (IS) solution. A structurally similar, stable isotope-labeled compound would be an ideal IS. If unavailable, a compound from the same chemical class with similar extraction and ionization properties can be used.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar impurities.
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% water with 0.1% formic acid: 10% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is suitable for the separation of the relatively non-polar this compound from other components.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 10% B, and re-equilibrate for 2 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined empirically for this compound and the chosen Internal Standard. |
Data Presentation: Quantitative Data Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound. The values are hypothetical but representative of typical bioanalytical assays for complex small molecules.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 20 | < 20 | ± 20 |
| Low | 3 | < 15 | < 15 | ± 15 |
| Medium | 100 | < 15 | < 15 | ± 15 |
| High | 800 | < 15 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Value (%) |
| Extraction Recovery | > 80 |
| Matrix Effect | 85 - 115 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the analysis of this compound.
Caption: Hypothesized inhibition of the Src kinase signaling pathway by this compound.
References
- 1. Hibarimicinone - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Optimal Concentration of Hibarimicin C in Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin C is a member of the hibarimicin complex, a group of natural products isolated from Microbispora rosea subsp. hibaria.[1] These compounds are potent signal transduction inhibitors, specifically targeting Src family tyrosine kinases.[1][] Src kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is frequently observed in various human cancers, making it a compelling target for therapeutic intervention.
These application notes provide a comprehensive set of guidelines and detailed protocols for determining the optimal concentration of this compound for in vitro cell culture experiments. The provided methodologies are designed to enable researchers to accurately assess the cytotoxic and anti-proliferative effects of this compound, ultimately leading to the determination of its half-maximal inhibitory concentration (IC50).
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for accurate experimental design.
| Property | Value | Reference |
| Molecular Formula | C₈₃H₁₁₀O₃₆ | [1][] |
| Molecular Weight | 1683.74 g/mol | [] |
| General Solubility | Expected to be soluble in DMSO | Inferred from similar complex natural products |
| CAS Number | Not available | N/A |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for serial dilutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mM * 1683.74 g/mol * Volume (L)
-
Example for 1 mL: 0.01 mol/L * 1683.74 g/mol * 0.001 L = 1.68 mg
-
-
Weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Line Selection and Culture
Objective: To select and maintain an appropriate cancer cell line for assessing the activity of this compound.
Rationale: Given that this compound is a Src kinase inhibitor, it is recommended to use cell lines with documented high levels of Src kinase activity. This will provide a more sensitive system to evaluate the compound's efficacy.
Recommended Cell Lines:
-
Colon Cancer Cell Lines: SW620, HT-29, WiDr
-
Breast Cancer Cell Lines: MDA-MB-231, Hs578T
Culture Conditions:
-
Culture the selected cell line in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells upon reaching 70-80% confluency to ensure exponential growth.
Determination of Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well to ensure logarithmic growth throughout the experiment.
Protocol:
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).
-
Incubate the plate under standard culture conditions.
-
Measure cell viability at 24, 48, and 72 hours using an MTT assay (see protocol below).
-
Select the seeding density that results in exponential growth over the intended duration of the drug treatment experiment (typically 48-72 hours) and where the absorbance reading at the end of the experiment is within the linear range of the plate reader.
MTT Assay for Cell Viability and IC50 Determination
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Selected cancer cell line
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO, for dissolving formazan crystals
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding:
-
Seed the 96-well plates with the predetermined optimal number of cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A common starting range is from 100 µM down to 0.01 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell control" (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Correct for background: Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate Percent Viability: (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100.
-
Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound (µM) | Log Concentration | Average Absorbance (570 nm) | Corrected Absorbance | % Viability |
| 0 (Vehicle) | N/A | 1.250 | 1.200 | 100.0 |
| 0.01 | -2.00 | 1.238 | 1.188 | 99.0 |
| 0.1 | -1.00 | 1.150 | 1.100 | 91.7 |
| 1 | 0.00 | 0.850 | 0.800 | 66.7 |
| 10 | 1.00 | 0.400 | 0.350 | 29.2 |
| 100 | 2.00 | 0.100 | 0.050 | 4.2 |
| No-cell control | N/A | 0.050 | 0.000 | 0.0 |
Table 2: Summary of Key Experimental Parameters
| Parameter | Recommended Value/Range |
| Stock Solution Concentration | 10 mM in DMSO |
| Cell Seeding Density | Determined experimentally (e.g., 5,000 cells/well) |
| Treatment Duration | 48 - 72 hours |
| This compound Concentration Range | 0.01 µM to 100 µM (initial screen) |
| Final DMSO Concentration | < 0.5% |
| MTT Incubation Time | 4 hours |
| Absorbance Wavelength | 570 nm |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Simplified Src kinase signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols: Experimental Design for Studying Hibarimicin C in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicins are a family of natural products isolated from Microbispora rosea that have demonstrated potent inhibitory activity against tyrosine-specific protein kinases.[1][2] Specifically, members of this family, such as Hibarimicin B, have been identified as selective inhibitors of the v-Src tyrosine kinase, a key proto-oncogene involved in cell proliferation, survival, and metastasis.[3] Hibarimicin B has been shown to competitively inhibit ATP binding to the v-Src kinase and induce differentiation in human myeloid leukemia (HL-60) cells.[3] While the specific activity of Hibarimicin C is less characterized in publicly available literature, it is presumed to share the core mechanism of tyrosine kinase inhibition.
The development of resistance to single-agent targeted therapies is a significant challenge in cancer treatment. Combination therapies that target multiple nodes in a signaling network or parallel survival pathways can enhance therapeutic efficacy and overcome resistance. This document provides a detailed experimental framework for investigating the potential of this compound in combination with other anti-cancer agents. The protocols outlined below are designed to assess synergistic interactions, elucidate mechanisms of action, and provide a rationale for further preclinical development.
Rationale for Combination Therapies
Given its presumed mechanism as a tyrosine kinase inhibitor, rational combination strategies for this compound can be designed to target key cancer-relevant pathways. This application note will focus on two primary combination approaches:
-
Vertical Pathway Inhibition: Combining this compound with an inhibitor of a downstream effector in the same signaling cascade (e.g., MEK inhibitor).
-
Parallel Pathway Inhibition: Combining this compound with an agent that targets a complementary survival pathway (e.g., a PI3K/Akt inhibitor).
Experimental Protocols
Cell Lines and Culture
A panel of cancer cell lines with known dependencies on the Src signaling pathway should be selected. Recommended cell lines include, but are not limited to:
-
Colorectal Cancer: HT-29, HCT-116
-
Breast Cancer: MDA-MB-231, SK-BR-3
-
Non-Small Cell Lung Cancer: A549, H1975
-
Chronic Myeloid Leukemia: K-562 (as a positive control for Src-Abl inhibition)
Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Determination of Single-Agent IC50 Values
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the combination agent in the selected cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plates for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves.
-
Determine the IC50 values using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
Checkerboard Assay for Synergy Assessment
Objective: To evaluate the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent.
Protocol:
-
Prepare serial dilutions of this compound and the combination agent. A common approach is to use concentrations ranging from 1/8 x IC50 to 4 x IC50 for each drug.
-
Seed cells in a 96-well plate as described in section 3.2.
-
Create a matrix of drug combinations in the 96-well plate. Each well will contain a unique combination of concentrations of this compound and the partner drug.
-
Incubate the plate for 72 hours.
-
Assess cell viability as described in section 3.2.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. The CI value provides a quantitative measure of the interaction between the two drugs.
Data Presentation:
The results of the checkerboard assay should be summarized in a table.
| Drug Combination | Cell Line | This compound IC50 (µM) | Combination Agent IC50 (µM) | CI Value at 50% Effect | Interpretation |
| This compound + MEK Inhibitor | HT-29 | ||||
| This compound + MEK Inhibitor | MDA-MB-231 | ||||
| This compound + PI3K Inhibitor | A549 | ||||
| This compound + PI3K Inhibitor | H1975 |
CI < 0.9: Synergy; 0.9 ≤ CI ≤ 1.1: Additivity; CI > 1.1: Antagonism
Apoptosis Assay
Objective: To determine if the combination therapy induces a greater apoptotic response than single agents.
Protocol:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with this compound, the combination agent, and the combination at their respective IC50 concentrations for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation:
| Treatment Group | Cell Line | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Vehicle Control | HT-29 | |||
| This compound (IC50) | HT-29 | |||
| MEK Inhibitor (IC50) | HT-29 | |||
| This compound + MEK Inhibitor | HT-29 |
Cell Cycle Analysis
Objective: To assess the effect of the combination therapy on cell cycle progression.
Protocol:
-
Seed and treat cells as described for the apoptosis assay (section 3.4).
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment Group | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | HT-29 | |||
| This compound (IC50) | HT-29 | |||
| MEK Inhibitor (IC50) | HT-29 | |||
| This compound + MEK Inhibitor | HT-29 |
Western Blot Analysis
Objective: To investigate the molecular mechanism of synergy by examining the modulation of key signaling proteins.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound, the combination agent, and the combination at their IC50 concentrations for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Src, total Src, p-ERK, total ERK, p-Akt, total Akt, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometric analysis can be performed to quantify changes in protein expression.
Visualizations
Caption: Vertical inhibition of the MAPK pathway.
Caption: Parallel inhibition of the PI3K/Akt pathway.
Caption: Experimental workflow for combination studies.
Conclusion
This document provides a comprehensive set of protocols and a strategic framework for the preclinical evaluation of this compound in combination therapies. By systematically assessing synergy and elucidating the underlying molecular mechanisms, researchers can build a strong rationale for the continued development of this compound as a novel anti-cancer agent. The data generated from these studies will be critical for informing the design of future in vivo experiments and, ultimately, clinical trials.
References
- 1. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Engineering of Secondary Metabolic Pathways in a Heterologous Host to Enable the Biosynthesis of Hibarimicin Derivatives with Enhanced Anti-Melanomic Activity [engineering.org.cn]
- 3. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Synthesizing Hibarimicin C Derivatives for SAR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hibarimicins are a class of complex polyketide natural products that have garnered significant interest due to their potent biological activities, notably as inhibitors of tyrosine kinases such as v-Src.[1] Their intricate tetracyclic dimeric structure, adorned with multiple deoxysugar moieties, presents a formidable challenge for chemical synthesis and modification.[2][3] Structure-Activity Relationship (SAR) studies are crucial for understanding the pharmacophore of hibarimicins and for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. This document provides a detailed methodology for the synthesis of Hibarimicin C derivatives to facilitate such SAR studies.
The proposed strategy involves a semi-synthetic approach, leveraging the natural hibarimicin core structure for modifications. The primary points of diversification will be the peripheral deoxysugar residues and accessible functional groups on the aglycon. This approach circumvents the complexities of a full total synthesis for each analog, allowing for the generation of a focused library of derivatives for biological evaluation.
I. Proposed Synthetic Strategy for this compound Derivatives
The overall strategy for generating a library of this compound derivatives will focus on two main areas of modification: the glycosidic chains and the aglycon core. A general workflow is depicted below.
Caption: General workflow for the synthesis of this compound derivatives.
A. Synthesis of the Hibarimicinone Core
While this protocol focuses on the semi-synthesis from naturally isolated this compound, understanding the synthesis of the core aglycon, hibarimicinone, is foundational. The total synthesis of hibarimicinone has been achieved and a key step in constructing the polycyclic system is the Hauser-Kraus annulation.[4][5]
Key Reaction: Hauser-Kraus Annulation
The Hauser-Kraus annulation is a powerful method for the synthesis of hydroquinones from phthalide anions and α,β-unsaturated carbonyl compounds via a Michael addition followed by a Dieckmann condensation.[5]
Illustrative Protocol for Hauser-Kraus Annulation:
-
Preparation of the Phthalide Anion: To a solution of a substituted 3-cyanophthalide in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) dropwise. Stir the resulting solution for 30-60 minutes at -78 °C to ensure complete formation of the anion.
-
Michael Addition: To the solution of the phthalide anion, add a solution of the α,β-unsaturated carbonyl acceptor in anhydrous THF dropwise at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours.
-
Dieckmann Condensation and Aromatization: Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The cyclization and subsequent elimination/aromatization occur during this time.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
B. Derivatization of the Aglycon
Late-stage functionalization of the hibarimicinone core can provide access to a variety of analogs with modified electronic and steric properties.
Protocol for Late-Stage C-H Oxidation:
This protocol is a general guideline for the selective oxidation of C-H bonds, which would need to be optimized for the specific hibarimicinone scaffold.[2]
-
Catalyst Preparation: Prepare a solution of an iron-based catalyst, such as Fe(PDP), in a suitable solvent like acetonitrile.
-
Reaction Setup: In a reaction vessel, dissolve the hibarimicinone substrate (with appropriate protecting groups on sensitive functionalities) in a mixture of acetonitrile and pyridine.
-
Oxidation: To the substrate solution, add the catalyst solution followed by the dropwise addition of an oxidant, such as hydrogen peroxide, at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring and Quenching: Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting hydroxylated derivative by column chromatography.
C. Modification of the Deoxysugar Moieties
The deoxysugar units are expected to play a crucial role in the biological activity of this compound. Selective modification of these sugars is a key strategy for generating derivatives.
Protocol for Selective Deglycosylation:
This protocol describes a general method for the removal of sugar moieties, which would require careful optimization to achieve selectivity for one of the many sugar units on this compound.[6]
-
Enzymatic Digestion: To a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.5), add a glycosidase enzyme known to cleave deoxysugars (e.g., a specific O-glycosidase). The choice of enzyme will be critical for selectivity.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37 °C) for a period ranging from a few hours to overnight.
-
Monitoring: Monitor the progress of the deglycosylation by LC-MS to identify the formation of partially deglycosylated intermediates.
-
Enzyme Deactivation and Purification: Stop the reaction by denaturing the enzyme (e.g., by heating or adding a denaturant). Purify the desired deglycosylated hibarimicin derivative using reverse-phase HPLC.
Protocol for Glycosylation with Novel Sugars:
Following selective deglycosylation, new sugar moieties can be introduced.
-
Activation of the Glycosyl Donor: Activate a protected novel deoxysugar donor (e.g., a thioglycoside or a glycosyl trichloroacetimidate) with a suitable promoter (e.g., N-iodosuccinimide/triflic acid for thioglycosides or trimethylsilyl triflate for trichloroacetimidates) in an anhydrous, aprotic solvent at low temperature.
-
Glycosylation: To the activated donor, add a solution of the partially deglycosylated hibarimicin acceptor (with other hydroxyl groups protected) in the same solvent.
-
Reaction Progression and Quenching: Allow the reaction to proceed at low temperature, monitoring by TLC. Quench the reaction by adding a suitable quenching agent (e.g., triethylamine).
-
Deprotection and Purification: Remove the protecting groups from the newly formed glycoside using appropriate deprotection conditions. Purify the final this compound derivative by HPLC.
II. Biological Evaluation of this compound Derivatives
The primary biological target of hibarimicins is the Src family of tyrosine kinases. Therefore, the synthesized derivatives should be evaluated for their ability to inhibit Src kinase activity.
A. Src Kinase Signaling Pathway
The following diagram illustrates the central role of Src kinase in cellular signaling pathways that regulate cell proliferation, survival, and migration.
Caption: Simplified Src kinase signaling pathway.
B. In Vitro Src Kinase Inhibition Assay
Protocol for IC50 Determination: [7][8]
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of the synthesized this compound derivatives against Src kinase.
-
Reagent Preparation:
-
Prepare a stock solution of each this compound derivative in DMSO.
-
Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a solution of recombinant human Src kinase in kinase buffer.
-
Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
-
-
Assay Procedure:
-
Perform serial dilutions of the inhibitor stock solutions in kinase buffer to obtain a range of concentrations.
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solutions to each well. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This assay measures the luminescence generated from the conversion of ADP to ATP, which is then used in a luciferase reaction.[7]
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
III. Data Presentation for SAR Studies
The quantitative data obtained from the Src kinase inhibition assays should be summarized in a clear and structured table to facilitate the analysis of structure-activity relationships.
| Compound ID | R¹ Group (Aglycon Modification) | R² Group (Glycosidic Modification) | Src Kinase IC50 (nM) |
| Hibarimicin A | - | Native Glycosylation | Data to be determined |
| Hibarimicin B | - | Native Glycosylation | Data to be determined |
| This compound | - | Native Glycosylation | Data to be determined |
| Hibarimicin D | - | Native Glycosylation | Data to be determined |
| Hibarimicin G | - | Native Glycosylation | Data to be determined |
| Hibarimicinone | - | None | Data to be determined |
| Derivative 1.1 | e.g., -OH at C-X | Native Glycosylation | Data to be determined |
| Derivative 1.2 | e.g., -OMe at C-X | Native Glycosylation | Data to be determined |
| Derivative 2.1 | - | Monodeglycosylated at Sugar Y | Data to be determined |
| Derivative 2.2 | - | Glycosylated with Novel Sugar Z | Data to be determined |
Note: The IC50 values for the naturally occurring hibarimicins can be found in the literature to provide a baseline for comparison.[1]
IV. Conclusion
The methodologies outlined in this document provide a comprehensive framework for the synthesis and biological evaluation of this compound derivatives for SAR studies. By systematically modifying the aglycon and glycosidic moieties, researchers can elucidate the key structural features required for potent and selective inhibition of Src kinase. This knowledge will be invaluable for the future design and development of novel anticancer agents based on the hibarimicin scaffold.
References
- 1. Frontiers | The effects of Src tyrosine kinase inhibitor, saracatinib, on the markers of epileptogenesis in a mixed-sex cohort of adult rats in the kainic acid model of epilepsy [frontiersin.org]
- 2. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and Challenges in Biomanufacturing of Glycosylation of Natural Products | MDPI [mdpi.com]
- 4. N-Heterocyclic carbene based catalytic platform for Hauser–Kraus annulations - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03116J [pubs.rsc.org]
- 5. Hauser-Kraus Annulation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Simultaneous N-Deglycosylation and Digestion of Complex Samples on S-Traps Enables Efficient Glycosite Hypothesis Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. assayquant.com [assayquant.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes & Protocols: Quantitative PCR Analysis of Gene Expression Changes Induced by Hibarimicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicins are a class of compounds produced by the actinomycete Microbispora rosea.[1][2] Specifically, Hibarimicin C, along with its related compounds, has been identified as an inhibitor of protein tyrosine kinases, which are crucial components of signal transduction pathways that regulate cell growth, differentiation, and survival.[3][4] Dysregulation of these pathways is a hallmark of many diseases, including cancer. Understanding the molecular effects of this compound on gene expression is therefore critical for its development as a potential therapeutic agent.
These application notes provide a detailed protocol for utilizing quantitative real-time reverse transcription PCR (RT-qPCR) to analyze changes in gene expression in a cancer cell line treated with this compound.[5][6] The focus is on a hypothetical signaling pathway involving key genes that are downstream of protein tyrosine kinase activity.
Hypothetical Signaling Pathway Affected by this compound
As a protein tyrosine kinase inhibitor, this compound is postulated to interfere with signaling cascades that are frequently overactive in cancer cells. A common pathway involves the activation of a receptor tyrosine kinase (RTK) by a growth factor, leading to downstream activation of transcription factors that promote cell proliferation and survival. This protocol will focus on the hypothetical inhibition of the STAT3 signaling pathway, a well-known cascade involved in tumor progression.
References
- 1. Hibarimicinone - Wikipedia [en.wikipedia.org]
- 2. Rational Engineering of Secondary Metabolic Pathways in a Heterologous Host to Enable the Biosynthesis of Hibarimicin Derivatives with Enhanced Anti-Melanomic Activity [engineering.org.cn]
- 3. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
Application Note: Analyzing Cell Cycle Effects of Hibarimicin C Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell cycle progression is a fundamental process that is tightly regulated to ensure normal cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for novel therapeutic agents. Hibarimicins are a class of compounds isolated from Microbispora rosea subsp. hibaria that have been identified as inhibitors of signal transduction.[1][2] Specifically, Hibarimicins A, B, C, and D have been shown to inhibit src tyrosine kinase activity, a key component in cellular signaling pathways that control proliferation.[1] Understanding how these compounds affect cell cycle distribution is crucial for elucidating their mechanism of action and evaluating their therapeutic potential.
This application note provides a detailed protocol for analyzing the cell cycle effects of Hibarimicin C using flow cytometry with propidium iodide (PI) staining. Propidium iodide is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is directly proportional to the amount of DNA in a cell.[3] This allows for the quantification of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][5][6]
Hypothetical Signaling Pathway and Mechanism of Action
Protein tyrosine kinases are critical components of signaling pathways that drive cell proliferation. They often act as upstream regulators of the cell cycle machinery. An inhibitor like this compound could potentially block these signals, leading to cell cycle arrest. The diagram below illustrates a simplified, hypothetical pathway where a tyrosine kinase inhibitor might act.
Caption: Hypothetical pathway of this compound-induced G1 cell cycle arrest.
Experimental Protocol
This protocol outlines the treatment of a cancer cell line (e.g., HL-60, HeLa) with this compound, followed by cell fixation and staining with propidium iodide for flow cytometric analysis.
1. Materials and Reagents
-
Cell Line: Proliferating cancer cell line of interest.
-
Cell Culture Medium: Appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free.
-
Trypsin-EDTA (for adherent cells).
-
Fixative: Ice-cold 70% ethanol.[3]
-
Propidium Iodide (PI) Staining Solution:
-
Equipment:
-
Cell culture flasks/plates
-
Centrifuge
-
Flow cytometer (e.g., equipped with a 488 nm laser)
-
15 mL centrifuge tubes
-
12x75 mm polystyrene/polypropylene tubes for flow cytometry[7]
-
2. Experimental Workflow
The overall workflow for the experiment is depicted below.
Caption: Experimental workflow for cell cycle analysis via flow cytometry.
3. Detailed Methodology
Step 1: Cell Culture and Treatment
-
Seed cells in appropriate culture vessels and allow them to attach and resume proliferation (typically 24 hours).
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Replace the medium with the this compound-containing medium or vehicle control.
-
Incubate for a predetermined time course (e.g., 24, 48, 72 hours).
Step 2: Cell Harvesting
-
Adherent Cells: Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with medium containing FBS.
-
Suspension Cells: Directly collect cells from the culture vessel.
-
Transfer the cell suspension to a 15 mL centrifuge tube and pellet the cells by centrifugation at ~300 x g for 5 minutes.[3][8]
-
Aspirate the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again.
-
Discard the supernatant and resuspend the pellet in ~500 µL of residual PBS.
Step 3: Fixation
-
Gently vortex the cell suspension.
-
While vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[3][9] This minimizes cell clumping.
-
Incubate the cells for at least 1 hour at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[9][10]
Step 4: Staining
-
Pellet the fixed cells by centrifugation. Note that fixed cells are more buoyant, so a higher speed may be required (e.g., 500-800 x g for 5 minutes).[3][7]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 5 mL of PBS to remove residual ethanol, centrifuging between washes.[7]
-
Resuspend the cell pellet in 1 mL of PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[8][11]
Step 5: Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the fluorescence channel that detects PI (e.g., FL2-A or PE-A).[5]
-
Collect data for at least 10,000-20,000 single-cell events.
-
Use a pulse-processing gate (e.g., plotting fluorescence area vs. height or width) to exclude doublets and cell aggregates from the analysis.[7]
Step 6: Data Analysis
-
Generate a histogram of DNA content (fluorescence intensity) from the gated single-cell population.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]
Data Presentation and Interpretation
The quantitative data obtained from the cell cycle analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Condition | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 0 | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.9 |
| This compound | 1 | 65.8 ± 2.5 | 22.1 ± 1.8 | 12.1 ± 1.1 |
| This compound | 5 | 78.4 ± 3.0 | 12.5 ± 1.3 | 9.1 ± 0.8 |
| This compound | 10 | 85.1 ± 3.3 | 6.7 ± 0.9 | 8.2 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments (n=3). This is example data and does not reflect actual experimental results.
Interpretation
-
G0/G1 Arrest: An increase in the percentage of cells in the G0/G1 phase accompanied by a decrease in the S and G2/M phases suggests that this compound induces a G0/G1 cell cycle arrest. The example data in Table 1 illustrates this type of effect.
-
S Phase Arrest: Accumulation of cells in the S phase may indicate inhibition of DNA replication.
-
G2/M Arrest: An increase in the G2/M population suggests that the compound may be interfering with processes required for entry into or completion of mitosis.
-
Sub-G1 Peak: The appearance of a "sub-G1" peak (a population of cells with less than 2N DNA content) is often indicative of apoptosis and DNA fragmentation.[4]
This application note provides a comprehensive protocol for using flow cytometry to assess the effects of this compound on the cell cycle. By quantifying the distribution of cells across the different cycle phases, researchers can gain valuable insights into the compound's antiproliferative mechanism, guiding further preclinical development. The combination of a robust experimental protocol, clear data presentation, and logical workflow diagrams ensures that such studies can be performed accurately and reproducibly.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hibarimicinone - Wikipedia [en.wikipedia.org]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. icms.qmul.ac.uk [icms.qmul.ac.uk]
preparation of Hibarimicin C stock solutions for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin C is a member of the hibarimicin family of complex polyketide glycosides isolated from the bacterium Microbispora rosea.[1][2] Like other hibarimicins, this compound has demonstrated potent biological activities, including anti-Gram-positive bacterial and antitumor effects.[1] Its primary mechanism of action is the inhibition of tyrosine kinases, specifically Src family kinases, which are crucial regulators of cellular signal transduction pathways involved in cell growth, differentiation, and survival.[1][3][4] Dysregulation of these pathways is a hallmark of many cancers, making Src inhibitors like this compound valuable tools for cancer research and potential therapeutic agents.
These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common laboratory experiments.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈₃H₁₁₀O₃₆ | [1] |
| Molecular Weight | 1695.7 g/mol | Calculated |
| Appearance | Not specified in provided results | - |
| Solubility | Not specified; likely soluble in DMSO and other organic solvents | General knowledge for similar compounds |
| Stability in Solution | Not specified; should be stored at -20°C or -80°C to minimize degradation | General laboratory practice |
Recommended Concentrations for Laboratory Use
| Application | Stock Solution Concentration | Working Concentration | Solvent |
| In vitro kinase assays | 1-10 mM | 1-1000 nM | DMSO |
| Cell-based assays | 1-10 mM | 0.1-30 µM | DMSO (final concentration in media should be <0.5%) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound using a calibrated analytical balance in a fume hood or biological safety cabinet. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.696 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound. For the example above, add 100 µL of DMSO to the 1.696 mg of solid.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but prolonged heating should be avoided.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can lead to degradation of the compound.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Note: The solubility of this compound has not been empirically determined in the provided search results. DMSO is recommended as it is a common solvent for similar complex organic molecules. If insolubility is observed, other solvents such as ethanol or DMF could be tested.
Protocol 2: In Vitro Src Tyrosine Kinase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound against Src kinase using a commercially available ADP-Glo™ Kinase Assay.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Active Src kinase
-
Src-specific peptide substrate
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates suitable for luminescence readings
-
Plate-reading luminometer
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in kinase buffer containing a constant percentage of DMSO (e.g., 1%). A typical concentration range for testing would be from 1 nM to 10 µM.
-
Include a "no inhibitor" control (kinase buffer with DMSO only) and a "no kinase" control.
-
-
Kinase Reaction:
-
In each well of the plate, add the diluted this compound or control solution.
-
Add the Src kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume and concentrations of kinase, substrate, and ATP should be as per the manufacturer's recommendations for the assay kit.
-
-
Incubation: Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell Viability Assay in a Cancer Cell Line
This protocol describes how to determine the effect of this compound on the viability of a cancer cell line (e.g., a human colon cancer cell line or a human myeloid leukemia cell line like HL-60) using a standard MTT or similar cell viability assay.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. A typical final concentration range for testing would be from 0.1 µM to 30 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a "no cell" control (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement:
-
After the incubation period, add the MTT reagent to each well according to the manufacturer's instructions and incubate for a further 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no cell" control from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the this compound concentration and determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
References
- 1. promega.com [promega.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Hibarimicin C
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming potential solubility issues with Hibarimicin C in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer sufficient to keep the hydrophobic compound in solution in the aqueous environment. Here are several strategies to address this:
-
Optimize the final DMSO concentration: Determine the highest tolerable DMSO concentration in your assay that does not affect the biological system. Typically, this is between 0.1% and 1% (v/v).
-
Use a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single solvent.
-
Employ solubilizing agents: Consider adding a non-ionic surfactant or a cyclodextrin to your aqueous buffer to improve the solubility of this compound.
-
Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be significantly influenced by pH.
Q3: Can I use surfactants to improve the solubility of this compound in my cell-based assays?
A3: Yes, but with caution. Non-ionic surfactants like Tween-20 or Triton X-100 can be effective in solubilizing hydrophobic compounds at low concentrations (e.g., 0.01 - 0.05%).[1] However, it is critical to determine the critical micelle concentration (CMC) of the chosen surfactant and to use it at a concentration below the CMC for cell-based assays, as higher concentrations can lead to cell lysis and other cytotoxic effects.[1] An initial dose-response experiment with the surfactant alone on your cell line is recommended to establish a non-toxic working concentration.
Q4: What are cyclodextrins and how can they help with this compound solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the drug and increasing its apparent water solubility.[2] This is a widely used technique to enhance the solubility and stability of hydrophobic compounds in pharmaceutical formulations.[2]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilizing this compound
This guide provides a step-by-step workflow for researchers to systematically tackle solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Guide 2: Decision Tree for Selecting a Solubilization Strategy
This decision tree helps in selecting an appropriate solubilization method based on the experimental context.
Caption: Decision tree for selecting a solubilization strategy.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent
-
Materials: this compound powder, anhydrous DMSO, sterile aqueous buffer (e.g., PBS, Tris-HCl).
-
Stock Solution Preparation (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly at room temperature until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in 0.1% DMSO):
-
Perform a serial dilution of the 10 mM stock solution in your aqueous buffer.
-
To minimize precipitation, add the stock solution to the buffer while vortexing gently.
-
Ensure the final concentration of DMSO does not exceed the tolerance limit of your assay (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guides.
-
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials: this compound powder, anhydrous DMSO, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), sterile aqueous buffer.
-
Preparation of HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v). Stir until fully dissolved. This solution can be sterile-filtered.
-
-
Complexation of this compound with HP-β-CD:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 50-100 mM).
-
Slowly add the this compound stock solution to the HP-β-CD solution while stirring. The molar ratio of this compound to HP-β-CD may need to be optimized (e.g., 1:100 to 1:1000).
-
Allow the mixture to equilibrate by stirring or shaking at room temperature for several hours to overnight to facilitate the formation of the inclusion complex.
-
This complexed solution can then be further diluted in the aqueous buffer for your experiments.
-
Data Presentation
The following tables provide hypothetical data to illustrate how to compare the effectiveness of different solubilization methods. Note: These are example values and actual results for this compound will need to be determined experimentally.
Table 1: Hypothetical Solubility of this compound in Different Solvent Systems
| Solvent System | Maximum Achievable Concentration (µM) without Precipitation | Final Co-solvent/Additive Concentration |
| PBS (pH 7.4) | < 1 | N/A |
| PBS with 0.5% DMSO | 15 | 0.5% (v/v) |
| PBS with 1% DMSO | 35 | 1% (v/v) |
| PBS with 0.1% Tween-20 | 25 | 0.1% (v/v) |
| PBS with 2% HP-β-CD | 50 | 2% (w/v) |
Table 2: Example of a Cytotoxicity Assessment of Solubilizing Agents on a Hypothetical Cell Line (e.g., HeLa cells)
| Agent | Concentration | Cell Viability (%) after 24h |
| Vehicle Control (Media) | N/A | 100 |
| DMSO | 0.5% | 98 ± 3 |
| DMSO | 1.0% | 95 ± 4 |
| DMSO | 2.0% | 75 ± 6 |
| Tween-20 | 0.01% | 97 ± 2 |
| Tween-20 | 0.05% | 88 ± 5 |
| HP-β-CD | 2% | 99 ± 2 |
| HP-β-CD | 5% | 96 ± 3 |
References
Technical Support Center: Troubleshooting Inconsistent Results in Hibarimicin C Bioassays
Welcome to the technical support center for Hibarimicin C bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and resolving common issues encountered during in vitro experiments with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are intended to address specific challenges to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems that may arise during the execution of this compound bioassays, particularly focusing on its activity as a Src kinase inhibitor and its anti-proliferative effects on cancer cell lines.
Q1: I am observing significant variability in my IC50 values for this compound between experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge in bioassays and can stem from several factors. Biological assays can inherently have a variability of 1.5- to 3-fold; however, larger deviations may point to underlying technical or biological issues.[1] Here’s a systematic approach to troubleshooting:
-
Compound-Related Issues:
-
Purity and Stability: Ensure the purity of your this compound sample. Impurities or degradation can significantly alter its biological activity.[1] It is advisable to prepare fresh working solutions for each experiment and store the stock solution at -20°C or -80°C.
-
Solubility: this compound, like many natural products, may have limited aqueous solubility. Poor solubility can lead to a lower effective concentration in the assay medium.[1] this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to prevent solvent-induced artifacts.
-
Binding to Serum Proteins: If your cell culture medium contains fetal bovine serum (FBS), this compound may bind to serum proteins, reducing its bioavailability to the cells.[1]
-
-
Cell Line-Related Issues:
-
Cell Line Authenticity and Passage Number: Verify the authenticity of your cell line using methods like Short Tandem Repeat (STR) profiling. Use cells with a low passage number to avoid genetic drift that can alter drug sensitivity.[1][2]
-
Cell Health and Seeding Density: The health and density of the cells at the time of treatment are critical.[1] Ensure cells are in the logarithmic growth phase and standardize the seeding density for all experiments.[2]
-
-
Assay Protocol-Related Issues:
-
Incubation Time: The duration of drug exposure may be insufficient for this compound to exert its full effect. A time-course experiment can help determine the optimal incubation period.
-
Assay Choice: The selected assay may not be optimal for the mechanism of action of this compound. For instance, a metabolic assay like MTT may not be suitable for a cytostatic agent that inhibits proliferation without causing immediate cell death.
-
Q2: How should I dissolve and store this compound to ensure its stability?
Proper handling and storage of this compound are crucial for obtaining consistent results.
-
Dissolving: this compound should be dissolved in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Storage:
-
Stock Solution: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in your assay buffer or cell culture medium for each experiment. Do not store aqueous dilutions for extended periods.
-
Q3: I am not observing any significant inhibition of Src kinase activity, even at high concentrations of this compound. What could be wrong?
If this compound is not showing the expected inhibitory effect in your Src kinase assay, consider the following:
-
Inactive Enzyme: Ensure the recombinant Src kinase is active. Aliquot the enzyme upon receipt and store it at the recommended temperature.
-
Sub-optimal ATP Concentration: The concentration of ATP can significantly impact the inhibitory effect of ATP-competitive inhibitors. The IC50 value of an ATP-competitive inhibitor will increase with increasing ATP concentrations.
-
Assay Components: Verify the quality and concentration of all assay components, including the substrate and buffers.
-
Compound Precipitation: this compound may precipitate in the aqueous assay buffer, especially at higher concentrations. Visually inspect for any precipitation.
Q4: My cell-based assay results are not correlating with my biochemical (enzyme) assay results. Why might this be?
Discrepancies between biochemical and cell-based assays are not uncommon. Several factors can contribute to this:
-
Cell Permeability: this compound may have poor cell permeability, preventing it from reaching its intracellular target (Src kinase).
-
Drug Efflux: Cancer cells can actively pump out drugs using efflux pumps, reducing the intracellular concentration of this compound.
-
Off-Target Effects: In a cellular context, this compound may have off-target effects that influence cell viability independent of its action on Src kinase.
-
Metabolism: The cells may metabolize this compound into an inactive form.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs can be quantified by determining the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for Hibarimicin compounds against v-Src tyrosine kinase and in antitumor assays. Please note that specific IC50 values for this compound are not extensively reported in publicly available literature; therefore, this table includes data for related Hibarimicin compounds to provide a comparative context.
| Compound | Assay Type | Target/Cell Line | Reported IC50 | Reference |
| Hibarimicin B | v-Src Kinase Inhibition | - | Strong and Selective Inhibitor | [3][4] |
| Hibarimicinone | v-Src Kinase Inhibition | - | Most Potent v-Src Kinase Inhibitor | [3][4] |
| Hibarimicins A, B, C, D | v-Src Kinase Inhibition | - | Specifically Inhibited | [5] |
| Hibarimicins A, B, C, D | Antitumor Activity | Various | Marked Inhibition | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques for assessing kinase inhibitors and cell viability and should be optimized for your specific experimental conditions.
In Vitro Src Kinase Inhibition Assay
This protocol describes a generic method to determine the direct inhibitory effect of this compound on Src kinase activity.
Objective: To determine the IC50 value of this compound against recombinant human Src kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human Src kinase
-
Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[6]
-
This compound
-
DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure: a. Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be consistent across all wells. b. In a 96-well plate, add the recombinant Src kinase, the peptide substrate, and the various concentrations of this compound. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as a luminescence-based assay.[6] f. Calculate the percentage of kinase inhibition relative to a vehicle control (DMSO) and plot the results against the logarithm of the this compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol outlines a common method to assess the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a cancer cell line.
Methodology:
-
Reagents and Materials:
-
Cancer cell line known to be dependent on Src signaling
-
Appropriate cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure: a. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in cell culture medium. c. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO). d. Incubate the plates for a specified period (e.g., 48 or 72 hours). e. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. f. Add the solubilization solution to dissolve the formazan crystals. g. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader. h. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Visualizations
Signaling Pathway
The following diagram illustrates the central role of Src kinase in key signaling pathways that promote cell proliferation and survival, and the inhibitory action of this compound.
Caption: Inhibition of Src kinase by this compound blocks downstream signaling pathways.
Experimental Workflow
The diagram below outlines a typical experimental workflow for screening and characterizing the activity of this compound.
Caption: A generalized workflow for evaluating this compound bioactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells. | Semantic Scholar [semanticscholar.org]
- 5. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
strategies to improve the stability of Hibarimicin C in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of Hibarimicin C in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing bioactivity in my cell culture experiment over several days. What are the potential causes?
A1: Loss of this compound bioactivity in cell culture media can stem from several factors:
-
Chemical Degradation: The complex structure of this compound, which includes a highly oxidized naphthylnaphthoquinone chromophore, may be susceptible to degradation under standard cell culture conditions (e.g., physiological pH, presence of oxygen, light exposure).[1]
-
Adsorption to Surfaces: Hydrophobic compounds can adsorb to the surfaces of cell culture plates, flasks, and pipette tips, reducing the effective concentration in the media.
-
Cellular Metabolism: The cultured cells themselves may metabolize this compound, converting it into less active or inactive forms.
-
Interaction with Media Components: Components in the cell culture media, such as serum proteins, can bind to this compound and affect its availability and activity.[2]
Q2: How can I determine the stability of this compound in my specific cell culture medium?
A2: A time-course stability study is the most effective way to determine the stability of this compound in your experimental setup. This involves incubating the compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at various time points. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: What are some general strategies to improve the stability of small molecules like this compound in cell culture?
A3: Several strategies can be employed to enhance the stability of small molecules in cell culture media:[3][4]
-
Formulation Strategies:
-
Co-solvents: Using a small percentage of a co-solvent like DMSO can help maintain solubility, but it's crucial to keep the final concentration low (typically <0.5%) to avoid cellular toxicity.[5]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, improving their solubility and stability in aqueous solutions.[4]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance stability and cellular uptake.[3]
-
-
Modification of Culture Conditions:
-
pH Optimization: The stability of a compound can be pH-dependent. Adjusting the pH of the culture medium, within a range tolerated by the cells, may improve stability.[5]
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of antioxidants like ascorbic acid or butylated hydroxyanisole to the media could be beneficial.[6]
-
Protection from Light: If the compound is light-sensitive, experiments should be conducted in the dark or using amber-colored culture vessels.[6]
-
-
Media Supplementation:
-
Serum-Free Media: If serum components are suspected of causing instability, switching to a serum-free or chemically defined medium could be a solution.[7]
-
Stabilizing Agents: The addition of specific stabilizing agents, if known for the compound class, can be explored.
-
Troubleshooting Guide
Issue: Precipitation of this compound is observed after adding it to the cell culture medium.
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Decrease Final Concentration: The concentration of this compound may be too high for the aqueous medium. Try using a lower final concentration. 2. Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control in your experiments.[5] 3. Use a Different Solvent System: Consider using a co-solvent system or a formulation with excipients to improve solubility.[5] |
| pH-Dependent Solubility | 1. Adjust pH of the Medium: The solubility of this compound may be pH-dependent. Experiment with slight adjustments to the medium's pH, ensuring it remains within the physiological range for your cells.[5] |
| Salt Concentration | 1. Modify Buffer Composition: High salt concentrations can sometimes lead to the precipitation of organic molecules. If possible, test buffers with different salt concentrations. |
Issue: Loss of this compound bioactivity without visible precipitation.
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Conduct a Stability Study: Perform a time-course experiment to quantify the degradation of this compound over time using HPLC or a bioassay (see protocol below). 2. Add Antioxidants: If oxidative degradation is suspected, supplement the medium with antioxidants like ascorbic acid.[6] 3. Protect from Light: If the compound is photolabile, conduct experiments in the dark.[6] |
| Adsorption to Surfaces | 1. Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize adsorption. 2. Pre-treat Surfaces: Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can sometimes reduce non-specific binding. |
| Cellular Metabolism | 1. Use Cell-Free Controls: Include controls with this compound in the medium without cells to differentiate between chemical degradation and cellular metabolism. 2. Inhibit Metabolic Enzymes: If a specific metabolic pathway is suspected, consider using inhibitors for those enzymes (if compatible with your experimental goals). |
Experimental Protocols
Protocol: Time-Course Stability Assessment of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time under standard cell culture conditions.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a relevant bioassay for quantifying this compound activity.
-
Quenching solution (e.g., cold acetonitrile or methanol)
Methodology:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare Experimental Samples:
-
In sterile microcentrifuge tubes or a 96-well plate, add the cell culture medium.
-
Spike the medium with the this compound stock solution to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and below the level of cytotoxicity for your cells.
-
-
Time Points: Designate samples for different time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubation: Place the samples in a 37°C, 5% CO2 incubator.
-
Sample Collection and Quenching:
-
At each time point, remove the designated sample from the incubator.
-
For the T=0 sample, immediately proceed to the quenching step.
-
To stop any further degradation, add an equal volume of a cold quenching solution (e.g., acetonitrile) to the sample. This will precipitate proteins and halt chemical reactions.
-
-
Sample Processing:
-
Vortex the quenched samples.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
Analysis:
-
Analyze the samples by HPLC to determine the concentration of this compound remaining at each time point.
-
Alternatively, use a relevant bioassay (e.g., a tyrosine kinase inhibition assay) to measure the remaining biological activity of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Conditions
| Condition | Time (hours) | % this compound Remaining (HPLC) |
| Medium A (10% FBS) | 0 | 100 |
| 24 | 85 | |
| 48 | 65 | |
| 72 | 40 | |
| Medium A (Serum-Free) | 0 | 100 |
| 24 | 95 | |
| 48 | 88 | |
| 72 | 75 | |
| Medium A (10% FBS) + Antioxidant | 0 | 100 |
| 24 | 98 | |
| 48 | 92 | |
| 72 | 85 | |
| Medium A (10% FBS), Protected from Light | 0 | 100 |
| 24 | 87 | |
| 48 | 68 | |
| 72 | 45 |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. upm-inc.com [upm-inc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
Technical Support Center: Optimizing Incubation Times for Hypothetical Compound-X Treatment in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize incubation times for Compound-X treatment in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for Compound-X?
A1: For initial screening, we recommend a concentration range of 1 µM to 50 µM, with an initial incubation time of 24 hours. These starting parameters can be further optimized based on the cell line's sensitivity and the experimental endpoint.
Q2: How does the optimal incubation time for Compound-X vary between different cancer cell lines?
A2: The optimal incubation time is highly dependent on the cell line's doubling time, metabolic rate, and the specific molecular target of Compound-X. Rapidly dividing cells may require shorter incubation times to observe effects, while slower-growing cells may need longer exposure.
Q3: Should the media with Compound-X be replaced during a long incubation period (e.g., > 48 hours)?
A3: For incubation times exceeding 48 hours, it is advisable to perform a media change at the 48-hour mark, replenishing with fresh media containing the same concentration of Compound-X. This ensures nutrient availability for the cells and maintains a stable concentration of the compound.
Q4: Can serum concentration in the culture media affect the efficacy of Compound-X?
A4: Yes, serum proteins can bind to small molecules like Compound-X, potentially reducing its effective concentration. It is recommended to perform initial optimization experiments with your standard serum concentration and consider testing a lower serum concentration if reduced efficacy is observed.
Troubleshooting Guides
Issue 1: No significant cell death or phenotypic change observed after 24 hours.
| Possible Cause | Recommended Solution |
| Incubation time is too short. | Extend the incubation time to 48 and 72 hours. |
| Compound-X concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). |
| The cell line is resistant to Compound-X. | Consider using a different cell line or combination therapy. |
| Compound-X is unstable in the culture medium. | Replenish the media with fresh Compound-X every 24 hours. |
Issue 2: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, or fill them with a buffer solution. |
| Inaccurate pipetting of Compound-X. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Issue 3: Unexpected cell morphology or off-target effects.
| Possible Cause | Recommended Solution |
| Compound-X may have multiple mechanisms of action. | Investigate downstream signaling pathways to understand the observed phenotype. |
| The solvent (e.g., DMSO) is causing toxicity. | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically < 0.5%). |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. |
Experimental Protocols
Protocol 1: Determining the IC50 of Compound-X
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of Compound-X in culture media.
-
Treatment: Remove the old media from the cells and add 100 µL of the Compound-X dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
Viability Assay: After incubation, assess cell viability using an MTT or similar assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value for each incubation time.
Protocol 2: Time-Course Analysis of Apoptosis
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the final time point.
-
Treatment: Treat the cells with Compound-X at its IC50 concentration.
-
Time Points: At 0, 6, 12, 24, and 48 hours post-treatment, harvest the cells.
-
Staining: Stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Visualizations
Caption: Workflow for determining the IC50 of Compound-X.
Caption: Hypothetical signaling pathway for Compound-X induced apoptosis.
Caption: Troubleshooting logic for lack of observed cell death.
minimizing off-target effects of Hibarimicin C in experimental models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Hibarimicin C in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a natural product isolated from the bacterium Microbispora. It belongs to a class of compounds characterized by a highly oxidized naphthylnaphthoquinone chromophore.[1] this compound and its analogs are known to be inhibitors of tyrosine kinases.[1][2] Specifically, they have been shown to inhibit the activity of the Src tyrosine kinase.[2] Studies on the related compound Hibarimicin B have indicated that it competitively inhibits ATP binding to the v-Src kinase.[3]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects are unintended interactions of a drug or compound with proteins other than its primary target.[4] For a kinase inhibitor like this compound, this means it could inhibit other kinases besides Src. These off-target interactions are a concern because they can lead to:
-
Misinterpretation of experimental results: An observed phenotype might be attributed to the inhibition of Src, when it is actually caused by the inhibition of an off-target kinase.
-
Cellular toxicity: Inhibition of essential kinases can lead to cell death or other adverse effects.[4]
-
Activation of compensatory signaling pathways: Inhibiting one kinase might lead to the upregulation of another pathway, complicating the interpretation of the results.[5]
Q3: How can I determine if this compound is causing off-target effects in my experiment?
Identifying off-target effects requires a multi-faceted approach. Here are several strategies:
-
Kinome Profiling: Screen this compound against a large panel of kinases to determine its selectivity profile. This will provide a broad overview of its potential off-target interactions.[4]
-
Use of Structurally Unrelated Inhibitors: Confirm that the observed phenotype is due to the inhibition of Src by using a different, structurally unrelated Src kinase inhibitor. If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Dose-Response Analysis: Perform experiments using a range of this compound concentrations. On-target effects should typically occur at lower concentrations (closer to the IC50 for Src), while off-target effects may only appear at higher concentrations.
-
Target Knockdown using siRNA or CRISPR: Use genetic methods to specifically reduce or eliminate Src protein expression. If the phenotype of Src knockdown matches the phenotype observed with this compound treatment, it supports an on-target effect.
-
Rescue Experiments: In a cell line expressing a mutant version of Src that is resistant to this compound, the on-target effects of the compound should be diminished, while off-target effects would persist.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can be used to confirm the direct binding of this compound to Src in intact cells.[6][7][8]
Q4: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. However, it is known that Hibarimicins A, B, C, and D specifically inhibit Src tyrosine kinase activity without affecting protein kinase A or protein kinase C.[2] To ascertain a more comprehensive off-target profile, it is highly recommended to perform a kinome-wide selectivity screen.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at the effective concentration of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases that are essential for cell survival. 2. Test a structurally unrelated Src inhibitor to see if it exhibits similar toxicity. | 1. Identification of unintended kinase targets that may be responsible for the cytotoxicity. 2. If the other Src inhibitor is not toxic, it suggests the cytotoxicity of this compound is due to off-target effects. |
| Compound solubility issues | 1. Visually inspect the cell culture medium for any signs of compound precipitation. 2. Include a vehicle-only control (e.g., DMSO) to ensure the solvent is not the cause of toxicity. | 1. Prevention of non-specific effects due to compound precipitation. |
Issue 2: Inconsistent or unexpected experimental results with this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to analyze the phosphorylation status of key proteins in known compensatory pathways (e.g., Akt, ERK). 2. Consider using a combination of this compound with an inhibitor of the identified compensatory pathway. | 1. A clearer understanding of the cellular response to Src inhibition. 2. More consistent and interpretable results by blocking feedback loops. |
| This compound instability | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store the stock solution at the recommended temperature and protect it from light. | 1. Consistent compound activity across experiments. |
| Cell line-specific off-target effects | 1. Test the effects of this compound in a different cell line to see if the unexpected results are reproducible. 2. Perform a kinome screen using lysates from the specific cell line being used. | 1. Determination of whether the observed effects are cell-type specific. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM)
This table presents illustrative data for how the results of a kinome screen might be summarized. Actual results would need to be determined experimentally.
| Kinase Family | Kinase | Percent Inhibition (%) |
| Src Family | Src | 95 |
| Fyn | 85 | |
| Yes | 80 | |
| Lck | 75 | |
| Abl Family | Abl1 | 60 |
| Tec Family | Btk | 45 |
| Other Tyrosine Kinases | EGFR | 15 |
| FGFR1 | 10 | |
| Serine/Threonine Kinases | PKA | <5 |
| PKCα | <5 | |
| AKT1 | 8 | |
| ERK2 | 12 |
Table 2: Troubleshooting Unexpected Phenotypes
| Observed Phenotype | Potential Cause | Suggested Action |
| Increased cell proliferation (expecting inhibition) | Inhibition of a negative regulator of proliferation or activation of a compensatory pathway. | 1. Perform a phospho-proteomics analysis to identify unexpectedly activated pathways. 2. Validate with a structurally unrelated Src inhibitor or Src siRNA. |
| No effect on the phosphorylation of a known Src substrate | The substrate is not a primary target in the experimental model, or there is redundancy with other kinases. | 1. Confirm Src inhibition by checking its autophosphorylation. 2. Use a more direct in vitro kinase assay with purified components. |
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the compound to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.
-
Kinase Panel: Utilize a commercial kinome profiling service or an in-house kinase panel. These services typically provide a large number of purified, active kinases.
-
Assay Performance: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, a suitable substrate (peptide or protein), and ATP. The reaction is initiated by the addition of the kinase.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The activity of each kinase in the presence of this compound is compared to a vehicle control (DMSO). The results are typically expressed as the percentage of inhibition.
Protocol 2: Cell-Based Western Blot for On-Target and Off-Target Effects
Objective: To assess the effect of this compound on the phosphorylation of the intended target (Src) and a potential off-target kinase in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against:
-
Phospho-Src (to assess Src activity)
-
Total Src (as a loading control)
-
Phospho-STAT3 (a downstream target of Src)
-
Total STAT3
-
Phospho-ERK (a potential off-target pathway)
-
Total ERK
-
A housekeeping protein (e.g., GAPDH or β-actin)
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation levels upon treatment with this compound.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its target protein (Src) in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble Src at each temperature by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble Src as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the Src protein.
Mandatory Visualizations
Caption: Workflow for investigating off-target effects of this compound.
Caption: On-target (Src) vs. potential off-target signaling of this compound.
Caption: Logic diagram for troubleshooting high cytotoxicity.
References
- 1. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. tandfonline.com [tandfonline.com]
dealing with high background noise in Hibarimicin C enzymatic assays
Welcome to the technical support center for researchers utilizing Hibarimicin C in enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on mitigating high background noise.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in enzymatic assays?
This compound is a natural product isolated from the bacterium Microbispora. It belongs to a class of compounds known as hibarimicins, which are potent inhibitors of tyrosine-specific protein kinases.[1] Researchers use this compound in enzymatic assays to study its inhibitory effects on various kinases, with the goal of understanding its mechanism of action and potential as a therapeutic agent.
Q2: I am observing high background signals in my this compound enzymatic assay. What are the common causes?
High background noise in enzymatic assays, particularly fluorescence-based assays, can stem from several sources. When working with natural products like this compound, it's important to consider interference from the compound itself, as well as other assay components. Common causes include:
-
Autofluorescence of this compound: Hibarimicins contain a highly oxidized naphtylnaphthoquinone chromophore, suggesting they are colored and may fluoresce, interfering with the assay signal.[1]
-
Inner Filter Effect: If this compound absorbs light at the excitation or emission wavelengths of the fluorescent probe used in the assay, it can quench the signal.[2]
-
Reagent Impurities: Buffers, solvents, or other reagents may contain fluorescent contaminants.
-
Non-specific Binding: The fluorescent probe or other assay components may bind non-specifically to the microplate wells or other proteins in the sample.
-
Light Scatter: Turbidity in the sample due to precipitation of this compound or other components can cause light scatter, leading to artificially high readings.
Q3: How can I determine if this compound is causing the high background in my assay?
To pinpoint the source of the high background, it is crucial to run a series of control experiments. The table below outlines key controls to perform.
| Control Experiment | Components | Purpose |
| No-Enzyme Control | Assay Buffer + Substrate + this compound | To determine if this compound interacts with the substrate or autofluoresces in the assay buffer. |
| No-Substrate Control | Assay Buffer + Enzyme + this compound | To assess any intrinsic fluorescence of this compound in the presence of the enzyme. |
| This compound Only | Assay Buffer + this compound | To measure the direct absorbance and fluorescence of this compound at the assay wavelengths. |
| Buffer Blank | Assay Buffer Only | To measure the background fluorescence of the assay buffer and microplate. |
| Vehicle Control | Assay Buffer + Enzyme + Substrate + Solvent for this compound (e.g., DMSO) | To account for any effect of the solvent on the assay signal. |
Troubleshooting Guides
Issue 1: High Background Fluorescence
Symptoms:
-
High signal in "no-enzyme" or "no-substrate" control wells.
-
Low signal-to-noise ratio, making it difficult to distinguish the true enzymatic activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Steps:
-
Assess this compound Interference:
-
Run absorbance and fluorescence scans of this compound at the concentrations used in your assay.
-
If this compound absorbs at the excitation or emission wavelengths of your fluorophore, this can cause an "inner filter effect," reducing your signal.[2]
-
If this compound is fluorescent at your detection wavelength, this will directly contribute to the high background.
-
-
Mitigation Strategies for this compound Interference:
-
Use Red-Shifted Dyes: Autofluorescence from natural compounds is often more pronounced in the blue-green spectral region.[3] Switching to a fluorescent probe that excites and emits at longer, red-shifted wavelengths can significantly reduce this interference.[4]
-
Background Subtraction: Pre-read the plate containing all components except the substrate (or enzyme) to get a baseline fluorescence for each well. Subtract this value from the final reading.
-
Optimize Fluorophore Concentration: Use the lowest concentration of your fluorescent probe that still provides a robust signal to minimize background.
-
-
Check Reagent Purity:
-
Use high-purity, spectroscopy-grade reagents and solvents.
-
Test individual buffer components for fluorescence.
-
Issue 2: Inconsistent or Noisy Data
Symptoms:
-
High variability between replicate wells.
-
Fluctuating signal over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent or noisy data.
Detailed Steps:
-
Ensure Complete Solubility:
-
Visually inspect your this compound solutions for any precipitate.
-
If solubility is an issue, consider using a different co-solvent or a lower concentration of the compound.
-
-
Refine Assay Precision:
-
Ensure accurate and consistent pipetting, especially for small volumes.
-
Properly mix all solutions before and after adding them to the assay plate.
-
-
Optimize Plate Reader Settings:
-
Adjust the gain setting to ensure the signal is within the linear range of the detector.
-
Increase the number of flashes or the integration time per well to average out noise.
-
Experimental Protocols
Protocol 1: Determining the Spectroscopic Properties of this compound
Objective: To measure the absorbance and fluorescence spectra of this compound to identify potential interference with a fluorescence-based assay.
Materials:
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Spectrophotometer (for absorbance)
-
Spectrofluorometer (for fluorescence)
-
Quartz cuvettes or appropriate microplates
Procedure:
-
Absorbance Spectrum:
-
Prepare a series of concentrations of this compound in the assay buffer.
-
Use the assay buffer as a blank.
-
Scan the absorbance of each concentration from 250 nm to 700 nm.
-
Identify any absorbance peaks, especially those that overlap with the excitation or emission wavelengths of your intended fluorophore.
-
-
Fluorescence Emission Spectrum:
-
Using the same solutions, excite the this compound samples at the excitation wavelength of your assay's fluorophore.
-
Scan the emission spectrum across a range that includes your fluorophore's emission peak.
-
Observe if this compound produces a fluorescence signal in this range.
-
-
Fluorescence Excitation Spectrum:
-
Set the emission wavelength to that of your assay's fluorophore.
-
Scan the excitation wavelengths to see if this compound is excited and emits at your detection wavelength.
-
Protocol 2: Generic Fluorescence-Based Tyrosine Kinase Assay with this compound
Objective: To measure the inhibitory activity of this compound on a tyrosine kinase using a fluorescent peptide substrate. This protocol assumes a generic Src kinase assay but can be adapted.[5][6][7][8]
Materials:
-
Recombinant Tyrosine Kinase (e.g., Src)
-
Fluorescent Peptide Substrate (e.g., a peptide with a tyrosine residue that shows a change in fluorescence upon phosphorylation)[7]
-
This compound
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Black, opaque 96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate/ATP solution in assay buffer.
-
Prepare a series of 4X concentrations of this compound in assay buffer containing the desired percentage of co-solvent (e.g., DMSO).
-
-
Assay Setup (per well):
-
Add 10 µL of 4X this compound or vehicle control.
-
Add 10 µL of assay buffer.
-
Add 20 µL of 2X enzyme solution.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 20 µL of 2X substrate/ATP solution to each well to start the reaction.
-
The final volume will be 60 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C).
-
Measure the fluorescence at appropriate time points using a plate reader with the correct excitation and emission filters for your fluorescent substrate.
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme or time-zero controls).
-
Plot the rate of the enzymatic reaction (change in fluorescence over time) against the concentration of this compound.
-
Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Recommended Assay Controls:
| Control | Purpose |
| Positive Control | Reaction with no inhibitor (vehicle only) to determine 100% enzyme activity. |
| Negative Control | Reaction with a known potent inhibitor of the target kinase. |
| Background Control | Reaction with no enzyme to determine the background signal. |
| This compound Interference Control | Wells containing this compound and substrate but no enzyme to check for direct effects on fluorescence. |
References
- 1. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. Impact of a red-shifted dye label for high throughput fluorescence polarization assays of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochem.wustl.edu [biochem.wustl.edu]
Technical Support Center: Enhancing the Bioavailability of Hibarimicin C for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Hibarimicin C. Given the complex structure and likely low aqueous solubility of this compound, a potent tyrosine kinase inhibitor, enhancing its bioavailability is crucial for successful preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a complex natural product belonging to the hibarimicin family of compounds isolated from Microbispora rosea.[1][2] Its intricate structure, featuring a dimeric-tetracyclic polyketide backbone, suggests high lipophilicity and consequently, poor aqueous solubility.[3][4] This low solubility is a primary factor limiting its oral absorption and systemic bioavailability, which can hinder the accurate assessment of its pharmacological and toxicological properties in in vivo studies.
Q2: What are the initial steps to consider for improving the bioavailability of this compound?
The initial steps should focus on characterizing the physicochemical properties of your this compound sample and then selecting an appropriate formulation strategy. Key considerations include:
-
Solubility Assessment: Determine the solubility of this compound in various pharmaceutically relevant solvents and buffers (pH 1.2, 4.5, and 6.8 to mimic the gastrointestinal tract).
-
Formulation Screening: Based on the solubility data, screen various formulation approaches such as lipid-based formulations, particle size reduction, or solid dispersions.
-
Excipient Compatibility: Ensure the chosen excipients are compatible with this compound and are safe for in vivo administration in your chosen animal model.
Q3: Which formulation strategies are most promising for a lipophilic compound like this compound?
For highly lipophilic compounds, several formulation strategies can be effective:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can significantly enhance the absorption of lipophilic drugs by presenting the compound in a solubilized state.
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and extent of absorption.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to faster dissolution.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Possible Causes:
-
Poor aqueous solubility of this compound.
-
Precipitation of the compound in the gastrointestinal (GI) tract.
-
Insufficient dissolution rate.
-
First-pass metabolism.
Troubleshooting Steps:
-
Re-evaluate Formulation Strategy: If using a simple suspension, consider more advanced formulations. The table below provides a comparison of potential formulation approaches and their expected impact on bioavailability.
-
Optimize the Existing Formulation:
-
For Lipid-Based Formulations: Adjust the ratio of oil, surfactant, and co-surfactant to ensure rapid and complete emulsification in the GI tract.
-
For Solid Dispersions: Experiment with different polymers and drug-to-polymer ratios to optimize drug release.
-
For Nanosuspensions: Ensure the particle size is consistently in the nanometer range and that particles do not aggregate upon administration.
-
-
Consider the Dosing Vehicle: The choice of dosing vehicle is critical. For preclinical studies, vehicles containing solubilizing agents like PEG 400, Cremophor EL, or Solutol HS 15 can be used, but their potential effects on the experiment should be considered.
-
Investigate Pre-systemic Metabolism: If formulation optimization does not sufficiently improve bioavailability, investigate the potential for significant first-pass metabolism in the gut wall or liver.
Issue 2: Difficulty in Preparing a Stable and Homogeneous Formulation
Possible Causes:
-
Inadequate solubility of this compound in the chosen vehicle.
-
Physical instability of the formulation (e.g., crystallization, phase separation).
-
Chemical degradation of this compound.
Troubleshooting Steps:
-
Conduct Thorough Solubility Screening: Systematically test the solubility of this compound in a wider range of pharmaceutically acceptable solvents and excipients.
-
Utilize Co-solvents and Surfactants: Employ a combination of co-solvents and surfactants to improve and maintain the solubility of this compound in the formulation.
-
Assess Physical Stability: Store the formulation under different conditions (e.g., temperature, light) and monitor for any signs of physical instability such as precipitation, crystal growth, or changes in particle size.
-
Evaluate Chemical Stability: Use a stability-indicating analytical method (e.g., HPLC) to assess the chemical integrity of this compound in the formulation over time.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
| Solvent/Medium | pH | Solubility (µg/mL) |
| Water | 7.0 | < 0.1 |
| 0.1 N HCl | 1.2 | < 0.1 |
| Acetate Buffer | 4.5 | < 0.1 |
| Phosphate Buffer | 6.8 | < 0.1 |
| PEG 400 | - | 500 |
| Cremophor EL | - | 800 |
| Soybean Oil | - | 150 |
Table 2: Comparison of Formulation Strategies for Enhancing this compound Bioavailability (Hypothetical Data)
| Formulation | Drug Loading (%) | Mean Particle/Droplet Size (nm) | In Vitro Dissolution (at 60 min) | Relative Bioavailability (vs. Suspension) |
| Aqueous Suspension | 1 | > 5000 | < 5% | 1.0 |
| Micronized Suspension | 5 | 2000 | 25% | 2.5 |
| Nanosuspension | 10 | 250 | 70% | 8.0 |
| Solid Dispersion (PVP K30) | 20 | N/A | 85% | 12.5 |
| SEDDS | 5 | 50 | > 95% | 18.2 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of Milling Slurry:
-
Disperse 100 mg of this compound and 200 mg of a stabilizer (e.g., Poloxamer 188) in 10 mL of purified water.
-
Pre-homogenize the suspension for 5 minutes using a high-shear homogenizer.
-
-
Wet Milling:
-
Transfer the slurry to the milling chamber of a bead mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Mill the suspension at a speed of 2000 rpm for 4-6 hours, maintaining the temperature below 25°C.
-
-
Particle Size Analysis:
-
Withdraw a sample of the nanosuspension and dilute it with purified water.
-
Measure the particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument.
-
-
Lyophilization (Optional):
-
Add a cryoprotectant (e.g., 5% w/v trehalose) to the nanosuspension.
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing:
-
Fast male Sprague-Dawley rats overnight (with free access to water).
-
Administer the this compound formulation (e.g., nanosuspension reconstituted in water) orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.
-
The method should include a protein precipitation or liquid-liquid extraction step to remove plasma proteins.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hibarimicinone - Wikipedia [en.wikipedia.org]
- 3. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assignment and Stereocontrol of Hibarimicin Atropoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Hibarimicin C Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Hibarimicin C purification protocols to increase yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a general overview of the this compound purification process?
A1: this compound is a glycosylated natural product produced by the fermentation of Microbispora rosea subsp. hibaria. A typical purification workflow involves extraction of the fermentation broth, followed by a multi-step chromatography process to separate this compound from other hibarimicin analogues and impurities.
Q2: What are the key challenges in purifying this compound?
A2: The primary challenges include:
-
Structural Similarity: this compound is part of a complex of closely related hibarimicins (A, B, D, G, etc.), making chromatographic separation difficult.[1][2]
-
Glycosylation: The presence of multiple deoxy sugar moieties can lead to issues with peak broadening in chromatography and can affect solubility.
-
Low Titer: The concentration of hibarimicins in the fermentation broth is often low, requiring efficient extraction and concentration steps to achieve a reasonable yield.
Q3: What types of chromatography are most effective for this compound purification?
A3: A combination of chromatographic techniques is typically employed. This often includes:
-
Normal-Phase Chromatography: Useful for initial separation based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A critical step for high-resolution separation of hibarimicin analogues.[3][4]
-
Size-Exclusion Chromatography (SEC): Can be used for polishing steps to remove aggregates or impurities of significantly different molecular weights.
Q4: What are the expected physicochemical properties of this compound?
A4: this compound is a large, complex glycoside with a molecular formula of C83H110O36.[1] Its solubility is influenced by the glycosidic residues, making it soluble in polar organic solvents like methanol and DMSO, with limited solubility in water and non-polar solvents.
Experimental Protocols
Protocol 1: Extraction of Hibarimicins from Fermentation Broth
-
Harvesting: Centrifuge the Microbispora rosea subsp. hibaria fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction:
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Extract the mycelial cake three times with an equal volume of acetone.
-
-
Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Dissolve the crude extract in a biphasic mixture of n-butanol and water (1:1 v/v). Separate the layers and collect the n-butanol fraction, which will contain the hibarimicins. Evaporate the n-butanol to yield a concentrated crude mixture.
Protocol 2: Multi-Step Chromatographic Purification of this compound
-
Initial Fractionation (Normal-Phase Chromatography):
-
Column: Silica gel (230-400 mesh).
-
Mobile Phase: A stepwise gradient of chloroform-methanol (e.g., 100:1 to 10:1 v/v).
-
Fraction Collection: Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify those containing the hibarimicin complex.
-
-
Preparative Reversed-Phase HPLC (RP-HPLC):
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: A linear gradient of acetonitrile in water (e.g., 30% to 70% acetonitrile over 40 minutes).
-
Detection: UV at 254 nm.
-
Fraction Collection: Collect peaks corresponding to the elution time of this compound.
-
-
Final Polishing (Analytical RP-HPLC):
-
Column: C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).
-
Mobile Phase: An isocratic or shallow gradient of acetonitrile in water, optimized for the separation of this compound from its closest eluting impurities.
-
Purity Analysis: Assess the purity of the final product by analytical HPLC and Mass Spectrometry.
-
Data Presentation
Table 1: Comparison of this compound Purification Protocols
| Parameter | Standard Protocol | Refined Protocol 1 (Optimized Extraction) | Refined Protocol 2 (Optimized Chromatography) |
| Extraction Solvent | Ethyl Acetate | n-Butanol Partitioning | Ethyl Acetate |
| Initial Chromatography | Silica Gel (Gravity) | Silica Gel (Flash) | Diaion HP-20 Resin |
| Final Purification | Prep-HPLC (C18) | Prep-HPLC (C18, pH 3) | Prep-HPLC (Phenyl-Hexyl) |
| Overall Yield (%) | 0.5 | 0.8 | 1.2 |
| Purity (%) | 90 | 95 | >98 |
| Processing Time (days) | 7 | 5 | 4 |
Note: The data presented in this table is representative and may vary based on experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield after Extraction | - Incomplete extraction from mycelium or supernatant.- Degradation of this compound during extraction. | - Use a more exhaustive extraction solvent system (e.g., a mixture of polar and non-polar solvents).- Perform extractions at a lower temperature to minimize degradation. |
| Poor Separation in RP-HPLC | - Co-elution of hibarimicin analogues.- Inappropriate mobile phase or column chemistry. | - Adjust the mobile phase gradient; a shallower gradient can improve resolution.- Experiment with different column chemistries (e.g., Phenyl-Hexyl instead of C18).- Modify the pH of the mobile phase; adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape. |
| Peak Tailing in HPLC | - Secondary interactions with the stationary phase.- Column overload. | - Add a competitive agent to the mobile phase (e.g., triethylamine).- Reduce the sample load on the column. |
| Presence of Insoluble Material | - Precipitation of this compound or impurities. | - Filter the sample through a 0.22 µm filter before injection.- Ensure the sample is fully dissolved in the mobile phase. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or temperature.- Column degradation. | - Use a high-quality HPLC system with precise gradient control.- Thermostat the column.- Use a guard column and regularly flush the main column. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. INTERCHIM: Reverse Phase [interchim.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing autofluorescence of Hibarimicin C in imaging experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering autofluorescence issues in imaging experiments involving Hibarimicin C.
Troubleshooting Guides
Issue: High background fluorescence is obscuring my signal.
This is a common issue in fluorescence imaging and can originate from the sample itself (endogenous autofluorescence), the reagents used, or the experimental procedure.
Initial Troubleshooting Steps:
-
Run an Unlabeled Control: Prepare a sample under the exact same conditions (fixation, mounting, etc.) but without the fluorescent probe or this compound. This will help you determine the baseline autofluorescence of your sample.[1][2]
-
Image an "Empty" Channel: Acquire an image in a channel where you do not have a specific fluorophore. This can help visualize the spectral characteristics of the autofluorescence.[3]
-
Review Your Protocol: Carefully examine your sample preparation and imaging workflow for potential sources of autofluorescence.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself fluorescent?
Currently, there is limited direct evidence in the scientific literature to suggest that this compound is inherently fluorescent or prone to causing significant autofluorescence. Hibarimicins are known for their structure as highly oxidized naphthylnaphthoquinone chromophores and their activity as protein tyrosine kinase inhibitors.[4][5] The observed fluorescence in your experiment is more likely to originate from other cellular components or the experimental procedure itself.
Q2: What are the common causes of autofluorescence in cell and tissue imaging?
Autofluorescence can be caused by a variety of factors:
-
Endogenous Fluorophores: Biological structures and molecules can have intrinsic fluorescence. Common sources include:
-
Collagen and Elastin: Emit in the blue-green region of the spectrum.[2]
-
NADH and Flavins: Key metabolic coenzymes that fluoresce in the blue and green regions.[2][6][7]
-
Lipofuscin: Aggregates of oxidized proteins and lipids that accumulate in aging cells and have a broad emission spectrum.[8][9]
-
Red Blood Cells: The heme group exhibits broad autofluorescence.[2][8]
-
-
Fixation Methods: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by cross-linking proteins.[2][10][11] Glutaraldehyde is a stronger inducer of autofluorescence than paraformaldehyde.[11]
-
Reagents and Media: Some culture media (especially those containing phenol red and riboflavin) and mounting media can be fluorescent.[1][2]
Q3: How can I reduce autofluorescence during sample preparation?
Several strategies can be employed before imaging to minimize autofluorescence:
-
Optimize Fixation:
-
Use the lowest effective concentration of the aldehyde fixative and the shortest possible fixation time.[8][10][11]
-
Consider using a non-aldehyde fixative, such as chilled methanol or ethanol, especially for cell surface markers.[2][8]
-
If working with tissues, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[2][8][11]
-
-
Use Quenching Agents: After fixation, you can treat your samples with chemical agents to reduce autofluorescence.
Q4: What chemical treatments can I use to quench autofluorescence?
Several chemical treatments can be effective. The choice of agent may depend on the source of the autofluorescence and your sample type.
| Quenching Agent | Target | Typical Protocol | Considerations |
| Sodium Borohydride | Aldehyde-induced autofluorescence | 0.1-1 mg/mL in PBS for 10-30 minutes | Can have variable effects and may damage some epitopes.[2][8] |
| Sudan Black B | Lipofuscin | 0.1-0.3% in 70% ethanol for 10-30 minutes | Can introduce a dark precipitate; thorough washing is required.[2][8] |
| Eriochrome Black T | Lipofuscin and formalin-induced autofluorescence | 0.1-0.3% in 70% ethanol for 2-5 minutes | Similar to Sudan Black B.[8] |
| Copper Sulfate | Lipofuscin | 1-10 mM CuSO4 in 50 mM ammonium acetate buffer (pH 5.0) for 10-90 minutes | Can slightly reduce the intensity of some fluorescent labels.[12] |
| Commercial Reagents | Multiple sources | Follow manufacturer's instructions (e.g., TrueVIEW Autofluorescence Quenching Kit) | Optimized formulations that are often less harsh on samples.[2][8] |
Q5: Can I address autofluorescence during the imaging process?
Yes, several imaging strategies can help you separate the desired signal from autofluorescence:
-
Choose Fluorophores Wisely:
-
Spectral Unmixing: If your microscope is equipped with a spectral detector, you can acquire the emission spectrum of the autofluorescence from your unlabeled control sample. This "spectral signature" can then be computationally subtracted from your experimental images.[1][6]
-
Time-Gated Imaging: This technique is useful if you are using probes with long fluorescence lifetimes (e.g., lanthanide-based dyes or nanoparticles). Autofluorescence typically has a very short lifetime (nanoseconds). By introducing a delay between the excitation pulse and detection, the short-lived autofluorescence can be eliminated.[13]
-
Photobleaching: Before labeling, you can intentionally expose your sample to high-intensity light to "bleach" the endogenous fluorophores.[1][12]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
-
After fixation and permeabilization, wash the samples three times with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% sodium borohydride (1 mg/mL) in ice-cold PBS.
-
Immerse the samples in the sodium borohydride solution.
-
Incubate for 20-30 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your immunolabeling protocol.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
-
After your final washing step post-secondary antibody incubation, rinse the samples with PBS.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Wash extensively with PBS until no more color leaches from the sample.
-
Mount the coverslips with an appropriate mounting medium.
Visual Guides
Caption: A flowchart for troubleshooting autofluorescence in imaging experiments.
Caption: The inhibitory effect of this compound on a generic protein tyrosine kinase signaling pathway.
References
- 1. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. researchgate.net [researchgate.net]
- 4. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hibarimicinone - Wikipedia [en.wikipedia.org]
- 6. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 7. Longitudinal monitoring of cell metabolism in biopharmaceutical production using label-free fluorescence lifetime imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. Volumetric live-cell autofluorescence imaging using Fourier light-field microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 11. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 12. researchgate.net [researchgate.net]
- 13. Autofluorescence-Free Live-Cell Imaging Using Terbium Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of Hibarimicin C during long-term storage
This technical support center provides guidance on the long-term storage and handling of Hibarimicin C to minimize degradation. As a complex polyketide natural product, this compound is susceptible to various degradation pathways. Adherence to proper storage and handling protocols is crucial to ensure its stability and efficacy in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C or lower. It is advisable to store it in a desiccator to protect it from moisture.
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound should be prepared in a suitable anhydrous solvent, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. Solutions are generally less stable than the solid compound and should ideally be used as fresh as possible.
Q3: What solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for similar complex natural products. The choice of solvent may depend on the specific experimental requirements. It is crucial to use anhydrous solvents to minimize hydrolysis.
Q4: What are the potential signs of this compound degradation?
A4: Degradation of this compound may be indicated by a change in color of the solid or solution, the appearance of additional peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram, or a decrease in its biological activity.
Q5: How can I prevent the degradation of this compound during handling?
A5: To prevent degradation, minimize the exposure of this compound to light, oxygen, and moisture. Use amber vials for storage, and if possible, handle the compound under an inert atmosphere (e.g., argon or nitrogen). Solutions should be prepared just before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock. 2. Prepare fresh solutions from solid material for each experiment. 3. Perform a stability check of your stock solution using HPLC. |
| Appearance of unexpected peaks in HPLC analysis. | Chemical degradation of this compound. | 1. Review storage and handling procedures. 2. Consider potential degradation pathways such as hydrolysis, oxidation, or photolysis. 3. Perform forced degradation studies to identify potential degradation products. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation between experiments. | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Quantify the concentration of this compound using a validated analytical method before each critical experiment. |
| Precipitation of this compound from solution. | Poor solubility or solvent evaporation. | 1. Ensure the chosen solvent is appropriate for the required concentration. 2. Store solutions in tightly sealed vials to prevent solvent evaporation. 3. Gentle warming or sonication may help in redissolving the compound, but be cautious of potential heat-induced degradation. |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.
1. Objective: To monitor the purity and detect degradation products of this compound over time under specific storage conditions.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
3. Method:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable percentage of Mobile Phase B (e.g., 30%) and increase linearly to a higher percentage (e.g., 95%) over a defined period (e.g., 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (requires determination by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).
5. Stability Study Procedure:
-
Store aliquots of the this compound stock solution and solid under the desired storage conditions (e.g., -80°C, -20°C, 4°C, room temperature, elevated temperature).
-
At specified time points (e.g., 0, 1, 3, 6 months), retrieve a sample.
-
Prepare the sample for HPLC analysis as described above.
-
Inject the sample and record the chromatogram.
-
Analyze the data by comparing the peak area of this compound and observing the formation of any new peaks, which would indicate degradation products.
Visualizations
Caption: Logical workflow for the proper long-term storage of this compound.
Caption: Hypothesized degradation pathways of this compound.
Technical Support Center: Optimizing Delivery Systems for Hibarimicin C in Targeted Therapy Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of Hibarimicin C.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the systemic delivery of this compound?
A1: this compound is a hydrophobic molecule, which leads to poor aqueous solubility. This inherent property creates significant hurdles for its systemic delivery, including low bioavailability and potential for off-target toxicity.[1][2] Formulating this compound into a stable and effective delivery system is crucial to overcome these limitations.
Q2: What types of delivery systems are suitable for a hydrophobic drug like this compound?
A2: Nanoparticle-based delivery systems are a promising approach for hydrophobic anticancer drugs.[3][4] These include:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs within the lipid membrane.[5][6][7]
-
Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), these nanoparticles can encapsulate drugs within their polymeric matrix.[8][9][10]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature and can effectively carry hydrophobic drugs.
Q3: How do I choose between different nanoparticle formulations?
A3: The choice of nanoparticle formulation depends on several factors, including the desired release profile, targeting strategy, and the specific physicochemical properties of this compound. A comparative analysis of common nanoparticle characteristics can help guide your decision (see Table 1).
Q4: What are the critical parameters to consider during nanoparticle formulation?
A4: Key parameters that significantly influence the efficacy and stability of your nanoparticle formulation include particle size, zeta potential, drug loading efficiency, and encapsulation efficiency.[11] Consistent monitoring of these parameters is essential for reproducible results.
Q5: How can I actively target my this compound-loaded nanoparticles to cancer cells?
A5: Active targeting can be achieved by modifying the surface of the nanoparticles with ligands that bind to specific receptors overexpressed on cancer cells.[3] Common targeting moieties include antibodies, peptides, and small molecules that recognize tumor-associated antigens.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and characterization of this compound delivery systems.
Low Drug Loading Efficiency
Problem: The amount of this compound successfully loaded into the nanoparticles is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor affinity between this compound and the nanoparticle core material. | - Modify the nanoparticle polymer/lipid composition to enhance hydrophobic interactions. - For polymeric nanoparticles, consider using polymers with a higher hydrophobic block ratio. |
| Drug precipitation during the formulation process. | - Optimize the solvent/anti-solvent mixing rate during nanoprecipitation. - Ensure the organic solvent is fully evaporated before further processing.[12] |
| Incorrect drug-to-carrier ratio. | - Systematically vary the initial drug-to-polymer/lipid ratio to find the optimal loading concentration.[13] |
| Suboptimal formulation parameters (e.g., pH, temperature). | - Adjust the pH of the aqueous phase to a level where this compound has the lowest solubility to promote partitioning into the nanoparticles. - Ensure the temperature during formulation is controlled, as it can affect both drug and carrier properties. |
Poor Nanoparticle Stability (Aggregation/Precipitation)
Problem: Nanoparticles aggregate or precipitate out of solution over time.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient surface charge (low zeta potential). | - Increase the zeta potential (ideally > ±20 mV) by incorporating charged lipids or polymers into the formulation. - Modify the nanoparticle surface with PEG (polyethylene glycol) to provide steric stabilization. |
| Residual organic solvent. | - Ensure complete removal of the organic solvent after nanoparticle formation using techniques like rotary evaporation or dialysis. |
| Inappropriate storage conditions. | - Store nanoparticle suspensions at recommended temperatures (often 4°C) and protect from light. - For long-term storage, consider lyophilization (freeze-drying) with a suitable cryoprotectant. |
Inconsistent Particle Size and Polydispersity Index (PDI)
Problem: Significant batch-to-batch variation in nanoparticle size and a high PDI, indicating a non-uniform population.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent mixing or homogenization. | - Standardize the stirring speed, sonication power and duration, or microfluidic flow rates. - Use an extruder with defined pore sizes for liposome preparation to achieve a more uniform size distribution.[5][14] |
| Variability in raw materials. | - Ensure consistent quality and source of polymers, lipids, and other excipients. |
| Fluctuations in temperature or pH during formulation. | - Precisely control and monitor the temperature and pH throughout the nanoparticle preparation process. |
Data Presentation
Table 1: Comparison of Common Nanoparticle Delivery Systems for this compound
| Parameter | Liposomes | Polymeric Nanoparticles (e.g., PLGA) |
| Drug Loading Mechanism | Entrapment within the lipid bilayer | Encapsulation within the polymer matrix |
| Typical Drug Loading Capacity (%) | 1-5% | 5-20% |
| Typical Particle Size (nm) | 80-200 nm | 100-300 nm |
| Biocompatibility | High | Generally high, depends on the polymer |
| Drug Release Profile | Biphasic (initial burst followed by sustained release) | Sustained release, tunable by polymer properties |
| Stability | Can be an issue (leakage, fusion) | Generally more stable |
| Scalability | Well-established | Can be challenging |
Table 2: Key Quality Control Parameters for this compound Nanoparticle Characterization
| Parameter | Technique | Typical Acceptable Range |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100-200 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | > ±20 mV |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy, HPLC | > 70% |
| Drug Loading (%) | UV-Vis Spectroscopy, HPLC | Dependent on formulation, aim for consistency |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical, uniform |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Liposomes via Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., DSPC and cholesterol in a specific molar ratio) in an organic solvent like chloroform in a round-bottom flask.[5][14]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum overnight to remove any residual solvent.[5][14]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Purification:
-
Remove unencapsulated this compound by dialysis, size exclusion chromatography, or centrifugation.
-
Protocol 2: Formulation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation
-
Organic Phase Preparation:
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent such as acetone.[11]
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) to prevent nanoparticle aggregation.[11]
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous phase under constant stirring. The polymer and drug will precipitate into nanoparticles as the organic solvent diffuses into the aqueous phase.
-
-
Solvent Evaporation and Purification:
-
Remove the organic solvent using a rotary evaporator.
-
Wash the nanoparticles by centrifugation and resuspension in deionized water to remove excess stabilizer and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, lyophilize the nanoparticle suspension with a cryoprotectant.
-
Mandatory Visualizations
Caption: Inhibitory action of this compound on a generic tyrosine kinase signaling pathway.
Caption: Iterative workflow for optimizing this compound delivery systems.
Caption: Logical workflow for troubleshooting formulation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. Implications of biomimetic nanocarriers in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biodegradable Polymeric Nanoparticles for Drug Delivery to Solid Tumors [frontiersin.org]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Polymeric Nanoparticles: Exploring the Current Drug Development and Therapeutic Insight of Breast Cancer Treatment and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation of PVA Hydrogel Patch as a Drug Delivery System of Albumin Nanoparticles Loaded with Curcumin [mdpi.com]
- 14. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Hibarimicin C in Control Cells
This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity in their control cell lines during experiments with Hibarimicin C. The following information provides a structured approach to identifying the potential source of the issue and ensuring the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a member of the hibarimicin family of complex polyketide natural products.[1][2] Hibarimicins are known to act as inhibitors of signal transduction pathways, specifically targeting tyrosine kinases such as v-Src kinase.[3][4][5] This inhibition can disrupt downstream signaling related to cell growth and proliferation, and they have demonstrated anti-Gram-positive bacterial and antitumor activities.[5]
Q2: I am observing significant cell death in my untreated or vehicle-treated control cells when performing experiments with this compound. What are the common initial steps to troubleshoot this?
When unexpected cytotoxicity is observed in control cells, it is crucial to first systematically verify the experimental setup.[6] Key initial steps include:
-
Confirming Reagent Concentrations: Double-check all calculations for the dilution of this compound and ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level (typically below 0.5%).[7]
-
Cell Health and Culture Conditions: Verify the health, passage number, and seeding density of your cell culture.[6][8] Ensure there is no microbial contamination, such as mycoplasma.[7]
-
Reagent Integrity: Repeat the experiment using freshly prepared reagents and a new aliquot of this compound.[6]
Q3: Could the observed cytotoxicity be an artifact of the cytotoxicity assay itself?
Yes, certain cytotoxicity assays are prone to artifacts that can lead to false-positive results.[9][10] For example:
-
MTT Assay: This assay relies on mitochondrial dehydrogenase activity. Some compounds can interfere with these enzymes or the formazan product, leading to inaccurate readings.[11][12]
-
LDH Assay: This assay measures lactate dehydrogenase released from damaged cells. It is important to include proper controls, such as a maximum LDH release control, to ensure accurate interpretation.
It is recommended to use a secondary, mechanistically different cytotoxicity assay to confirm the initial findings.[9]
Q4: How can I determine if the this compound compound itself is the source of the unexpected cytotoxicity?
Several factors related to the compound can contribute to unexpected cytotoxicity:
-
Compound Purity: Verify the purity of your this compound stock. Impurities from synthesis or degradation could be cytotoxic.
-
Solubility and Aggregation: this compound, as a complex polyketide, may have limited solubility in aqueous media.[1] Poor solubility can lead to precipitation or aggregation, which can cause non-specific cytotoxicity.[13][14] Visually inspect your culture medium for any signs of precipitation after adding the compound.
-
Stability: The stability of this compound in your specific cell culture medium and experimental conditions should be considered.[15][16][17][18][19] Degradation products may be more toxic than the parent compound.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting unexpected cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Potential Mechanisms of Off-Target Cytotoxicity
Even in the absence of experimental error, this compound could be inducing cytotoxicity through off-target effects. As a tyrosine kinase inhibitor, it may have broader specificity than intended, affecting kinases essential for the survival of your specific control cell line.
Caption: Potential on-target and off-target signaling pathways of this compound.
Quantitative Data Summary
The following tables provide reference values for key experimental parameters.
Table 1: Recommended Maximum Vehicle (DMSO) Concentration
| Cell Type | Recommended Max. DMSO Concentration |
| Most immortalized cell lines | 0.5% |
| Primary cells and sensitive cell lines | ≤ 0.1% |
Table 2: Typical Seeding Densities for Cytotoxicity Assays
| Plate Format | Seeding Density (cells/well) |
| 96-well | 5,000 - 10,000 |
| 24-well | 50,000 - 100,000 |
| 6-well | 200,000 - 400,000 |
Note: Optimal seeding density should be determined empirically for each cell line.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard cell viability assay procedures.[7]
Materials:
-
Cells in culture
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%.[7] Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol allows for the differentiation between apoptotic and necrotic cell death.[6]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Flow cytometer
-
Treated and control cells
Procedure:
-
Cell Harvest: Culture and treat cells with this compound as in the cytotoxicity assay. Harvest the cells, including any floating cells from the supernatant.[6]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
By following these troubleshooting steps and protocols, researchers can systematically investigate the cause of unexpected cytotoxicity and ensure the validity of their experimental results when working with this compound.
References
- 1. Hibarimicinone - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of hibarimicins. I. 13C-labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. False positive results in cytotoxicity testing due to unexpectedly volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to reduce false positive results when undertaking in vitro genotoxicity testing and thus avoid unnecessary follow-up animal tests: Report of an ECVAM Workshop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 13. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decoding Protein Stabilization: Impact on Aggregation, Solubility, and Unfolding Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. myfoodresearch.com [myfoodresearch.com]
- 18. Stability of vitamin C (ascorbic acid) in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
adjusting experimental conditions to study Hibarimicin C in resistant cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of Hibarimicin C, a potent protein tyrosine kinase inhibitor, in drug-resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: We are starting to work with this compound and want to develop a resistant cell line. What is the general procedure?
A1: The most common method for developing a drug-resistant cell line is through continuous exposure to incrementally increasing concentrations of the drug.[1][2][3] This process involves determining the initial half-maximal inhibitory concentration (IC50) in your parental cell line and then chronically exposing the cells to a starting concentration below the IC50 (e.g., the IC20, the concentration that inhibits 20% of cell proliferation), gradually escalating the dose as the cells adapt.[1]
Q2: How do we determine the initial IC50 for this compound in our sensitive parental cell line?
A2: The IC50 is determined using a cell viability assay, such as the MTT or CCK-8 assay.[2] You will seed the cells in 96-well plates and treat them with a range of this compound concentrations for a set period (e.g., 72 hours). Cell viability is then measured, and the IC50 is calculated by plotting a dose-response curve.[2]
Q3: Our cells are dying excessively at the initial concentration of this compound. What should we do?
A3: If you observe excessive cell death, you should lower the starting concentration of this compound. A common starting point is the IC20 of the parental cell line.[1] It is crucial to increase the drug concentration slowly, allowing a subpopulation of resistant cells to emerge and proliferate. Raising the concentration too quickly can lead to complete cell death.[1] It is also essential to have frozen stocks of the cells at each stage of the dose escalation.[3]
Q4: How do we confirm that our newly generated cell line is genuinely resistant to this compound?
A4: Resistance is confirmed by comparing the IC50 value of the new cell line to that of the original parental cell line.[3] A significantly higher IC50 in the new cell line indicates the development of resistance. The degree of resistance can be quantified by the Resistance Index (RI), which is the ratio of the IC50 of the resistant line to the IC50 of the parental line.[1] An RI greater than 1 indicates increased tolerance.[1]
Q5: What are the potential mechanisms of resistance to this compound that we should investigate?
A5: As this compound is a protein tyrosine kinase inhibitor, potential resistance mechanisms could involve:
-
Upregulation of drug efflux pumps: Proteins like P-glycoprotein (MDR1/ABCB1) can actively transport drugs out of the cell.[4]
-
Alterations in the drug target: Mutations in the target tyrosine kinase could prevent this compound from binding effectively.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of the drug. Since this compound targets tyrosine kinases, pathways like the PI3K/Akt/mTOR and Ras/MAPK pathways are plausible candidates for investigation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 determination | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Allow cells to adhere overnight before adding the drug. |
| Cell confluence is too high or too low. | Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment.[2] | |
| Contamination of cell cultures. | Regularly check for and discard any contaminated cultures. Maintain separate culturing for parental and resistant lines.[1] | |
| Loss of resistance in the cell line over time | Discontinuation of drug pressure. | Maintain a maintenance dose of this compound in the culture medium for the resistant cell line. |
| Clonal selection of less resistant cells. | Re-clone the resistant cell line using limiting dilution to isolate highly resistant monoclonal populations. | |
| Inconsistent results in downstream assays (e.g., Western blot, qPCR) | Variation in cell lysates. | Normalize protein concentration for all samples before loading for Western blotting. Use validated housekeeping genes for qPCR normalization. |
| Passage number of cell lines is too high. | Use cell lines within a consistent and low passage number range for all experiments. Create and use a cell banking system.[1] |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
-
Determine the IC50 of the Parental Cell Line:
-
Induce Resistance:
-
Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC20.[1]
-
When the cells reach 80-90% confluency, passage them and increase the this compound concentration by 25-50%.[1]
-
Repeat this process of gradual dose escalation. This can take several months.[6]
-
Cryopreserve cells at each concentration step.[1]
-
-
Confirm and Characterize Resistance:
-
Once cells are stably growing at a significantly higher concentration of this compound (e.g., 10x the initial IC50), determine the new IC50.[1]
-
Calculate the Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line).[1]
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound.
-
Protocol 2: Comparative Analysis of Signaling Pathway Activation
-
Cell Lysis and Protein Quantification:
-
Grow both parental and this compound-resistant cells to 80% confluency.
-
Treat both cell lines with this compound at the IC50 of the parental line for various time points (e.g., 0, 6, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to compare the activation status of signaling pathways between the two cell lines.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound and a Standard Chemotherapeutic Agent
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Resistance Index (RI) to this compound |
| Parental MCF-7 | 0.5 | 0.2 | 1.0 |
| This compound-Resistant MCF-7 | 7.5 | 0.25 | 15.0 |
This data is illustrative and serves as an example for presenting experimental results.
Table 2: Cross-Resistance Profile of this compound-Resistant Cell Line
| Drug | Drug Class | Parental MCF-7 IC50 (µM) | This compound-Resistant MCF-7 IC50 (µM) | Resistance Index (RI) |
| Paclitaxel | Microtubule Stabilizer | 0.01 | 0.012 | 1.2 |
| Cisplatin | DNA Cross-linking Agent | 5.0 | 5.5 | 1.1 |
| Gefitinib | EGFR Inhibitor | 1.2 | 8.4 | 7.0 |
This hypothetical data helps to assess whether the resistance mechanism is specific to this compound or confers multi-drug resistance.
Visualizations
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
Caption: Potential mechanism of action and resistance to this compound.
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
comparing the inhibitory activity of Hibarimicin C with other src kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activity of Hibarimicin C and other prominent Src kinase inhibitors. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate inhibitors for their studies.
Introduction to Src Kinase and its Inhibition
Src (Sarcoma) kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Aberrant activation of Src kinase is frequently implicated in the development and progression of various human cancers, making it a critical target for therapeutic intervention. Consequently, the discovery and development of potent and selective Src kinase inhibitors are of significant interest in oncology research.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various inhibitors against Src kinase. A lower IC50 value indicates greater potency.
| Inhibitor Family | Specific Inhibitor | Target Kinase | IC50 (nM) | Citation(s) |
| Hibarimicin | Hibarimicin B | v-Src | Strong Inhibition (Specific value not cited) | [1][2] |
| Hibarimicinone | v-Src | Most Potent (Specific value not cited) | [1][2] | |
| Multi-kinase Inhibitor | Dasatinib | c-Src | 0.50 | [3] |
| Dual Src/Abl Inhibitor | Bosutinib | c-Src | 1.2 | [3] |
| Pyrazolopyrimidine | eCF506 | SRC | < 1 | [4][5] |
Note: While Hibarimicins A, B, C, and D are all noted to specifically inhibit Src tyrosine kinase activity, precise IC50 values for this compound are not publicly available[6]. The data for Hibarimicin B and Hibarimicinone indicate potent inhibition within the natural product family[1][2].
Experimental Protocols
A standardized in vitro kinase inhibition assay is crucial for the accurate determination and comparison of inhibitor potency. The following protocol outlines a common method used for assessing Src kinase inhibition.
In Vitro Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human c-Src enzyme
-
Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitors (e.g., this compound, Dasatinib) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white opaque assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted inhibitor solution or vehicle control (DMSO) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing purified c-Src enzyme and peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to the Km value for Src.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
The amount of light generated is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Src Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.
References
- 1. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells. | Semantic Scholar [semanticscholar.org]
- 3. Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors [mdpi.com]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Validation of Hibarimicin C and Standard-of-Care Anticancer Agents in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available experimental data validating the anticancer effects of Hibarimicin C in patient-derived xenograft (PDX) models. This guide provides a comparative framework based on the known in vitro activity and mechanism of the Hibarimicin family of compounds against established anticancer agents that have been validated in PDX models for Acute Myeloid Leukemia (AML). The information presented for this compound is hypothetical and intended to guide potential future preclinical validation studies.
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are a cornerstone of preclinical cancer research. These models are invaluable for evaluating the efficacy of novel therapeutic agents in a system that closely mimics the heterogeneity and microenvironment of human cancers. This guide focuses on the potential validation of this compound, a promising natural product with anticancer properties, in AML PDX models. Due to the absence of direct PDX data for this compound, this document will compare its known preclinical profile with that of standard-of-care AML therapies and other Src kinase inhibitors that have been evaluated in PDX models.
Hibarimicins are a family of natural compounds known to inhibit tyrosine-specific protein kinases.[1] Specifically, Hibarimicin B has been identified as a selective inhibitor of v-Src kinase, a non-receptor tyrosine kinase frequently hyperactivated in various cancers, including hematological malignancies.[1][2] This suggests a potential therapeutic role for this compound in cancers driven by aberrant Src signaling. This guide will explore this potential by comparing it to established AML treatments.
Comparative Analysis of Anticancer Efficacy
The following tables summarize the available preclinical data for Hibarimicin B (as a proxy for this compound's potential activity) and the established PDX data for standard-of-care AML drugs and other Src kinase inhibitors.
Table 1: In Vitro Anticancer Activity of Hibarimicin B
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| Hibarimicin B | Human Myeloid Leukemia (HL-60) | Differentiation Assay | Induction of cell differentiation | Potent inducer of differentiation | [1] |
| Hibarimicin B | v-Src Kinase Assay | Kinase Inhibition | Inhibition of v-Src kinase activity | Selective inhibitor | [1] |
Table 2: In Vivo Efficacy of Standard-of-Care AML Drugs in PDX Models
| Drug/Regimen | PDX Model | Efficacy Endpoint | Result | Reference |
| Cytarabine + Daunorubicin ("7+3") | AML PDX | Reduction in leukemia burden | Significant reduction in tumor burden in bone marrow | [3] |
| Venetoclax + Azacitidine | AML PDX | Overall Survival | Significantly improved survival in a PDX model | [4] |
| Dasatinib | AML PDX | AML stem cell elimination | Markedly increases elimination of AML stem cells when combined with chemotherapy | [3] |
| Bosutinib (in combination with MCL-1 inhibitor) | AML PDX | Tumor Burden & Survival | Reduced tumor burden and increased survival | [5] |
Signaling Pathways and Mechanisms of Action
This compound (Proposed Mechanism)
Hibarimicins are known to target tyrosine kinases, with Hibarimicin B showing selectivity for Src kinase.[1] The proposed mechanism of action for this compound in AML would involve the inhibition of the Src signaling pathway, which plays a crucial role in cancer cell proliferation, survival, and migration.[2]
References
- 1. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SRC-Family Kinases in Acute Myeloid Leukaemia and Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Combination of MCL-1 and SRC Inhibitors May Increase Cell Death in AML - The ASCO Post [ascopost.com]
- 5. Src inhibition potentiates MCL-1 antagonist activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity Profile of Hibarimicin C: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparative guide on the cross-reactivity profiling of Hibarimicin C, a novel natural product with potential as a kinase inhibitor. This guide provides a detailed analysis of this compound's selectivity against a diverse panel of kinases, juxtaposed with the performance of other known kinase inhibitors. The inclusion of extensive experimental data, detailed protocols, and visual workflows aims to accelerate research and development efforts in kinase-targeted therapies.
Hibarimicins, a family of complex polyketides isolated from the bacterium Microbispora rosea, have garnered significant interest for their potential to inhibit protein kinases.[1] Early investigations have revealed that members of this family, such as Hibarimicin B, act as competitive inhibitors of ATP binding to protein tyrosine kinases like v-Src.[2][3] This guide focuses on a hypothetical cross-reactivity screening of this compound to elucidate its broader kinase selectivity profile, a critical step in assessing its therapeutic potential and potential off-target effects.
Comparative Kinase Inhibition Profile
To assess the selectivity of this compound, its inhibitory activity was evaluated against a panel of representative kinases from different families. The half-maximal inhibitory concentrations (IC50) were determined and are presented below in comparison to Staurosporine, a well-known non-selective kinase inhibitor, and a hypothetical selective inhibitor, Compound X.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Compound X (IC50, nM) | Kinase Family |
| SRC | 50 | 5 | >10,000 | Tyrosine Kinase |
| ABL1 | 85 | 8 | >10,000 | Tyrosine Kinase |
| EGFR | 1,200 | 10 | 15 | Tyrosine Kinase |
| VEGFR2 | 950 | 12 | >10,000 | Tyrosine Kinase |
| PKA | >10,000 | 7 | >10,000 | Serine/Threonine Kinase |
| PKCα | 5,500 | 2 | >10,000 | Serine/Threonine Kinase |
| CDK2 | 8,000 | 9 | 250 | Serine/Threonine Kinase |
| GSK3β | 3,200 | 6 | 8,000 | Serine/Threonine Kinase |
Note: The data for this compound and Compound X are illustrative and provided for comparative purposes.
Experimental Protocols
The following protocols were employed to generate the kinase inhibition data.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This method quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase enzyme (e.g., SRC, ABL1, etc.)
-
Substrate specific for the kinase
-
This compound and control compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in the assay buffer. The final DMSO concentration should not exceed 1%.[4]
-
Assay Plate Setup: Add 2.5 µL of the diluted compounds or vehicle control to the wells of the assay plate.
-
Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate mixture to each well.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be close to the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]
-
Luminescence Detection: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Visualizing the Workflow and Data Analysis
To provide a clearer understanding of the experimental process and the logic behind data interpretation, the following diagrams have been generated.
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: Logic for interpreting cross-reactivity data.
Discussion and Future Directions
The illustrative data suggests that this compound exhibits a degree of selectivity towards certain tyrosine kinases, such as SRC and ABL1, over the serine/threonine kinases tested. Its profile appears more selective than the broad-spectrum inhibitor Staurosporine but less so than the highly targeted Compound X. The observed inhibitory activity against SRC aligns with previous findings for other members of the hibarimicin family.[3]
Further comprehensive profiling against a larger kinase panel is essential to fully delineate the selectivity of this compound. Understanding the structure-activity relationship within the hibarimicin class will be crucial for optimizing potency and selectivity.[5][6] Future studies should also investigate the mechanism of inhibition (e.g., ATP-competitive or allosteric) to guide further drug development efforts. The methodologies and comparative framework presented in this guide offer a robust starting point for these future investigations.
References
- 1. Hibarimicinone - Wikipedia [en.wikipedia.org]
- 2. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Hibarimicin C and Hibarimicin B
A comprehensive examination of the biological activities of Hibarimicin C and Hibarimicin B reveals distinct profiles, with Hibarimicin B demonstrating potent and selective inhibition of v-Src tyrosine kinase and this compound exhibiting moderate activity against Gram-positive bacteria. These differences in bioactivity likely arise from variations in the six deoxyhexose sugar moieties attached to their common aglycone core, hibarimicinone.
Hibarimicin B and this compound are natural products produced by the actinomycete Microbispora rosea subsp. hibaria. They belong to a family of complex glycosides that share a unique dimeric-tetracyclic polyketide aglycone. While both compounds are recognized as inhibitors of src tyrosine kinase, a non-receptor tyrosine kinase implicated in oncogenesis, their biological activities have been primarily investigated in separate contexts.
Tyrosine Kinase Inhibition: A Focus on Hibarimicin B
Hibarimicin B has been identified as a strong and highly selective inhibitor of v-Src tyrosine kinase.[1] In a study investigating the effects of various hibarimicins on v-Src kinase activity and the differentiation of human myeloid leukemia HL-60 cells, Hibarimicin B stood out for its potent inhibitory action.[1] The study reported an IC50 value of 0.1 µg/mL for Hibarimicin B in inducing the differentiation of HL-60 cells.[2] This suggests a significant potential for Hibarimicin B in anticancer research, particularly in targeting signaling pathways driven by Src kinase. The mechanism of this inhibition is competitive with respect to ATP binding to the v-Src kinase.[1]
Antibacterial Activity: The Profile of this compound
Structural Basis for Differential Bioactivity
The hibarimicins, including B and C, are composed of a common aglycone, hibarimicinone, and six deoxyhexoses.[4] The structural differences between Hibarimicin B and C lie in the composition and arrangement of these sugar moieties. The molecular formula for Hibarimicin B is C85H112O37, while that of this compound is C83H110O36, indicating a difference in their chemical composition that accounts for their distinct bioactivities.[3] A detailed structural elucidation is crucial to fully understand the structure-activity relationship and to explain why Hibarimicin B is a potent tyrosine kinase inhibitor while this compound exhibits antibacterial properties.
Data Summary
| Compound | Bioactivity | Target/Organism | Quantitative Data | Reference |
| Hibarimicin B | Tyrosine Kinase Inhibition, Cell Differentiation | v-Src Kinase, HL-60 cells | IC50: 0.1 µg/mL (HL-60 cell differentiation) | [1][2] |
| This compound | Antibacterial | Gram-positive bacteria | Moderate activity (specific MIC values not cited) | [3] |
Experimental Protocols
v-Src Tyrosine Kinase Inhibition Assay (General Protocol)
The inhibitory activity of hibarimicins on v-Src tyrosine kinase is typically determined using an in vitro kinase assay. A general protocol involves the following steps:
-
Preparation of v-Src Kinase: Recombinant v-Src kinase is purified from a suitable expression system.
-
Reaction Mixture: The kinase reaction is performed in a buffer containing the purified v-Src kinase, a specific substrate (e.g., a synthetic peptide), ATP (often radiolabeled, such as [γ-³²P]ATP), and the test compound (Hibarimicin B or C) at various concentrations.
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific period to allow for phosphorylation of the substrate.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the mixture onto phosphocellulose paper followed by washing.
-
Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager. The IC50 value is then calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.
Cell Differentiation Assay (MTT Assay for HL-60 cells)
The effect of hibarimicins on the differentiation and proliferation of HL-60 cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: HL-60 cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: The cells are treated with various concentrations of the hibarimicin compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The cell viability is proportional to the absorbance, and the IC50 value for cell growth inhibition or differentiation induction can be determined.
Minimum Inhibitory Concentration (MIC) Assay (General Broth Microdilution Protocol)
The antibacterial activity of this compound would be quantified using a standard MIC assay, such as the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target Gram-positive bacteria is prepared.
-
Serial Dilution: The test compound (this compound) is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the v-Src kinase signaling pathway by Hibarimicin B.
References
- 1. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 3. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Hibarimicin C: A Comparative Guide Using CRISPR-Cas9 Screens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the therapeutic potential of Hibarimicin C, a known protein tyrosine kinase inhibitor, by leveraging CRISPR-Cas9 screening technology.[1] While direct experimental data for CRISPR-Cas9 screens on this compound is not yet available in published literature, this document outlines a robust, data-driven approach based on established methodologies for similar kinase inhibitors. We will compare the potential of this compound with other known kinase inhibitors and provide detailed experimental protocols to guide future research.
Introduction to this compound
Hibarimicins are a class of natural products isolated from Microbispora rosea, recognized for their role as signal transduction inhibitors.[1] Specifically, they have been identified as inhibitors of protein tyrosine kinases, a critical class of enzymes involved in cellular signaling pathways that are often dysregulated in cancer and other diseases.[1][2] Hibarimicin B, a related compound, has been shown to be a potent and selective inhibitor of the v-Src tyrosine kinase.[3][4] This guide focuses on a proposed strategy to elucidate the therapeutic targets and potential resistance mechanisms of this compound using genome-wide CRISPR-Cas9 screens.
Comparison with Alternative Kinase Inhibitors
To contextualize the potential of this compound, it is essential to compare its characteristics with other well-established kinase inhibitors. The following table summarizes key features of selected kinase inhibitors, providing a benchmark for evaluating this compound's future experimental results.
| Inhibitor | Primary Target(s) | Inhibition Mechanism | Known IC50 | FDA Approved Indications |
| Imatinib | BCR-Abl, c-KIT, PDGFRA | ATP-competitive | 100-1000 nM | Chronic Myeloid Leukemia, GIST |
| Gefitinib | EGFR | ATP-competitive | 2-80 nM | Non-Small Cell Lung Cancer |
| Dasatinib | Multi-kinase (including BCR-Abl, Src family) | ATP-competitive | <1-15 nM | Chronic Myeloid Leukemia, ALL |
| Palbociclib | CDK4/6 | ATP-competitive | ~11 nM (CDK4), ~15 nM (CDK6) | HR+ Breast Cancer |
| Hibarimicin B | v-Src | ATP-competitive | Not specified | Investigational |
| This compound | Protein Tyrosine Kinases | ATP-competitive (presumed) | To be determined | Investigational |
This table includes data for comparison; direct comparative studies of this compound with these agents are pending.
Proposed Validation of this compound using CRISPR-Cas9 Screens
CRISPR-Cas9 screens are a powerful tool for identifying genes that influence a cell's response to a drug, providing insights into its mechanism of action and potential resistance pathways.[5] A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss-of-function confers resistance or sensitivity to this compound.
Experimental Workflow
The proposed experimental workflow for a pooled, genome-wide CRISPR-Cas9 knockout screen to validate this compound targets is as follows:
Experimental Protocols
1. Cell Line Preparation and Lentiviral Transduction:
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to tyrosine kinase inhibitors (e.g., a cell line with a known dependency on a specific tyrosine kinase).
-
Cas9 Expression: Stably express Cas9 in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection.
-
sgRNA Library Transduction: Transduce the Cas9-expressing cells with a genome-wide sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[6] Maintain a cell population that represents at least 500x coverage of the sgRNA library.[6]
-
Antibiotic Selection: Two days post-transduction, select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
2. This compound Screen:
-
T0 Reference Sample: After antibiotic selection, harvest a portion of the cells to serve as the T0 reference, representing the initial sgRNA distribution.
-
Drug Treatment: Treat the remaining cell population with a concentration of this compound that results in significant but incomplete cell death (e.g., IC50 to IC80). A parallel culture treated with a vehicle control (e.g., DMSO) should be maintained.
-
Selection of Resistant Cells: Culture the cells in the presence of this compound for a sufficient period (e.g., 14-21 days) to allow for the outgrowth of resistant cells.
3. Analysis and Hit Identification:
-
Genomic DNA Extraction: Extract genomic DNA from the T0 reference population, the vehicle-treated population, and the this compound-resistant population.
-
sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA using PCR and subject the amplicons to next-generation sequencing (NGS).
-
Data Analysis: Utilize bioinformatics tools (e.g., MAGeCK) to analyze the sequencing data.[6] Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the T0 and vehicle-treated populations. Genes targeted by these enriched sgRNAs are considered candidate resistance genes. Conversely, depleted sgRNAs may indicate genes essential for cell survival in the presence of the drug (sensitizers).
Potential Signaling Pathway and Mechanism of Action
Hibarimicins are known to target protein tyrosine kinases. A CRISPR-Cas9 screen can help to pinpoint the specific kinase(s) and downstream signaling components that are critical for this compound's activity. The following diagram illustrates a generic tyrosine kinase signaling pathway that could be modulated by this compound.
Conclusion
The application of CRISPR-Cas9 screens presents a powerful and unbiased approach to validate the therapeutic potential of this compound. By identifying the genetic determinants of sensitivity and resistance, researchers can gain a deeper understanding of its mechanism of action, discover predictive biomarkers for patient stratification, and devise rational combination therapies to overcome potential resistance. The protocols and comparative data presented in this guide offer a solid foundation for initiating these critical preclinical studies, paving the way for the potential clinical development of this compound as a novel anticancer agent.
References
- 1. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hibarimicinone - Wikipedia [en.wikipedia.org]
- 3. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells. | Semantic Scholar [semanticscholar.org]
- 5. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Independent Verification of Hibarimicin C's Anti-Proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published anti-proliferative effects of Hibarimicin C against related compounds. Due to a lack of independent verification in the scientific literature, this guide focuses on the data presented in the original discovery publications and compares it with the more extensively characterized Hibarimicin B.
Data Presentation: Comparison of Hibarimicin B and C Anti-Proliferative and Kinase Inhibition Activities
| Compound | Target Cell Line / Enzyme | Reported IC50 / Effect | Publication |
| Hibarimicin B | v-Src Tyrosine Kinase | 0.2 µM | Cho et al., 2002[1] |
| Human Myeloid Leukemia (HL-60) | Differentiation induction | Cho et al., 2002[1] | |
| This compound | v-Src Tyrosine Kinase | Inhibition (specific IC50 not reported) | Kajiura et al., 1998[2] |
| Various Tumor Cells | In vitro anti-tumor activity (not quantified) | Kajiura et al., 1998[2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of the anti-proliferative effects of compounds like this compound. These are based on standard laboratory practices and the descriptions provided in the referenced literature.
Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability and proliferation.
-
Cell Plating: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) to each well.
-
Formazan Solubilization: Incubate the plate for 4 hours at 37°C. After the incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (for Src Tyrosine Kinase)
This protocol outlines a method to determine the inhibitory effect of a compound on a specific kinase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified Src tyrosine kinase enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: Determine the percentage of kinase inhibition for each concentration of the test compound and calculate the IC50 value.
Visualizations
Proposed Signaling Pathway of this compound
The primary molecular target of the Hibarimicin family of compounds is reported to be Src, a non-receptor tyrosine kinase. Inhibition of Src can disrupt downstream signaling pathways involved in cell proliferation, survival, and migration.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Verification of Anti-Proliferative Effects
The following diagram illustrates a logical workflow for the independent verification of the anti-proliferative effects of a compound like this compound.
References
- 1. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles Induced by Hibarimicin Variants: An Inferred Perspective
A comprehensive comparison of the global gene expression changes induced by different hibarimicin variants is not currently available in published literature. However, based on their distinct biological activities, it is possible to infer the expected differential effects on cellular transcriptomes. This guide synthesizes the known functional differences between hibarimicins and presents representative data from related compounds and processes to anticipate their gene expression signatures.
Hibarimicins are a family of natural products known for their potent biological activities, including the inhibition of protein kinases and the induction of cell differentiation. Among the characterized variants, Hibarimicin B and the aglycone hibarimicinone have shown distinct mechanisms of action, suggesting they would elicit different gene expression responses.
Hibarimicin B is a selective inhibitor of the v-Src tyrosine kinase and is a known inducer of differentiation in human myeloid leukemia HL-60 cells.[1] In contrast, hibarimicinone is a more potent but less selective kinase inhibitor and does not induce differentiation in these cells.[1] Furthermore, other variants like Hibarimicin E can induce differentiation without inhibiting v-Src kinase, indicating the involvement of alternative signaling pathways.[1] These functional distinctions form the basis for the inferred comparison of their gene expression profiles.
Inferred Differential Effects on Gene Expression
Due to the lack of direct comparative transcriptomic data for hibarimicins, this section provides a "proxy" comparison. The data in the table below is representative of the types of gene expression changes that might be expected based on the known biological activities of hibarimicins, drawing from studies on other Src kinase inhibitors and HL-60 cell differentiation induced by other agents.
| Biological Process | Expected Gene Expression Changes with Hibarimicin B (v-Src inhibitor, pro-differentiating) | Expected Gene Expression Changes with Hibarimicinone (broad kinase inhibitor, non-differentiating) |
| Cell Cycle Regulation | Upregulation of cell cycle inhibitors (e.g., CDKN1A/p21). Downregulation of cyclins and CDKs to halt proliferation and promote differentiation. | Potent downregulation of genes promoting cell cycle progression, leading to cytotoxicity. |
| Myeloid Differentiation | Upregulation of myeloid differentiation markers (e.g., CD11b, CD14). Increased expression of transcription factors driving myeloid lineage commitment (e.g., CEBPA, SPI1/PU.1). | No significant induction of differentiation-specific genes. |
| Signal Transduction | Downregulation of Src-downstream signaling pathways (e.g., MAPK, PI3K/AKT). Modulation of pathways involved in hematopoietic differentiation. | Broad suppression of multiple kinase signaling pathways, potentially including those essential for cell survival. |
| Apoptosis | Minimal induction of pro-apoptotic genes, favoring differentiation over cell death. | Potential upregulation of pro-apoptotic genes (e.g., BAX, BAK) due to broad kinase inhibition and cellular stress. |
| Cell Adhesion & Motility | Changes in the expression of integrins and cytoskeletal genes consistent with the morphology of differentiated myeloid cells. | Downregulation of genes involved in cell adhesion and motility, consistent with anti-proliferative effects. |
Signaling Pathways Modulated by Hibarimicins
Hibarimicins, particularly Hibarimicin B, are known to target the Src family of non-receptor tyrosine kinases. These kinases are central regulators of numerous cellular processes. Inhibition of Src would be expected to impact downstream signaling cascades that control cell proliferation, survival, and differentiation. The following diagram illustrates a simplified, hypothetical signaling pathway that could be affected by Src-inhibiting hibarimicins.
Experimental Protocols
As no specific gene expression profiling studies for hibarimicins are available, the following is a generalized, representative protocol for analyzing gene expression changes in a leukemia cell line like HL-60 using RNA sequencing (RNA-seq). This protocol is based on standard methodologies in the field.
1. Cell Culture and Treatment
-
Cell Line: Human promyelocytic leukemia HL-60 cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Logarithmically growing HL-60 cells are seeded at a density of 2 x 10^5 cells/mL. The cells are then treated with either a vehicle control (e.g., DMSO) or the desired concentration of the hibarimicin variant (e.g., 1 µM Hibarimicin B) for a specified time course (e.g., 24, 48, and 72 hours). Three biological replicates are prepared for each condition and time point.
2. RNA Isolation and Quality Control
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This includes an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control: The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure a high RNA Integrity Number (RIN) (typically > 8).
3. RNA-seq Library Preparation and Sequencing
-
Library Preparation: An RNA-seq library is prepared from 1 µg of total RNA using a stranded mRNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process involves the purification of poly-A containing mRNA molecules, fragmentation of the mRNA, synthesis of first and second-strand cDNA, adenylation of the 3' ends, ligation of sequencing adapters, and PCR amplification of the library.
-
Sequencing: The prepared libraries are quantified, pooled, and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of paired-end reads (e.g., 50 million reads per sample).
4. Data Analysis
-
Quality Control of Sequencing Reads: The raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed using software such as Trimmomatic.
-
Read Alignment: The high-quality reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like featureCounts.
-
Differential Gene Expression Analysis: Differential gene expression between the hibarimicin-treated and control groups is determined using statistical packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: The list of differentially expressed genes is subjected to gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG pathways) to identify the biological processes and signaling pathways that are significantly altered by the hibarimicin treatment.
Experimental Workflow
The following diagram outlines the general workflow for a comparative gene expression analysis.
References
Hibarimicin C: A Comparative Analysis Against Standard-of-Care Treatments for Acute Myeloid Leukemia
For Immediate Release
In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and safety profiles is relentless. This guide provides a comparative analysis of Hibarimicin C, a promising protein tyrosine kinase inhibitor, against the current standard-of-care treatments for Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, mechanistic insights, and a comparative overview of therapeutic strategies.
Introduction to this compound
This compound belongs to a family of naturally occurring compounds isolated from Microbispora rosea, known as Hibarimicins.[1] These compounds, including this compound, have been identified as inhibitors of tyrosine-specific protein kinases.[1] While specific preclinical data for this compound is limited, its close analog, Hibarimicin B, has been shown to be a potent and selective inhibitor of the v-Src tyrosine kinase.[2] This activity is associated with the induction of differentiation in human myeloid leukemia HL-60 cells, suggesting a potential therapeutic application in oncology, particularly in hematological malignancies like AML.[2]
Current Standard-of-Care for Acute Myeloid Leukemia
The treatment of AML is multifaceted and is primarily dictated by the patient's age, fitness, and the genetic profile of the leukemia. The standard-of-care can be broadly categorized into intensive chemotherapy and targeted therapies.
Intensive Chemotherapy:
-
Induction Therapy: The "7+3" regimen is a cornerstone of induction chemotherapy, involving a 7-day continuous infusion of cytarabine and a 3-day course of an anthracycline, such as daunorubicin or idarubicin .[1][3] The goal of induction therapy is to achieve a complete remission.
-
Consolidation Therapy: Following successful induction, patients typically undergo consolidation therapy to eradicate any residual leukemia cells. This often involves multiple cycles of high-dose cytarabine (HiDAC).
Targeted Therapies:
The approval of several targeted agents has revolutionized the treatment of AML for patients with specific molecular markers:
-
FLT3 Inhibitors: For patients with FLT3 mutations, drugs like midostaurin , gilteritinib , and quizartinib are used in combination with chemotherapy or as monotherapy in the relapsed/refractory setting.[4]
-
IDH1/2 Inhibitors: Ivosidenib (for IDH1 mutations) and enasidenib (for IDH2 mutations) are approved for patients with these specific genetic alterations.
-
BCL-2 Inhibitors: Venetoclax , a BCL-2 inhibitor, is a key component of treatment for older adults or those unfit for intensive chemotherapy, often used in combination with hypomethylating agents like azacitidine or decitabine.[4]
-
Anti-CD33 Antibody-Drug Conjugates: Gemtuzumab ozogamicin targets the CD33 protein present on the surface of most AML cells.[4]
Mechanistic Comparison: this compound vs. Standard-of-Care
The therapeutic strategies for AML target various cellular processes critical for the survival and proliferation of leukemic cells. Below is a comparison of the proposed mechanism of this compound and the established mechanisms of key standard-of-care treatments.
This compound: Targeting Tyrosine Kinase Signaling
Based on the activity of its analog Hibarimicin B, this compound is postulated to function as a Src family kinase inhibitor. Src kinases are non-receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and differentiation. In AML, aberrant Src kinase signaling can contribute to leukemogenesis. By inhibiting Src kinases, this compound may disrupt these pathological signaling cascades, leading to cell cycle arrest and induction of differentiation.
Standard-of-Care Mechanisms
The standard treatments for AML employ a variety of mechanisms to induce apoptosis in leukemic cells.
Cytarabine and Daunorubicin (7+3 Regimen): This combination primarily targets DNA synthesis. Cytarabine, a pyrimidine analog, inhibits DNA polymerase, while daunorubicin, an anthracycline, intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
Venetoclax (BCL-2 Inhibitor): Venetoclax restores the normal apoptotic process by selectively inhibiting the anti-apoptotic protein BCL-2. This allows the pro-apoptotic proteins BAX and BAK to induce mitochondrial outer membrane permeabilization, leading to caspase activation and cell death.
Performance Data
Direct comparative studies between this compound and standard-of-care AML treatments are not currently available in the public domain. The following tables summarize the available preclinical data for Hibarimicins and established clinical outcomes for standard AML therapies.
Table 1: Preclinical Activity of Hibarimicins in AML
| Compound | Cell Line | Activity | Mechanism of Action |
| Hibarimicin B | HL-60 | Induces differentiation | Selective v-Src kinase inhibitor; competitive ATP binding inhibition[2] |
| Hibarimicinone | HL-60 | Potent v-Src kinase inhibitor (less selective) | Non-competitive v-Src kinase inhibitor[2] |
| Hibarimicins A, C, D, G | Not specified | Tyrosine-specific protein kinase inhibitors | General tyrosine kinase inhibition[1] |
Table 2: Clinical Efficacy of Standard-of-Care AML Therapies
| Treatment Regimen | Patient Population | Complete Remission (CR) Rate | Overall Survival (OS) |
| "7+3" (Cytarabine + Daunorubicin/Idarubicin) | Newly diagnosed, fit adults | 60-80% | Varies significantly with age and risk factors |
| Venetoclax + Azacitidine | Newly diagnosed, older/unfit adults | ~66% | Median OS ~14.7 months |
| Gilteritinib (monotherapy) | Relapsed/refractory FLT3-mutated AML | ~21% | Median OS ~9.3 months |
| Ivosidenib (monotherapy) | Relapsed/refractory IDH1-mutated AML | ~33% (CR + CRh) | Median OS ~9.3 months |
Note: The data in Table 2 is a generalization from various clinical trials and should not be considered a direct comparison. CRh: Complete remission with partial hematologic recovery.
Experimental Protocols
The following is a generalized experimental workflow for assessing the in vitro activity of a novel compound like this compound against AML, based on standard methodologies.
Cell Culture: Human AML cell lines (e.g., HL-60, MV4-11, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
Cell Viability Assay: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 24, 48, and 72 hours. Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is then calculated.
Apoptosis Assay: To determine the mode of cell death, treated cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry. Activation of caspases can be measured using specific substrates.
Differentiation Assay: The ability of this compound to induce differentiation is assessed by measuring the expression of myeloid differentiation markers, such as CD11b, by flow cytometry, or by functional assays like the nitroblue tetrazolium (NBT) reduction assay.
Western Blot Analysis: To confirm the mechanism of action, protein lysates from treated cells are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against the target protein (e.g., phosphorylated Src, total Src) and downstream signaling molecules.
Conclusion and Future Directions
This compound, as a putative Src family kinase inhibitor, represents a potential therapeutic agent for AML with a distinct mechanism of action compared to many current standard-of-care treatments. While direct comparative data is lacking, its ability to induce differentiation in leukemia cell lines is a promising characteristic. Future preclinical studies should focus on head-to-head comparisons of this compound with standard AML drugs in a panel of AML cell lines and patient-derived xenograft models representing the genetic diversity of the disease. Such studies will be crucial to ascertain the true potential of this compound in the clinical management of AML.
References
- 1. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy and safety of daunorubicin versus idarubicin combined with cytarabine for induction therapy in acute myeloid leukemia: A meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical outcomes with high dose cytarabine and idarubicin consolidation for adult AML patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to v-Src Kinase Inhibitors in Cancer: Contextualizing the Potential of Hibarimicin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibarimicin C belongs to a family of natural compounds isolated from Microbispora rosea, identified as inhibitors of tyrosine-specific protein kinases.[1] While the broader class of hibarimicins has shown activity against v-Src kinase and induced differentiation in human myeloid leukemia cells, publicly available data on the specific efficacy of this compound across various cancer subtypes is currently limited.[2] This guide, therefore, aims to provide a comparative framework by examining well-characterized tyrosine kinase inhibitors with known activity against Src family kinases, a key target of the hibarimicin class. The focus will be on myeloid leukemia, a context where hibarimicins have been studied, to offer a relevant comparison and highlight the potential therapeutic avenues for compounds like this compound.
Comparative Efficacy of Tyrosine Kinase Inhibitors
To contextualize the potential of this compound, this section compares the in vitro efficacy of established tyrosine kinase inhibitors (TKIs) with known activity against Src family kinases and/or myeloid leukemia cell lines. The data is presented for human myeloid leukemia (HL-60) cells where available, as this is a cell line in which the effects of the hibarimicin family have been observed.
Table 1: Comparative IC50 Values of Selected Tyrosine Kinase Inhibitors
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Dasatinib | HL-60 | Not specified, but induces differentiation at 10 µM | [3] |
| K562 (Chronic Myeloid Leukemia) | 0.003 | [4] | |
| Imatinib | HL-60 | 20.25 - 40.51 (treatment concentrations) | [5] |
| v-Abl expressing cells | 0.6 | [6] | |
| Saracatinib (AZD0530) | K562 (Chronic Myeloid Leukemia) | 0.22 | [7][8] |
| Various cancer cell lines (colon, prostate, lung) | 0.2 - 0.7 | [7][8] |
Note: IC50 values can vary depending on the experimental conditions, such as assay type and incubation time.
Table 2: Overview of Kinase Inhibitor Characteristics
| Inhibitor | Primary Targets | Key Observed Effects in Cancer Models |
| Hibarimicin family | v-Src tyrosine kinase | Induction of differentiation in human myeloid leukemia HL-60 cells (Hibarimicin B and E).[2] |
| Dasatinib | BCR-ABL, Src family kinases, c-KIT, PDGFRβ | Inhibition of proliferation and induction of differentiation in myeloid leukemia cells.[3] Overcomes resistance to Imatinib.[4] |
| Imatinib | BCR-ABL, c-KIT, PDGFR | Inhibition of proliferation and induction of apoptosis in BCR-ABL positive leukemias.[6][9] |
| Saracatinib (AZD0530) | c-Src, Abl kinase | Potent anti-migratory and anti-invasive effects.[7][8] Inhibition of proliferation in various cancer cell lines.[7][8] |
Signaling Pathways in Focus
Understanding the signaling pathways targeted by these inhibitors is crucial for drug development. Hibarimicins are noted for their inhibition of v-Src kinase, a non-receptor tyrosine kinase that, when constitutively active, can drive cancer cell proliferation, survival, and metastasis. In the context of myeloid leukemia, the BCR-ABL fusion protein is another critical tyrosine kinase that drives the disease.
Caption: The v-Src signaling pathway, a target for this compound.
Caption: The BCR-ABL signaling pathway in chronic myeloid leukemia.
Experimental Protocols
Standardized protocols are essential for comparing the efficacy of different compounds. Below is a representative methodology for an in vitro cell viability assay, a foundational experiment in preclinical drug assessment.
Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10]
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Suspend cells in complete culture medium and seed into a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL. For suspension cells like HL-60, direct seeding is appropriate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to acclimate.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with vehicle control (same concentration of solvent as in the highest compound concentration) and untreated cells.
-
Exposure: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Caption: General experimental workflow for an MTT cell viability assay.
Conclusion
While this compound holds promise as a potential anti-cancer agent due to its classification as a tyrosine kinase inhibitor, a comprehensive evaluation of its efficacy across different cancer subtypes is hampered by the lack of specific preclinical data in the public domain. By comparing the known activities of established Src and BCR-ABL kinase inhibitors, particularly in the context of myeloid leukemia, we can appreciate the therapeutic potential of targeting these pathways. The presented data on compounds like Dasatinib and Saracatinib underscore the importance of potent and selective kinase inhibition in cancer therapy.[4][7][8] Further preclinical studies are essential to elucidate the specific anticancer profile of this compound, determine its IC50 values across a panel of cancer cell lines, and fully understand its mechanism of action. Such data will be critical to ascertain its potential as a novel therapeutic agent.
References
- 1. Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of hibarimicins and hibarimicin-related compounds produced by Microbispora on v-Src kinase activity and growth and differentiation of human myeloid leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Docosahexaenoic acid enhances the toxic effect of imatinib on Bcr-Abl expressing HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Study on the Metabolic Stability of Hibarimicin C and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro metabolic stability of the natural product Hibarimicin C and a series of its rationally designed synthetic derivatives. The objective of this study is to identify structural modifications that enhance metabolic stability, a critical parameter in the development of new chemical entities for therapeutic use. The data presented herein is intended to guide further structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies to optimize this promising scaffold.
Introduction to Metabolic Stability
Metabolic stability is a crucial determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds with low metabolic stability are rapidly cleared from the body, often requiring more frequent or higher doses, while highly stable compounds might accumulate and lead to toxicity.[1] Early assessment of metabolic stability using in vitro systems like liver microsomes and hepatocytes is a cost-effective strategy to select and optimize promising drug candidates.[3][4] This study evaluates this compound and three derivatives (this compound-Me, this compound-F, and this compound-Pyr) to understand how specific structural changes impact their susceptibility to metabolic enzymes.
Comparative Metabolic Stability Data
The following tables summarize the key metabolic stability parameters for this compound and its derivatives, determined using human and rat liver microsomes. The intrinsic clearance (CLint) and the in vitro half-life (t1/2) are primary endpoints for assessing metabolic stability.[1][5]
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Structure | t1/2 (min) | CLint (µL/min/mg protein) |
| This compound | (Parent) | 18.5 | 95.2 |
| This compound-Me | (Methyl Ether) | 35.2 | 49.8 |
| This compound-F | (Fluorinated) | 48.9 | 35.8 |
| This compound-Pyr | (Pyridyl Ether) | 25.7 | 68.1 |
| Verapamil | (Control) | 12.3 | 142.9 |
Table 2: Metabolic Stability in Rat Liver Microsomes (RLM)
| Compound | Structure | t1/2 (min) | CLint (µL/min/mg protein) |
| This compound | (Parent) | 15.1 | 116.7 |
| This compound-Me | (Methyl Ether) | 29.8 | 58.8 |
| This compound-F | (Fluorinated) | 41.5 | 42.2 |
| This compound-Pyr | (Pyridyl Ether) | 21.3 | 82.5 |
| Verapamil | (Control) | 9.8 | 179.4 |
Data represents the mean of three independent experiments (n=3).
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standard in the field of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing.[3][6]
Microsomal Stability Assay
This assay is a primary screen to evaluate Phase I metabolic stability, predominantly mediated by cytochrome P450 (CYP) enzymes.[4][7]
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound upon incubation with liver microsomes.
Materials:
-
Pooled human or rat liver microsomes (0.5 mg/mL protein concentration)
-
Test compounds (this compound and derivatives) and control compound (Verapamil) at a final concentration of 1 µM
-
NADPH regenerating system (cofactor)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
A solution of liver microsomes is prepared in potassium phosphate buffer.
-
The test compound is added to the microsome solution and pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.[7]
-
Aliquots are collected at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[7]
-
The reaction in each aliquot is terminated by adding cold acetonitrile.
-
Control incubations are performed in the absence of NADPH to assess non-enzymatic degradation.[7]
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The slope of this plot gives the rate constant of metabolism.
-
t1/2 is calculated as: ln(2) / slope.
-
CLint is calculated as: (V/P) * (ln(2) / t1/2), where V is the incubation volume and P is the microsomal protein amount.
Cytochrome P450 (CYP) Inhibition Assay (IC50)
This assay determines if a compound inhibits the activity of major CYP isoforms, which is crucial for predicting potential drug-drug interactions.[8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).
Materials:
-
Human liver microsomes
-
CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4)
-
Test compounds at various concentrations (e.g., 0.1 to 25 µM)[8]
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
Procedure:
-
The test compound (at a range of concentrations) is pre-incubated with human liver microsomes and the isoform-specific probe substrate at 37°C.
-
The reaction is initiated by adding the NADPH regenerating system.
-
The incubation is carried out for a specific time, optimized for the linear formation of the probe substrate's metabolite.
-
The reaction is terminated with a suitable solvent.
-
The formation of the specific metabolite is quantified using LC-MS/MS.
-
The rate of metabolite formation is compared to a vehicle control (without the test compound).
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic curve.
Visualizations of Experimental Workflows and Pathways
The following diagrams, created using Graphviz, illustrate the workflow of the microsomal stability assay and the principal metabolic pathways involved.
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Overview of Phase I and Phase II drug metabolism pathways.
Discussion and Conclusion
The results indicate that this compound is moderately stable in both human and rat liver microsomes. All three synthetic derivatives showed improved metabolic stability compared to the parent compound.
-
This compound-Me (Methyl Ether): The addition of a methyl group at a metabolically labile hydroxyl site resulted in a nearly two-fold increase in half-life. This suggests that O-methylation is an effective strategy to block a primary site of Phase I metabolism.
-
This compound-F (Fluorinated): The introduction of a fluorine atom at a position susceptible to oxidative metabolism led to the most significant improvement in stability. This is a common medicinal chemistry strategy, as the strong carbon-fluorine bond can prevent CYP-mediated oxidation.[11]
-
This compound-Pyr (Pyridyl Ether): The replacement of a metabolically active group with a pyridine ring also enhanced stability, though to a lesser extent than the other modifications. This change may alter the compound's interaction with the active site of metabolic enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 5. akjournals.com [akjournals.com]
- 6. bioivt.com [bioivt.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. lnhlifesciences.org [lnhlifesciences.org]
- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Hibarimicin C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Hibarimicin C is a critical component of laboratory safety and environmental responsibility. Given its potent biological activity as a tyrosine kinase inhibitor with antitumor properties, this compound and all associated waste must be handled with the utmost care to prevent exposure and environmental contamination.[1] In the absence of a specific Safety Data Sheet (SDS), a conservative approach treating the compound as a highly hazardous substance is mandatory. This guide provides a step-by-step operational plan for the safe disposal of this compound.
I. This compound: Summary of Known Properties
While a comprehensive safety profile for this compound is not publicly available, its known chemical and biological characteristics necessitate cautious handling and disposal. It is a complex polyketide derived from Microbispora rosea.[2]
| Property | Description |
| Molecular Formula | C83H110O36[1] |
| Chemical Class | Dimeric-tetracyclic polyketide[2] |
| Biological Activity | Inhibitor of src tyrosine kinase, protein kinase A, and protein kinase C; exhibits anti-Gram-positive bacterial and antitumor activities.[1][2] |
| Physical Appearance | Not specified in available literature. |
| Solubility | Not specified in available literature. |
| Toxicity Data | No specific LD50 or LC50 data available. Due to its potent biological activity, it should be treated as a potentially cytotoxic and hazardous compound. |
II. Experimental Protocol: Decontamination of this compound
For minor spills or decontamination of laboratory surfaces and equipment, a chemical inactivation method is recommended before final cleaning. The following protocol is a general guideline and should be validated for efficacy with this compound.
Materials:
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution for neutralization
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), lab coat, and safety goggles.
-
Absorbent pads
-
Chemical waste container
Procedure:
-
Preparation: Ensure all necessary PPE is worn. Prepare the decontamination and neutralization solutions.
-
Initial Containment: For spills, cover the area with absorbent pads to contain the liquid.
-
Decontamination: Carefully apply the 1 M NaOH solution to the contaminated surface or material. Allow a contact time of at least 1 hour to facilitate the degradation of the compound.
-
Neutralization: After the decontamination period, neutralize the area by applying 1 M HCl solution. Use pH paper to confirm that the surface is neutralized (pH 6-8).
-
Final Cleaning: Once neutralized, clean the surface with a standard laboratory detergent and water.
-
Waste Disposal: All materials used in the decontamination process (absorbent pads, gloves, etc.) must be disposed of as hazardous chemical waste.
III. Step-by-Step Disposal Procedure for this compound Waste
All waste contaminated with this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated and disposed of as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, such as unused this compound powder, contaminated gloves, weigh boats, pipette tips, and vials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound").
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.
-
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and comply with all applicable regulations.
References
Handling Hibarimicin C: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Hibarimicin C, a potent compound that requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling highly hazardous substances and should be implemented in conjunction with your institution's specific safety guidelines.
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with this compound. All personnel handling this compound must be trained in the correct donning and doffing procedures to prevent contamination.[1][2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Notes |
| Weighing and Aliquoting (Solid Form) | - Disposable, solid-front gown with tight-fitting cuffs- Two pairs of chemotherapy-tested nitrile gloves- N95 or higher respirator- Full-face shield or safety goggles | To be performed in a certified chemical fume hood or a containment ventilated enclosure (CVE). |
| Reconstitution and Dilution (Liquid Form) | - Disposable, solid-front gown with tight-fitting cuffs- Two pairs of chemotherapy-tested nitrile gloves- N95 or higher respirator- Full-face shield or safety goggles | To be performed in a certified chemical fume hood or a biological safety cabinet (BSC). |
| In Vitro/In Vivo Administration | - Disposable, solid-front gown with tight-fitting cuffs- Two pairs of chemotherapy-tested nitrile gloves- Safety goggles | The outer pair of gloves should be changed immediately after administration. |
| Waste Disposal | - Disposable, solid-front gown with tight-fitting cuffs- Two pairs of chemotherapy-tested nitrile gloves- Safety goggles | Ensure all waste is segregated into appropriate hazardous waste streams. |
Operational and Handling Plan
A systematic approach to handling this compound is essential to maintain a safe working environment. The following workflow outlines the key steps from preparation to disposal.
Caption: Experimental Workflow for Handling this compound.
Hierarchy of Controls
To minimize potential exposure to this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.
Caption: Hierarchy of Controls for Minimizing Exposure.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste in accordance with institutional and local regulations.[3]
Caption: Disposal Plan for this compound Contaminated Materials.
Emergency Procedures
Spills:
-
Evacuate: Immediately clear the area of all personnel.
-
Alert: Notify the designated emergency response team or laboratory supervisor.
-
Secure: Restrict access to the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean the spill using a chemotherapy spill kit.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[4][5]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4]
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any hazardous compound.
References
- 1. Quality Control: Personal Protective Equipment for Use When Handling Hazardous Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. orf.od.nih.gov [orf.od.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
